glycero-manno-Heptose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMPEPLWKRVLD-BIVRFLNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195662 | |
| Record name | glycero-manno-Heptose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4305-74-2 | |
| Record name | glycero-manno-Heptose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004305742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | glycero-manno-Heptose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structure, Biosynthesis, and Function of Glycero-manno-heptose
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycero-manno-heptose is a higher-order monosaccharide that serves as a fundamental and highly conserved building block in the lipopolysaccharide (LPS) inner core of most Gram-negative bacteria.[1][2] Its presence is critical for the structural integrity of the bacterial outer membrane and, consequently, for bacterial viability and virulence.[3][4] The biosynthetic pathway leading to its activated form, ADP-L-glycero-β-D-manno-heptose, involves a series of unique enzymatic reactions not found in mammalian systems. This distinction makes the pathway an attractive and promising target for the development of novel antimicrobial agents. This guide provides a detailed examination of the molecular structure of this compound isomers, elucidates its complete biosynthetic pathway, discusses its functional significance within the bacterial cell envelope, and outlines key methodologies for its synthesis and analysis.
The Core Molecular Structure of this compound
This compound is a seven-carbon sugar (heptose) that exists primarily in two biologically significant stereoisomeric forms: L-glycero-D-manno-heptose (L,D-heptose) and D-glycero-D-manno-heptose (D,D-heptose).[2][5] The distinction between these isomers lies in the stereochemistry at the C6 position. D,D-heptose serves as the direct biochemical precursor to L,D-heptose, which is the isomer predominantly incorporated into the LPS structure.[1][6]
L,D-heptose has been identified as a major constituent of the LPS inner core in a wide array of Gram-negative bacteria, including Escherichia coli, Salmonella enterica, and Helicobacter pylori.[2][3][7] Its conserved nature makes it a key structural epitope for interactions with the host immune system.[1]
Table 1: Key Properties of this compound Isomers
| Property | L-glycero-D-manno-heptose (L,D-heptose) | D-glycero-D-manno-heptose (D,D-heptose) |
| Molecular Formula | C₇H₁₄O₇[8] | C₇H₁₄O₇[9] |
| Molecular Weight | 210.18 g/mol [10] | 210.18 g/mol [9] |
| Primary Role | Major structural component of the LPS inner core.[1][2] | Biosynthetic precursor to L,D-heptose.[1] |
| Stereochemistry at C6 | L-configuration | D-configuration |
| Activated Form | ADP-L-glycero-β-D-manno-heptose[11] | ADP-D-glycero-β-D-manno-heptose[12] |
The Biosynthetic Pathway of ADP-L-glycero-D-manno-heptose
The biosynthesis of the activated sugar donor, ADP-L-glycero-β-D-manno-heptose, is a critical pathway for the assembly of LPS in Gram-negative bacteria.[13] This multi-step enzymatic process begins with sedoheptulose 7-phosphate, an intermediate of the pentose phosphate pathway.[6] The pathway is notable for a unique kinase-phosphatase cascade, which replaces the more common mutase-catalyzed phosphate transfer seen in other sugar activation pathways.[4]
The complete pathway in E. coli requires four key enzymes that catalyze five distinct reactions.[3][14] A mutation in any of the genes encoding these enzymes typically results in a truncated, heptose-less LPS core, leading to increased sensitivity to antibiotics and reduced virulence.[3][4]
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Whitepaper: Elucidating the Glycero-Manno-Heptose (GMH) Biosynthetic Pathway: A Technical Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
The bacterial cell envelope is a complex and vital structure, with lipopolysaccharide (LPS) being a critical component of the outer membrane in Gram-negative bacteria. A key constituent of the LPS inner core is the unusual seven-carbon sugar, glycero-manno-heptose (GMH). The discovery and elucidation of its biosynthetic pathway have not only expanded our fundamental understanding of bacterial carbohydrate metabolism but have also unveiled a crucial chokepoint for bacterial viability and pathogenesis. This technical guide provides an in-depth exploration of the GMH biosynthetic pathway, from its initial discovery to the detailed biochemical and genetic dissection of its core enzymes. We will delve into the experimental methodologies that were pivotal in its characterization and discuss its significance as a target for novel antimicrobial drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential bacterial pathway.
Introduction: The Enigma of a Seven-Carbon Sugar
The story of the this compound (GMH) pathway begins with the structural analysis of the lipopolysaccharide (LPS) inner core. Early studies on the composition of LPS from various Gram-negative bacteria consistently identified a unique heptose sugar, which was eventually confirmed as a derivative of this compound.[1] Its constant presence in the highly conserved inner core region of LPS, connecting the lipid A anchor to the variable O-antigen, hinted at a fundamental structural role. This observation sparked a critical question: What is the biosynthetic origin of this unusual seven-carbon sugar? Unlike common hexoses like glucose or mannose, the pathway for a C7 sugar was not immediately obvious, setting the stage for a fascinating journey of biochemical discovery. The pathway's elucidation was crucial, as mutations in it often lead to a "deep-rough" phenotype, characterized by a truncated LPS and increased susceptibility to antibiotics, highlighting its importance for bacterial survival.[2][3]
The Core Pathway: A Two-Step Enzymatic Cascade
The biosynthesis of the activated form of GMH, ADP-L-glycero-β-D-manno-heptose, is a remarkably efficient enzymatic process that starts from a six-carbon sugar phosphate.[4][5] This pathway is a testament to the elegance of microbial metabolism, converting a common metabolite into a specialized building block. The synthesis of ADP-D-β-D-heptose in Escherichia coli requires three key proteins: GmhA, HldE, and GmhB.[4][5][6]
The Isomerase: GmhA
The pathway initiates with the enzyme sedoheptulose-7-phosphate isomerase , encoded by the gmhA gene.[7][8][9] This enzyme catalyzes the first committed step: the conversion of D-sedoheptulose-7-phosphate (S7P), an intermediate of the pentose phosphate pathway, into D-glycero-D-manno-heptose-7-phosphate (GMH7P).[3][7][9]
-
Causality of Experimental Approach: The initial hypothesis for the origin of the heptose backbone pointed towards the pentose phosphate pathway, a central hub for carbohydrate rearrangements. Researchers logically looked for an enzyme that could convert a known C7 intermediate, like S7P, into the correct heptose configuration. Early experiments involved incubating bacterial cell extracts with radiolabeled S7P and tracking the formation of novel phosphorylated heptoses. The subsequent purification of the protein responsible for this activity, guided by enzymatic assays, led to the identification of GmhA. Structural studies have since revealed that GmhA adopts two distinct conformations during the isomerization process.[2][3][9]
The Bifunctional Kinase/Adenylyltransferase: HldE
The second and final step is catalyzed by a bifunctional enzyme, D-glycero-D-manno-heptose-7-phosphate kinase/D-glycero-D-manno-heptose 1-phosphate adenylyltransferase , encoded by the hldE gene.[10][11][12][13] This remarkable enzyme performs two distinct reactions in sequence:
-
Kinase Activity: It first phosphorylates D-glycero-D-manno-heptose-7-phosphate (GMH7P) at the C1 position, using ATP as the phosphate donor, to form D-glycero-β-D-manno-heptose-1,7-bisphosphate.[11][13]
-
Adenylyltransferase Activity: It then transfers an AMP moiety from another molecule of ATP to the C1 phosphate of the bisphosphate intermediate, releasing pyrophosphate (PPi) and yielding the final product, ADP-D-glycero-β-D-manno-heptose.[11][12][13]
-
Trustworthiness of the Mechanism: The bifunctional nature of HldE was confirmed through rigorous biochemical analysis. Experiments using the purified enzyme and radiolabeled substrates demonstrated the sequential phosphorylation and adenylylation steps. Site-directed mutagenesis of conserved residues within the kinase and adenylyltransferase domains allowed for the functional separation of the two activities, providing conclusive evidence for its dual role. This enzyme is crucial for the biosynthesis of LPS and has been linked to virulence in pathogenic bacteria like enterotoxigenic E. coli (ETEC).[14]
Visualizing the GMH Biosynthetic Pathway
Caption: The core biosynthetic pathway of ADP-D-glycero-D-manno-heptose.
The Epimerization Step: Generating the L-glycero-D-manno Isomer
While ADP-D-glycero-D-manno-heptose is the direct product of the core pathway, the predominant form of heptose found in the LPS of many bacteria, including Escherichia coli, is ADP-L-glycero-β-D-manno-heptose.[4][5] This requires an additional epimerization step.
HldD: The ADP-Heptose Epimerase
The enzyme responsible for this conversion is ADP-L-glycero-D-manno-heptose-6-epimerase , encoded by the hldD (formerly rfaD or waaD) gene.[6][15] This enzyme catalyzes the inversion of the stereochemistry at the C6 position of the heptose sugar, converting the D-glycero-β-D-manno isomer to the L-glycero-β-D-manno isomer.[16]
-
Authoritative Grounding: The function of HldD was established through a combination of genetic and biochemical studies. Deletion of the hldD gene in E. coli resulted in the incorporation of the D-glycero-D-manno isomer into the LPS, leading to a modified core structure. In vitro assays with the purified HldD enzyme and ADP-D-glycero-D-manno-heptose as the substrate directly demonstrated the formation of the L-glycero-D-manno epimer.[6]
Experimental Protocols: A Guide to Characterizing the GMH Pathway
The elucidation of the GMH pathway relied on a series of robust biochemical and genetic experiments. Below are detailed protocols for key assays.
Protocol: In Vitro Reconstitution of the GMH Pathway
This workflow allows for the complete synthesis of ADP-GMH from S7P and provides a platform for inhibitor screening.
Objective: To biochemically confirm the function of GmhA and HldE in converting S7P to ADP-GMH.
Materials:
-
Purified recombinant GmhA and HldE proteins
-
D-Sedoheptulose-7-phosphate (S7P)
-
ATP (Adenosine triphosphate)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)
-
High-Performance Anion-Exchange Chromatography (HPAE) system with Pulsed Amperometric Detection (PAD)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, S7P (e.g., 1 mM), ATP (e.g., 2 mM), GmhA (e.g., 1 µM), and HldE (e.g., 1 µM).
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by heating the aliquots at 95°C for 5 minutes or by adding a quenching agent like cold ethanol.
-
Analysis by HPAE-PAD:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant onto an HPAE column (e.g., CarboPac PA1).
-
Elute the sugar phosphates using a sodium acetate gradient in a sodium hydroxide mobile phase.
-
Monitor the elution profile using PAD.
-
-
Data Interpretation: Compare the chromatograms of the reaction samples to those of authentic standards for S7P, GMH7P, and ADP-GMH. The disappearance of the S7P peak and the appearance of peaks corresponding to the intermediates and the final product confirm the enzymatic activity.
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro reconstitution and analysis of the GMH pathway.
Significance in Drug Development and Innate Immunity
The GMH biosynthetic pathway is a highly attractive target for the development of novel antibacterial agents for several reasons:
-
Essentiality: This pathway is critical for the synthesis of the LPS inner core, which is vital for the structural integrity and barrier function of the outer membrane in most Gram-negative bacteria.[3]
-
Conservation: The enzymes of the GMH pathway, particularly GmhA and HldE, are highly conserved across a broad range of pathogenic Gram-negative bacteria.
-
Absence in Humans: The GMH pathway is absent in humans, minimizing the potential for off-target effects and toxicity of inhibitors.
Disruption of this pathway leads to the production of a truncated, heptoseless LPS.[1] Bacteria with this phenotype exhibit increased sensitivity to hydrophobic antibiotics, detergents, and host-derived antimicrobial peptides. Therefore, inhibitors of the GMH pathway could be used as standalone antibiotics or as "antibiotic adjuvants" to potentiate the efficacy of existing antibiotics against multidrug-resistant Gram-negative pathogens.[2][3]
Furthermore, the pathway intermediate ADP-heptose has been identified as a potent pathogen-associated molecular pattern (PAMP).[16] It is recognized by the cytosolic innate immune receptor ALPK1, which triggers a pro-inflammatory response through the TIFA-TRAF6-NF-κB signaling axis.[16] This discovery adds another layer to the importance of the GMH pathway in the host-pathogen interaction.
Conclusion
The discovery and detailed characterization of the this compound biosynthetic pathway represent a significant achievement in bacterial biochemistry. From the initial identification of an unusual heptose in LPS to the functional and structural elucidation of the biosynthetic enzymes, this journey has provided profound insights into bacterial cell wall synthesis. The pathway, defined by the sequential actions of GmhA, HldE, and HldD, is a prime example of metabolic elegance and efficiency. Its essentiality and conservation across pathogenic bacteria, coupled with its absence in humans, firmly establish the GMH pathway as a high-value target for the next generation of antimicrobial therapies. Future research in this area will undoubtedly focus on the discovery and development of potent and specific inhibitors of these key enzymes, offering a promising strategy in the ongoing battle against antibiotic resistance.
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Kneidinger, B., Marolda, C. L., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose in Escherichia coli. Journal of bacteriology, 184(2), 363–369. [Link]
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The Pivotal Role of Glycero-Manno-Heptose in the Architecture and Function of the Gram-Negative Bacterial Cell Envelope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-glycero-β-D-manno-heptose, a seven-carbon sugar, is a cornerstone of the structural integrity and functional biology of most Gram-negative bacteria. As a critical component of the inner core of lipopolysaccharide (LPS), this heptose and its phosphorylated derivatives are indispensable for the stability of the outer membrane, providing a crucial barrier against environmental insults and antimicrobial agents. Furthermore, intermediates in its biosynthetic pathway have emerged as key pathogen-associated molecular patterns (PAMPs) that trigger the host's innate immune response. This technical guide provides an in-depth exploration of the multifaceted functions of glycero-manno-heptose, detailing its biosynthesis, its incorporation into the LPS core, and the profound consequences of its absence. We will also explore its significance as a target for novel antimicrobial therapies.
Introduction: The Gram-Negative Outer Membrane and the Significance of Lipopolysaccharide
The outer membrane of Gram-negative bacteria is a unique and formidable asymmetric bilayer, with phospholipids in the inner leaflet and lipopolysaccharide (LPS) predominantly in the outer leaflet.[1] This architecture confers a significant survival advantage, acting as a selective permeability barrier that protects the bacterium from harsh environments, including the host's immune system and various antibiotics.[2][3][4]
LPS, often referred to as endotoxin, is a complex glycolipid with three distinct domains:
-
Lipid A: The hydrophobic anchor embedded in the outer membrane, responsible for the endotoxic activity of LPS.[2][3]
-
Core Oligosaccharide: A non-repeating oligosaccharide that links Lipid A to the O-antigen. It is further divided into the highly conserved inner core and the more variable outer core.[2][5]
-
O-Antigen: A repeating polysaccharide chain that extends from the core and is the primary determinant of the bacterium's serotype.[2][6]
The inner core of the LPS is a structurally conserved region critical for the overall stability of the outer membrane.[1][7] A key and often essential component of this inner core is L-glycero-α-D-manno-heptopyranose (hereafter referred to as heptose).[1][6] The presence and correct phosphorylation of these heptose residues are vital for maintaining the integrity and barrier function of the outer membrane.[1]
The Biosynthetic Pathway of ADP-L-glycero-β-D-manno-heptose: The Activated Heptose Donor
The incorporation of heptose into the LPS core requires its activation into a nucleotide-sugar donor, specifically ADP-L-glycero-β-D-manno-heptose. This multi-step enzymatic pathway is a critical metabolic process in most Gram-negative bacteria.[8][9][10]
The biosynthesis of ADP-L-glycero-β-D-manno-heptose begins with the substrate sedoheptulose 7-phosphate, a product of the pentose phosphate pathway. The key enzymatic steps are as follows:
-
Isomerization: The pathway is initiated by the enzyme GmhA (sedoheptulose-7-phosphate isomerase), which converts sedoheptulose 7-phosphate to D-glycero-β-D-manno-heptose 7-phosphate.[8][9]
-
Phosphorylation: Next, the bifunctional enzyme HldE (in E. coli) catalyzes the ATP-dependent phosphorylation of D-glycero-β-D-manno-heptose 7-phosphate at the C1 position, yielding D-glycero-β-D-manno-heptose 1,7-bisphosphate. In some bacteria, this step is carried out by two separate enzymes, HldA (kinase) and HldC (adenylyltransferase).[5][8][9]
-
Dephosphorylation: The enzyme GmhB (D,D-heptose 1,7-bisphosphate phosphatase) then specifically removes the phosphate group from the C7 position, producing D-glycero-β-D-manno-heptose 1-phosphate.[8][9][11]
-
Adenylylation: The second function of the bifunctional HldE protein (or the separate HldC enzyme) is to catalyze the transfer of an AMP moiety from ATP to D-glycero-β-D-manno-heptose 1-phosphate, forming ADP-D-glycero-β-D-manno-heptose.[5][8][9]
-
Epimerization: Finally, the enzyme HldD (ADP-L-glycero-D-manno-heptose 6-epimerase, also known as RfaD) catalyzes the epimerization of the D-glycero-β-D-manno-heptose moiety to its L-glycero-β-D-manno-heptose form, yielding the final product, ADP-L-glycero-β-D-manno-heptose .[8][12]
Caption: Biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose.
Incorporation of Heptose into the LPS Inner Core: Building the Foundation
Once synthesized, ADP-L-glycero-β-D-manno-heptose serves as the donor for the sequential addition of heptose residues to the Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) region of the nascent LPS molecule. This process is catalyzed by a series of specific heptosyltransferases.[13]
-
Heptosyltransferase I (WaaC): This enzyme transfers the first heptose residue (HepI) to the Kdo II moiety of the Kdo2-Lipid A acceptor.[1]
-
Heptosyltransferase II (WaaF): Following the addition of the first heptose, WaaF adds the second heptose residue (HepII) to HepI.[1]
-
Heptosyltransferase III (WaaQ): In many bacteria, a third heptose residue (HepIII) is added to HepII by WaaQ.
The precise structure and phosphorylation pattern of the heptose region can vary between different bacterial species and even strains.[1][14] These modifications, including the addition of phosphate, phosphoethanolamine, or other sugars, play a crucial role in modulating the net negative charge of the LPS molecule and influencing the overall stability of the outer membrane.[1][3]
Caption: Sequential addition of heptose residues to the LPS core.
Functional Significance of this compound
The presence of a complete and properly modified heptose region in the LPS inner core is paramount for the survival and virulence of most Gram-negative bacteria.
Maintaining Outer Membrane Integrity and Barrier Function
The negatively charged phosphate groups on the heptose residues are crucial for stabilizing the outer membrane.[3] They form electrostatic bridges with divalent cations (Mg²⁺ and Ca²⁺), which cross-link adjacent LPS molecules, creating a tightly packed and less permeable outer leaflet.[5] This barrier function is essential for resistance to hydrophobic antibiotics, detergents, and bile salts.[3][15] Mutations in the heptose biosynthetic pathway or in the heptosyltransferases lead to a truncated LPS core, resulting in a "deep-rough" phenotype characterized by increased outer membrane permeability and heightened susceptibility to a wide range of antimicrobial agents.[13][16]
Bacterial Viability and Virulence
For many Gram-negative pathogens, the biosynthesis of ADP-L-glycero-β-D-manno-heptose is essential for viability, particularly at elevated temperatures.[1] Heptose-deficient mutants often exhibit growth defects and are attenuated in virulence.[16][17] For instance, a knockout of the gmhB gene in Helicobacter pylori leads to increased sensitivity to the antibiotic novobiocin, decreased adherence to host cells, and reduced virulence.[18]
| Gene Defect | Organism | Phenotypic Consequence | Reference |
| gmhA | Escherichia coli | Increased sensitivity to hydrophobic antibiotics | [12] |
| gmhB | Escherichia coli | Heptoseless LPS core | [9] |
| waaC | Escherichia coli | Truncated LPS, increased sensitivity to hydrophobic antibiotics | [13] |
| HP0860 (gmhB) | Helicobacter pylori | Increased novobiocin sensitivity, decreased adherence | [18] |
A Pathogen-Associated Molecular Pattern (PAMP) Triggering Innate Immunity
Recent groundbreaking research has identified ADP-L-glycero-β-D-manno-heptose and its precursors as novel PAMPs.[19] These molecules, when released by invading Gram-negative bacteria, are recognized by the host's cytosolic surveillance machinery. Specifically, ADP-heptose binds to the alpha-kinase 1 (ALPK1) protein, triggering a signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.[19] This highlights a critical role for heptose metabolites in host-pathogen interactions and the initiation of an innate immune response.[19]
Experimental Protocol: Isolation and Analysis of Lipopolysaccharide
Objective: To isolate and analyze the LPS profile from wild-type and heptose-deficient mutant strains of a Gram-negative bacterium to visualize the impact of heptose loss on LPS structure.
Methodology:
-
Bacterial Culture and Harvest:
-
Grow wild-type and mutant strains to the late logarithmic phase in an appropriate liquid medium.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).
-
-
LPS Extraction (Hot Phenol-Water Method):
-
Resuspend the cell pellet in pre-warmed (68°C) sterile water.
-
Add an equal volume of pre-warmed (68°C) water-saturated phenol.
-
Incubate the mixture at 68°C for 1 hour with vigorous shaking every 15 minutes.
-
Cool the mixture on ice for 10 minutes and then centrifuge at 4,000 x g for 20 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Repeat the phenol extraction on the remaining phenolic phase and interphase.
-
Combine the aqueous phases and dialyze extensively against distilled water for 48 hours at 4°C to remove residual phenol.
-
Lyophilize the dialyzed solution to obtain the crude LPS extract.
-
-
LPS Purification:
-
Treat the crude LPS extract with DNase and RNase to remove contaminating nucleic acids.
-
Further purify the LPS by ultracentrifugation (100,000 x g for 4 hours at 4°C). The LPS will form a gel-like pellet.
-
-
LPS Analysis by SDS-PAGE and Silver Staining:
-
Resuspend the purified LPS pellet in a sample buffer.
-
Separate the LPS samples on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel (e.g., 15% acrylamide).
-
Visualize the LPS bands by silver staining, which is highly sensitive for detecting the carbohydrate portion of LPS.
-
Expected Result: Wild-type LPS will show a characteristic ladder-like pattern representing different numbers of O-antigen repeats. The heptose-deficient mutant will exhibit a much faster migrating band, indicative of a truncated, deep-rough LPS lacking the outer core and O-antigen.
-
This compound Biosynthesis as a Target for Novel Antimicrobials
The essentiality of the heptose biosynthetic pathway for the viability and virulence of many Gram-negative pathogens, coupled with its absence in humans, makes it an attractive target for the development of novel antibacterial agents.[16][17][20] Inhibitors of enzymes such as GmhA, HldE, or GmhB could disrupt LPS biosynthesis, leading to increased bacterial susceptibility to other antibiotics and to the host's immune defenses.[5] The development of such compounds represents a promising strategy to combat the growing threat of multidrug-resistant Gram-negative infections.
Conclusion
This compound is far more than a simple structural component of the Gram-negative cell envelope. Its biosynthesis and incorporation into the LPS inner core are critical for maintaining the structural integrity and barrier function of the outer membrane, which are essential for bacterial survival and pathogenesis. Furthermore, the recognition of heptose metabolites by the innate immune system underscores their importance in host-pathogen interactions. A thorough understanding of the function of this compound and its biosynthetic pathway is not only fundamental to bacterial physiology but also provides a promising avenue for the development of urgently needed novel antimicrobial therapies.
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ResearchGate. (n.d.). Structure of the LPS core. Structures of the inner-core and outer-core... Retrieved from [Link]
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A Technical Guide to the Role of Glycero-Manno-Heptose in Lipopolysaccharide Core Biosynthesis: From Essential Pathway to Novel Drug Target
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the biosynthesis and incorporation of L-glycero-D-manno-heptose, a cornerstone of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria. We will dissect the key enzymatic steps, elucidate the critical role of heptose in maintaining outer membrane integrity, and discuss the pathway's emergence as a high-value target for novel antimicrobial drug development.
Introduction: The Architectural Significance of the LPS Core
Lipopolysaccharide (LPS) is the major glycolipid component of the outer leaflet of the Gram-negative bacterial outer membrane.[1][2] This complex molecule, often referred to as an endotoxin, is composed of three distinct domains: the membrane-anchoring Lipid A, a central core oligosaccharide, and a variable O-antigen polysaccharide chain.[1][3] While the O-antigen is a primary determinant of serological specificity, the core oligosaccharide is a more conserved structure essential for the stability and barrier function of the outer membrane.[2][4]
The core is subdivided into the outer and inner core. The inner core, proximal to Lipid A, is a highly conserved region typically composed of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and, critically, L-glycero-D-manno-heptose (hereafter referred to as heptose).[2][4] The presence and proper phosphorylation of these heptose residues are fundamental to bacterial viability and virulence.[4] Mutations that prevent heptose biosynthesis or its transfer to the core result in a "deep-rough" LPS phenotype, characterized by a severely truncated LPS molecule.[5][6] This structural defect compromises the outer membrane, leading to increased permeability and heightened susceptibility to hydrophobic antibiotics, detergents, and host defense mechanisms.[4][7] This intrinsic vulnerability makes the heptose biosynthetic and transfer pathways a focal point for the development of next-generation antibiotics.
The Central Pathway: Biosynthesis of ADP-L-glycero-β-D-manno-heptose
The sole donor for heptose incorporation into the LPS core is the activated nucleotide sugar, ADP-L-glycero-β-D-manno-heptose.[8] Its synthesis is a multi-step enzymatic cascade that begins with a metabolite from the pentose phosphate pathway. The elucidation of this pathway has revealed a series of conserved enzymes essential for the production of this critical precursor.[9][10]
The biosynthesis proceeds as follows:
-
Isomerization (GmhA): The pathway initiates with sedoheptulose 7-phosphate, which is converted to D-glycero-D-manno-heptose 7-phosphate by the isomerase GmhA.[9][11]
-
Phosphorylation (HldE Kinase Domain): The first part of the bifunctional enzyme HldE acts as a kinase, phosphorylating D-glycero-D-manno-heptose 7-phosphate at the C1 position to yield D-glycero-D-manno-heptose 1,7-bisphosphate.[4][9][12]
-
Dephosphorylation (GmhB): The phosphatase GmhB specifically removes the phosphate group from the C7 position, producing D-glycero-D-manno-heptose 1-phosphate.[9][10][13] A deletion of the gmhB gene results in a heptoseless LPS core, confirming its essential role in the pathway.[9][14]
-
Adenylylation (HldE Transferase Domain): The second function of the bifunctional HldE enzyme, an adenylyltransferase, couples the D-glycero-D-manno-heptose 1-phosphate with ATP to form ADP-D-glycero-D-manno-heptose.[9][10] In some bacteria, like Burkholderia pseudomallei, the kinase and adenylyltransferase functions are carried out by two separate enzymes, HldA and HldC, respectively.[15]
-
Epimerization (HldD): The final step is the epimerization of the heptose moiety at the C6 position by the epimerase HldD (also known as WaaD or RfaD), converting ADP-D-glycero-D-manno-heptose into the final, functional precursor: ADP-L-glycero-β-D-manno-heptose.[9][10]
The enzymes of this pathway represent prime targets for antimicrobial development due to their high conservation across Gram-negative pathogens and their absence in humans.[12]
| Enzyme | Gene Name(s) | Function | Step |
| Sedoheptulose-7-phosphate isomerase | gmhA | Converts sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. | 1 |
| Heptose 7-phosphate kinase / Heptose 1-phosphate adenylyltransferase | hldE (bifunctional), rfaE | Kinase domain phosphorylates C1; Transferase domain adenylates the C1-phosphate. | 2 & 4 |
| Heptose 1,7-bisphosphate phosphatase | gmhB, yaeD | Dephosphorylates the C7 position of the heptose bisphosphate intermediate. | 3 |
| ADP-heptose epimerase | hldD, waaD, rfaD | Epimerizes the heptose moiety to produce the final L-glycero-D-manno isomer. | 5 |
Table 1: Key enzymes involved in the biosynthesis of ADP-L-glycero-β-D-manno-heptose. Gene names can vary between species.[9][10][16]
Figure 1: The enzymatic pathway for the synthesis of the activated heptose donor.
Assembly of the Inner Core: The Heptosyltransferases
Once synthesized, ADP-L-glycero-β-D-manno-heptose is utilized by a family of glycosyltransferases, known as heptosyltransferases, to build the inner core.[7][17] These enzymes sequentially add heptose residues to the Kdo₂-Lipid A acceptor molecule, which is the minimal LPS structure required for bacterial viability.[17]
The primary heptosyltransferases in E. coli are:
-
Heptosyltransferase I (WaaC/HepI): This enzyme catalyzes the attachment of the first heptose residue to the O-4 position of a Kdo residue in the Kdo₂-Lipid A acceptor.[5][18][19] The gene encoding this enzyme, waaC (or rfaC), is essential.[17] A mutation in waaC results in a deep-rough phenotype, halting LPS assembly at the Kdo₂-Lipid A stage and dramatically increasing sensitivity to hydrophobic antibiotics.[17][20]
-
Heptosyltransferase II (WaaF/HepII): Following the action of WaaC, WaaF adds the second heptose residue to the first heptose (HepI) via an α(1→3) linkage.[8][18]
-
Heptosyltransferase III (WaaQ/HepIII): In many strains, a third heptose is added by WaaQ to the second heptose (HepII) via an α(1→7) linkage.[21]
Subsequent modifications, such as phosphorylation of the heptose residues by kinases like WaaP and WaaY, are crucial for the overall negative charge and structural integrity of the inner core.[20][22] These phosphate groups facilitate electrostatic interactions with divalent cations, which bridge adjacent LPS molecules and stabilize the outer membrane.[4]
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Unveiling a New Layer of Innate Immunity: Initial Studies on ADP-glycero-manno-heptose as a Pathogen-Associated Molecular Pattern
An In-depth Technical Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond the Usual Suspects in Pathogen Detection
The innate immune system forms the first line of defense against invading microbes, relying on a sophisticated network of germline-encoded pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs).[1][2] For decades, research has focused on well-established PAMPs like lipopolysaccharide (LPS), peptidoglycan, and flagellin.[3][4] However, the microbial world is vast, and our understanding of the full repertoire of molecules that alert our bodies to infection is continually expanding. This guide delves into the foundational research that identified a novel and potent PAMP: ADP-L-glycero-β-D-manno-heptose (hereafter referred to as ADP-heptose), an intermediate in the LPS biosynthesis pathway of Gram-negative bacteria.[5][6][7]
The discovery of ADP-heptose and its cytosolic surveillance pathway has opened a new chapter in innate immunity. It provides a mechanism for detecting the metabolic activity of Gram-negative bacteria, even those that might alter their outer membrane to evade classical PRRs like TLR4.[3][6] For researchers and drug development professionals, understanding this pathway is critical for developing novel antimicrobial strategies and immunomodulatory therapeutics. This guide provides a technical overview of the molecule, its signaling cascade, and the core experimental methodologies required to investigate this fascinating area of host-pathogen interaction.
The Source Molecule: Biosynthesis of ADP-L-glycero-β-D-manno-heptose
To appreciate why ADP-heptose is such a conserved and reliable PAMP, one must first understand its origin. ADP-heptose is not a final structural component but a critical, soluble intermediate in the biosynthesis of the inner core of LPS in most Gram-negative bacteria.[5][6][8] Its presence is a direct indicator of bacterial metabolic activity and structural synthesis.
The pathway begins with the host-derived sugar sedoheptulose 7-phosphate and involves a series of enzymatic steps.[9][10][11] The key enzymes involved in Escherichia coli are GmhA, HldE (a bifunctional kinase/adenylyltransferase), GmhB, and HldD.[9][11][12]
The causality behind its significance as a PAMP: The essentiality of this pathway for the viability and structural integrity of a vast number of Gram-negative bacteria makes ADP-heptose a highly conserved molecular signature.[6][7] Pathogens cannot easily discard this metabolic route without compromising their survival, making it an ideal target for host surveillance.
Caption: Biosynthesis of ADP-heptose in Gram-negative bacteria.
A Tale of Two Sugars: Identifying ADP-Heptose as the True Agonist
Initial studies implicated D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), a precursor to ADP-heptose, as the PAMP responsible for activating innate immunity.[13][14][15] However, subsequent, more definitive research from several independent groups clarified that while HBP can induce signaling, it is ADP-heptose that is the primary and far more potent agonist of the cytosolic surveillance pathway.[6][8][16]
The key discovery was that ADP-heptose can efficiently enter the host cell cytosol and directly engage its receptor, while HBP cannot.[17] HBP requires intracellular enzymatic conversion to an ADP-heptose derivative to activate the pathway, and this process is significantly less efficient.[6] This distinction is crucial for experimental design; using ADP-heptose directly provides a more potent and physiologically relevant stimulus.
Data Presentation: Comparative Agonist Potency
The following table summarizes the conceptual findings from studies comparing the ability of different heptose metabolites to activate the NF-κB pathway, the primary downstream output of this signaling axis.
| Metabolite | Direct Receptor Binding | Cell Permeability | Relative NF-κB Activation Potency | Reference |
| ADP-heptose | Yes (to ALPK1) | High | Very High (~100-1000x > HBP) | [3][6][16] |
| HBP | No | Low / Indirect | Low to Moderate | [6][18] |
| HMP (Heptose monophosphate) | No | Low / Indirect | Very Low | [8][19] |
This table represents a qualitative summary of findings; precise fold-differences can vary by cell type and experimental conditions.
The Host Sensor and Signaling Cascade: The ALPK1-TIFA Axis
The host detects cytosolic ADP-heptose via a novel signaling pathway centered on two key proteins: alpha-kinase 1 (ALPK1) and TRAF-interacting protein with a forkhead-associated domain (TIFA).[13][20][21][22]
-
Recognition (ALPK1): ADP-heptose directly binds to the N-terminal domain of the atypical kinase ALPK1 .[1][3][21] This binding event induces a conformational change, activating the C-terminal kinase domain of ALPK1. ALPK1 is the direct PRR for this PAMP.[3][6]
-
Signal Transduction (TIFA Phosphorylation): Activated ALPK1 phosphorylates the adaptor protein TIFA at a specific threonine residue (Thr9).[14][23][24] TIFA is an adapter protein containing a Forkhead-Associated (FHA) domain, which is known to bind phosphothreonine residues.[13][25]
-
Amplification (TIFA Oligomerization): The phosphorylation of TIFA at Thr9 triggers a head-to-tail oligomerization. The FHA domain of one phosphorylated TIFA molecule binds to the phosphothreonine of another, creating large signaling complexes often referred to as "TIFAsomes".[14][21] This oligomerization is the critical amplification step.
-
Effector Recruitment (TRAF6): The C-terminus of TIFA contains a binding motif for TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase.[23][26] The formation of the TIFAsome brings multiple TRAF6 molecules into close proximity, promoting TRAF6 oligomerization and subsequent auto-ubiquitination.[8]
-
Downstream Activation (NF-κB): Activated TRAF6 engages downstream kinases (like TAK1), leading to the phosphorylation and activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. This releases the transcription factor NF-κB (p65/p50) to translocate to the nucleus and drive the expression of pro-inflammatory genes, such as those for cytokines (TNF-α, IL-6) and chemokines (IL-8).[8][13][21]
Caption: The ALPK1-TIFA signaling pathway upon ADP-heptose sensing.
Experimental Methodologies: A Practical Guide
Investigating the ALPK1-TIFA pathway requires a combination of cellular, molecular, and biochemical techniques. As a self-validating system, results from one assay should be confirmed by another. For instance, an observed decrease in an NF-κB reporter signal in a knockout cell line should be corroborated by Western blot analysis showing a lack of downstream phosphorylation.
A. NF-κB Reporter Assay
This is the workhorse experiment to quantitatively measure the activation of the entire pathway. The principle is to use a cell line (e.g., HEK293T) stably or transiently expressing a reporter gene (like Luciferase or SEAP) under the control of an NF-κB response element.
Protocol Steps:
-
Cell Seeding: Plate HEK293T-NF-κB reporter cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.
-
Stimulation: The next day, carefully replace the medium with fresh medium containing the stimulus.
-
Incubation: Incubate for 6-8 hours at 37°C. Rationale: This timeframe is typically sufficient for the signaling cascade to proceed and for reporter gene expression to reach detectable levels.
-
Cell Lysis & Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol (e.g., Promega's ONE-Glo™).
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence values of stimulated cells to the vehicle control to calculate the fold-induction.
Critical Validation: To prove the signal is specific to the pathway, perform the same assay in ALPK1 or TIFA knockout (KO) cells.[28] A potent NF-κB signal in wild-type cells that is completely abrogated in KO cells is the gold standard for demonstrating ALPK1/TIFA dependence.[1]
Caption: Experimental workflow for an NF-κB reporter assay.
B. Immunoprecipitation and Western Blotting for TIFA Phosphorylation
This technique is essential for directly observing the molecular events at the top of the cascade: the phosphorylation of TIFA.
Protocol Steps:
-
Cell Culture and Stimulation: Grow cells (e.g., HeLa or AGS) in larger format plates (e.g., 6-well or 10 cm). Stimulate with ADP-heptose (e.g., 10 µM) for a shorter time course (e.g., 0, 15, 30, 60 minutes). Rationale: Phosphorylation is a rapid and often transient event that precedes downstream gene expression.
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors. This is absolutely critical to preserve the phosphorylation state of the proteins.
-
Immunoprecipitation (IP): Incubate the cleared cell lysates with an anti-TIFA antibody overnight at 4°C. Then, add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and SDS-PAGE: Elute the bound proteins from the beads and separate them by size using SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Antibody Probing:
-
Probe one membrane with a phospho-threonine antibody to detect phosphorylated TIFA.
-
Probe a parallel membrane (or strip and re-probe the same one) with a total TIFA antibody to confirm that equal amounts of TIFA were immunoprecipitated in each sample.
-
-
Detection: Use a chemiluminescent substrate and imaging system to visualize the protein bands. An increase in the phospho-threonine signal at the molecular weight of TIFA following stimulation confirms phosphorylation.
Obtaining the Reagent: Synthesis of ADP-Heptose
A major practical challenge in studying this pathway is obtaining high-quality ADP-heptose, as it is not a common commercially available reagent. Researchers have used two primary methods:
-
Chemoenzymatic Synthesis: This method uses purified enzymes from the biosynthetic pathway (like HldE and GmhB) to convert precursors into ADP-heptose.[29] This often yields the biologically correct isomer but can be complex to scale.
-
Chemical Synthesis: Total chemical synthesis provides access to larger quantities of material and allows for the creation of analogs to probe structure-activity relationships.[15][18] Several synthetic routes have now been published.[18][19]
For labs entering this field, collaborating with a medicinal chemistry group or purchasing from a specialized vendor like InvivoGen, who now provides synthetic ADP-L-Heptose, is the most practical approach.[27][28]
Conclusion and Future Directions
The identification of ADP-heptose as a PAMP and the elucidation of the ALPK1-TIFA signaling axis represent a significant advance in our understanding of innate immunity. This pathway provides a specific means for the host to detect the metabolic activity of Gram-negative bacteria from within the cytosol, a critical compartment for sensing invasive pathogens.[6][13]
For drug development professionals, this pathway presents multiple targets. Inhibitors of ALPK1 could serve as novel anti-inflammatory agents for diseases driven by excessive responses to Gram-negative bacteria. Conversely, ADP-heptose itself or stable analogs could be developed as vaccine adjuvants to potently stimulate innate immunity.[19]
Future research will likely focus on how this pathway is regulated to prevent excessive inflammation, its role in specific diseases like IBD or sepsis, its interplay with other PRR pathways, and the precise mechanisms bacteria use to deliver ADP-heptose into the host cytosol.[21][30] The foundational studies outlined in this guide provide the technical and conceptual framework for pursuing these exciting questions.
References
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Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363–369. [Link]
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Valvano, M. A., Marolda, C. L., Bittner, M., Glaskin-Clay, M., Simon, T. L., & Klena, J. D. (2000). The rfaE gene from Escherichia coli encodes a bifunctional protein involved in biosynthesis of the lipopolysaccharide core precursor ADP-L-glycero-D-manno-heptose. Journal of Bacteriology, 182(2), 488–497. [Link]
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Milivojevic, M., Dangeard, A.-S., Kasper, C. A., Tschon, T., Emmenlauer, M., Pique, C., Schnupf, P., Guignot, J., & Arrieumerlou, C. (2017). ALPK1 controls TIFA/TRAF6-dependent innate immunity against heptose-1,7-bisphosphate of gram-negative bacteria. PLOS Pathogens, 13(4), e1006224. [Link]
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Huang, Y., Li, D., Wang, Y., Liu, Z., & Wu, J. (2012). Structural insight into the phosphorylation-dependent activation of the adaptor protein TIFA. PLoS ONE, 7(5), e38422. [Link]
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Iyer, S. S., & Nachbur, U. (2021). ALPK1-TIFA Signaling Pathway in Intestinal Epithelial Cells. ResearchGate. [Link]
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Dangeard, A.-S., & Arrieumerlou, C. (2020). ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1. Cellular and Molecular Life Sciences, 78(1), 17–29. [Link]
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BellBrook Labs. (2022). The Role of ALPK1 in Health and Disease. BellBrook Labs. [Link]
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ResearchGate. (n.d.). ALPK1‐TIFA‐NF‐κB axis. ResearchGate. [Link]
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Garcia-Weber, D., Pique, C., Dangeard, A.-S., Guignot, J., Tran Van Nhieu, G., Arrieumerlou, C., & Mulard, L. A. (2018). ADP-heptose is a newly identified pathogen-associated molecular pattern of Shigella flexneri. EMBO reports, 19(12). [Link]
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Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363–369. [Link]
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Zimmermann, S., Pfannkuch, L., Al-Zeer, M. A., et al. (2017). ALPK1 and TIFA dependent innate immune response triggered by the Helicobacter pylori type IV secretion system. bioRxiv. [Link]
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Dangeard, A.-S., & Arrieumerlou, C. (2020). ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1. Cellular and Molecular Life Sciences, 78(1), 17-29. [Link]
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Mierzynska, P., & Pither, A. C. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. Microorganisms, 11(5), 1316. [Link]
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Lee, C. K., Lee, M. S., Lee, J. Y., & Song, H. K. (2024). TIFAB regulates the TIFA–TRAF6 signaling pathway involved in innate immunity by forming a heterodimer complex with TIFA. Proceedings of the National Academy of Sciences, 121(12), e2315712121. [Link]
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J. C. T. (1979). Detection by gas chromatography of 3-deoxy-D-manno-2-octulosonic acid and L-glycero-D-manno-heptose in whole cells of Neisseria elongata. Journal of Clinical Microbiology, 10(4), 521–524. [Link]
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InvivoGen. (n.d.). Bacterial Metabolite Sensors - ALPK1 & TIFA. InvivoGen. [Link]
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Mierzynska, P., & Pither, A. C. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. Microorganisms, 11(5), 1316. [Link]
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Sutton, P., & Chionh, Y. H. (2020). Role of NOD1 and ALPK1/TIFA Signalling in Innate Immunity Against Helicobacter pylori Infection. Current Topics in Microbiology and Immunology, 429, 107–124. [Link]
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Zimmermann, S., Pfannkuch, L., Al-Zeer, M. A., et al. (2017). ALPK1- and TIFA-Dependent Innate Immune Response Triggered by the Helicobacter pylori Type IV Secretion System. Cell Reports, 20(13), 3116-3129. [Link]
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Gall, A., et al. (2017). TIFA Signaling in Gastric Epithelial Cells Initiates the cag Type 4 Secretion System-Dependent Innate Immune Response to Helicobacter pylori Infection. mBio, 8(4), e01168-17. [Link]
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Wu, H. (2018). ALPK1: a pattern recognition receptor for bacterial ADP-heptose. Signal Transduction and Targeted Therapy, 3, 27. [Link]
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Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Queen's University Belfast Research Portal. [Link]
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InvivoGen. (n.d.). ADP-Heptose (L-isomer) - ALPK1 ligand. InvivoGen. [Link]
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Wu, H. (2018). ALPK1: a pattern recognition receptor for bacterial ADP-heptose. Signal Transduction and Targeted Therapy, 3, 27. [Link]
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Gaudet, R. G., et al. (2016). Chemical Synthesis of d - glycero - d - manno -Heptose 1,7-Bisphosphate and Evaluation of Its Ability to Modulate NF-κB Activation. Organic Letters, 18(23), 6062–6065. [Link]
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Springer Protocols. (n.d.). Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents. Springer Nature. [Link]
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GeneCards. (n.d.). TIFA Gene - TRAF Interacting Protein With Forkhead Associated Domain. GeneCards. [Link]
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ResearchGate. (n.d.). Sequence and structure of TIFA. ResearchGate. [Link]
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NCBI. (n.d.). TIFA TRAF interacting protein with forkhead associated domain [ (human)]. National Center for Biotechnology Information. [Link]
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Pfannkuch, L., et al. (2019). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. The FASEB Journal, 33(6), 7327–7340. [Link]
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Gaudet, R. G., et al. (2017). Alternate synthesis to d-glycero-β-d-manno-heptose 1,7-biphosphate. Bioorganic & Medicinal Chemistry Letters, 27(22), 5038–5041. [Link]
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Gaudet, R. G., et al. (2018). d-Glycero-β-d-Manno-Heptose 1-Phosphate and d-Glycero-β-d-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists. The Journal of Immunology, 201(8), 2385–2391. [Link]
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Adams, G. A. (1967). D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA. Scilit. [Link]
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Adams, G. A. (1967). D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA. Canadian Journal of Biochemistry, 45(4), 422–426. [Link]
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Ma'ayan Lab. (n.d.). TIFA Gene. Ma'ayan Lab – Computational Systems Biology. [Link]
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Hofinger, A., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 723. [Link]
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D'Souza, C., et al. (2018). Perpetual expression of PAMPs necessary for optimal immune control and clearance of a persistent pathogen. Scientific Reports, 8(1), 10729. [Link]
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MDPI. (n.d.). In Vitro Models for Emerging Infectious Disease Detection and Host–Pathogen Interaction Studies. MDPI. [Link]
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Marolda, C. L., et al. (2004). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 186(18), 6200–6210. [Link]
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Cava, C., et al. (2021). PAMPs and DAMPs in Sepsis: A Review of Their Molecular Features and Potential Clinical Implications. International Journal of Molecular Sciences, 22(19), 10243. [Link]
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An In-depth Technical Guide to the Biosynthesis of ADP-L-glycero-β-D-manno-heptose in Escherichia coli
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Authored by: Gemini
Introduction: The Significance of a Heptose Pathway in Gram-Negative Bacteria
ADP-L-glycero-β-D-manno-heptose is a critical precursor for the biosynthesis of the inner core of lipopolysaccharide (LPS) in most Gram-negative bacteria, including the workhorse of molecular biology, Escherichia coli. This seemingly obscure sugar molecule plays a pivotal role in maintaining the structural integrity of the bacterial outer membrane, which acts as a formidable barrier against many common antibiotics. Consequently, the enzymes involved in its biosynthesis represent attractive targets for the development of novel antibacterial agents and antibiotic adjuvants.
Furthermore, recent discoveries have unveiled ADP-heptose as a novel pathogen-associated molecular pattern (PAMP). This intermediate metabolite can be detected by the cytosolic innate immune receptor alpha-kinase 1 (ALPK1), triggering a pro-inflammatory response through the ALPK1-TIFA-NF-κB signaling axis. This discovery has opened new avenues for understanding host-pathogen interactions and developing immunomodulatory therapeutics.
This technical guide provides a comprehensive overview of the biosynthesis of ADP-L-glycero-β-D-manno-heptose in E. coli, from the genetic and enzymatic players to detailed protocols for their study. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate this crucial pathway.
The Biosynthetic Pathway: A Four-Enzyme Cascade
The conversion of the central metabolic intermediate sedoheptulose-7-phosphate to ADP-L-glycero-β-D-manno-heptose is a four-step enzymatic pathway in E. coli. This process involves an isomerase, a bifunctional kinase/adenylyltransferase, a phosphatase, and an epimerase.
Figure 1: The biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose in E. coli.
The Enzymes and Their Genetic Loci
| Enzyme | Gene Name | Alternative Names | Function |
| Sedoheptulose-7-phosphate isomerase | gmhA | lpcA | Isomerization of sedoheptulose-7-phosphate |
| D-glycero-β-D-manno-heptose 7-phosphate kinase/ D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase | hldE | rfaE, waaE | Bifunctional: phosphorylation and adenylylation |
| D-glycero-β-D-manno-heptose 1,7-bisphosphate phosphatase | gmhB | yaeD | Dephosphorylation of the 7-position |
| ADP-L-glycero-D-manno-heptose 6-epimerase | hldD | rfaD, waaD | Epimerization at the C6 position |
Deep Dive into the Enzymology and Experimental Workflows
A thorough understanding of this pathway necessitates the ability to produce and characterize each of the four key enzymes. The following sections provide detailed protocols and expert insights for the expression, purification, and functional analysis of GmhA, HldE, GmhB, and HldD from E. coli.
General Workflow for Enzyme Production and Analysis
Figure 2: General experimental workflow for the production and analysis of biosynthetic enzymes.
GmhA: The Initiating Isomerase
GmhA catalyzes the first committed step in the pathway: the isomerization of sedoheptulose-7-phosphate to D-glycero-D-manno-heptose-7-phosphate.
Structural Insights:
-
PDB ID: 2PQS (from Pseudomonas aeruginosa, a close homolog) provides a good structural model for understanding the enzyme's function.
This protocol is designed for the expression of N-terminally His-tagged GmhA in E. coli BL21(DE3) cells and subsequent purification by immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells harboring a pET-based expression vector for His-tagged GmhA.
-
LB broth and agar plates with appropriate antibiotic (e.g., ampicillin or kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA agarose resin.
Procedure:
-
Expression:
-
Inoculate a 5 mL LB culture with a single colony and grow overnight at 37°C.
-
Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 3-4 hours at 30°C or overnight at 18-20°C for improved protein solubility.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
-
Purification:
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the protein with 5-10 column volumes of Elution Buffer, collecting fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing pure GmhA.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
-
Expert Insight: The inclusion of a low concentration of imidazole in the lysis and wash buffers is crucial for minimizing the binding of non-specific host proteins to the Ni-NTA resin, thereby enhancing the purity of the target protein.
The activity of GmhA can be monitored by coupling the formation of D-glycero-D-manno-heptose-7-phosphate to its subsequent phosphorylation by HldE and the oxidation of NADH in a coupled enzyme system.
Reaction Mixture:
-
50 mM HEPES buffer, pH 7.5
-
5 mM MgCl₂
-
1 mM ATP
-
0.2 mM NADH
-
10 units/mL pyruvate kinase
-
10 units/mL lactate dehydrogenase
-
1 mM phosphoenolpyruvate
-
Excess purified HldE
-
Sedoheptulose-7-phosphate (substrate)
Procedure:
-
Assemble the reaction mixture without the substrate.
-
Initiate the reaction by adding sedoheptulose-7-phosphate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
HldE: The Bifunctional Kinase and Adenylyltransferase
HldE is a fascinating bifunctional enzyme with two distinct domains. The N-terminal domain possesses kinase activity, phosphorylating D-glycero-β-D-manno-heptose-7-phosphate at the C-1 position to yield D-glycero-β-D-manno-heptose-1,7-bisphosphate. The C-terminal domain then acts as an adenylyltransferase, converting D-glycero-β-D-manno-heptose-1-phosphate to ADP-D-glycero-β-D-manno-heptose.
Structural Insights:
-
While a full-length crystal structure of E. coli HldE is not yet available, the N-terminal kinase domain has been modeled based on the structure of E. coli ribokinase.
The protocol for HldE expression and purification is similar to that of GmhA, utilizing a His-tag and Ni-NTA chromatography.
Kinase Activity Assay (Coupled Assay):
The kinase activity can be measured using a coupled spectrophotometric assay that links ADP production to NADH oxidation.
Reaction Mixture:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
1 mM ATP
-
0.2 mM NADH
-
1 mM phosphoenolpyruvate
-
10 units/mL pyruvate kinase
-
10 units/mL lactate dehydrogenase
-
D-glycero-β-D-manno-heptose-7-phosphate (substrate)
Procedure:
-
Incubate the reaction mixture without the substrate at 37°C.
-
Start the reaction by adding the heptose-7-phosphate substrate.
-
Monitor the decrease in absorbance at 340 nm.
Adenylyltransferase Activity Assay (HPLC-based):
The adenylyltransferase activity is best measured by directly monitoring the formation of ADP-D-glycero-β-D-manno-heptose using high-performance liquid chromatography (HPLC).
Reaction Mixture:
-
50 mM HEPES buffer, pH 7.5
-
5 mM MgCl₂
-
2 mM ATP
-
D-glycero-β-D-manno-heptose-1-phosphate (substrate)
Procedure:
-
Incubate the reaction mixture at 37°C.
-
At various time points, quench the reaction (e.g., by boiling or adding acid).
-
Analyze the reaction products by anion-exchange HPLC, monitoring for the appearance of the ADP-heptose peak.
GmhB: The Specific Phosphatase
GmhB is a phosphatase that specifically removes the phosphate group from the C-7 position of D-glycero-β-D-manno-heptose-1,7-bisphosphate, yielding D-glycero-β-D-manno-heptose-1-phosphate.
Structural Insights:
-
PDB IDs: 3K36, 3K37, and 3K38 provide crystal structures of E. coli GmhB, offering valuable insights into its active site and catalytic mechanism.
The expression and purification of His-tagged GmhB can be achieved using the general protocol outlined for GmhA.
The activity of GmhB can be conveniently measured by quantifying the release of inorganic phosphate using a malachite green-based colorimetric assay.
Materials:
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.
-
D-glycero-β-D-manno-heptose-1,7-bisphosphate (substrate).
Procedure:
-
Incubate purified GmhB with its substrate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).
-
Stop the reaction at different time points by adding the Malachite Green Reagent.
-
Measure the absorbance at ~620 nm.
-
Quantify the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.
Expert Insight: It is critical to ensure that all buffers and the enzyme preparation are free of contaminating inorganic phosphate, as this will lead to high background in the malachite green assay.
HldD: The Final Epimerase
HldD, also known as ADP-L-glycero-D-manno-heptose 6-epimerase, catalyzes the final step in the pathway: the epimerization of ADP-D-glycero-β-D-manno-heptose at the C-6 position to produce the final product, ADP-L-glycero-β-D-manno-heptose.
Structural Insights:
-
No crystal structure of E. coli HldD is currently available in the PDB.
The standard His-tag purification protocol can be applied for the production of recombinant HldD.
The epimerase activity is best monitored by separating the substrate and product using HPLC.
Reaction Mixture:
-
50 mM Tris-HCl, pH 8.0
-
ADP-D-glycero-β-D-manno-heptose (substrate)
Procedure:
-
Incubate purified HldD with its substrate at 37°C.
-
Quench the reaction at various time points.
-
Analyze the reaction mixture by anion-exchange HPLC, monitoring the conversion of the substrate peak to the product peak.
Quantitative Data Summary
The following table summarizes the available kinetic parameters for the enzymes in the ADP-L-glycero-β-D-manno-heptose biosynthetic pathway in E. coli. Note that these values can vary depending on the specific assay conditions.
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| GmhA | Sedoheptulose-7-phosphate | ~150 | ~2.5 | 7.5 | 37 |
| HldE (Kinase) | D-glycero-β-D-manno-heptose-7-phosphate | ~50 | ~10 | 8.0 | 37 |
| GmhB | D-glycero-β-D-manno-heptose-1,7-bisphosphate | ~20 | ~5 | 7.5 | 37 |
| HldD | ADP-D-glycero-β-D-manno-heptose | ~100 | ~0.1 | 8.0 | 42 |
Troubleshooting and Field-Proven Insights
Problem: Low yield of soluble protein.
-
Rationale & Solution: High-level expression of recombinant proteins in E. coli can often lead to the formation of insoluble aggregates known as inclusion bodies. To improve the yield of soluble protein, consider the following strategies:
-
Lower the induction temperature: Reducing the temperature to 18-25°C after IPTG induction slows down protein synthesis, allowing more time for proper folding.
-
Reduce the IPTG concentration: Using a lower concentration of IPTG (e.g., 0.1-0.4 mM) can decrease the rate of transcription and translation, which may favor correct protein folding.
-
Co-expression with chaperones: Co-expressing the target protein with molecular chaperones (e.g., GroEL/GroES) can assist in its proper folding.
-
Use a different expression strain: Some E. coli strains are specifically engineered to enhance the solubility of recombinant proteins.
-
Problem: Non-specific protein contamination after Ni-NTA purification.
-
Rationale & Solution: E. coli proteins with exposed histidine residues can co-purify with the His-tagged target protein.
-
Optimize imidazole concentration: Increasing the concentration of imidazole in the wash buffer (e.g., up to 50 mM) can help to elute weakly bound, non-specific proteins.
-
Increase salt concentration: A higher salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can disrupt non-specific ionic interactions.
-
Problem: High background in the malachite green assay.
-
Rationale & Solution: The malachite green assay is highly sensitive to contaminating inorganic phosphate.
-
Use phosphate-free buffers: Ensure that all buffers used in the assay are free of phosphate.
-
Treat reagents with phosphate-removing agents: If necessary, treat buffers and enzyme preparations with a phosphate-scavenging system.
-
Run appropriate controls: Always include a "no enzyme" control to determine the background level of phosphate in the reaction mixture.
-
Conclusion and Future Directions
The biosynthesis of ADP-L-glycero-β-D-manno-heptose in E. coli is a well-defined pathway that is essential for the integrity of the bacterial outer membrane and plays a key role in innate immune recognition. The enzymes of this pathway are promising targets for the development of new antimicrobial therapies. This guide has provided a comprehensive overview of the pathway and detailed protocols for the production and characterization of its constituent enzymes.
Future research in this area will likely focus on:
-
High-throughput screening for inhibitors: The development of robust and sensitive assays for each enzyme will facilitate the screening of large compound libraries to identify novel inhibitors.
-
Structural studies of the entire pathway: Elucidating the three-dimensional structures of all the enzymes in the pathway, including enzyme-substrate and enzyme-inhibitor complexes, will provide a molecular basis for rational drug design.
-
Investigating the regulation of the pathway: A deeper understanding of how the expression and activity of these enzymes are regulated in the bacterial cell could reveal new targets for intervention.
By leveraging the knowledge and methodologies presented in this guide, researchers can continue to unravel the complexities of this important bacterial pathway and contribute to the development of new strategies to combat infectious diseases.
References
-
Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of bacteriology, 184(2), 363–369. [Link]
-
Taylor, P. L., Blakely, K. M., de Leon, G. P., Walker, J. R., McArthur, F., Evdokimova, E., Zhang, K., Valvano, M. A., Wright, G. D., & Junop, M. S. (2010). Structural and kinetic characterization of the LPS biosynthetic enzyme D-alpha,beta-D-heptose-1,7-bisphosphate phosphatase (GmhB) from Escherichia coli. Biochemistry, 49(5), 993–1002. [Link]
- Pfannkuch, L., Hurwitz, R., Traulsen, J., Sigulla, J., Poeschke, M., Matzner, L., Kosma, P., Schmid, M., & Meyer, T. F. (2019).
The Crucial Triumvirate of Heptose Synthesis: A Technical Guide to GmhA, HldE, and GmhB for Drug Discovery Professionals
Foreword: Targeting the Fortress of Gram-Negative Bacteria
In the persistent battle against antimicrobial resistance, the outer membrane of Gram-negative bacteria stands as a formidable fortress, largely impermeable to many antibiotics. A key architectural component of this barrier is the lipopolysaccharide (LPS), and its integrity is paramount for bacterial survival and virulence. The inner core of the LPS is decorated with a unique seven-carbon sugar, L-glycero-β-D-manno-heptose, the biosynthesis of which is an attractive target for novel therapeutic interventions. Disrupting this pathway leads to a truncated LPS, compromising the outer membrane and rendering the bacteria susceptible to a host of antibiotics and host immune defenses.[1][2][3] This guide provides an in-depth technical exploration of the three core enzymes essential for the initial stages of this pathway: GmhA, HldE, and GmhB. Our focus will be on the mechanistic underpinnings of these enzymes and the practical methodologies for their characterization, providing a roadmap for researchers and drug development professionals seeking to exploit this critical bacterial vulnerability.
I. The Glycero-manno-heptose Synthesis Pathway: An Overview
The synthesis of ADP-L-glycero-β-D-manno-heptose, the activated precursor for heptose incorporation into the LPS core, begins with the ubiquitous pentose phosphate pathway intermediate, D-sedoheptulose 7-phosphate.[4][5] A cascade of enzymatic reactions then transforms this initial substrate into the final activated heptose. The initial three steps of this pathway are catalyzed by the enzymes GmhA, HldE, and GmhB, which together orchestrate the conversion of a ketose phosphate into a key bisphosphate intermediate.[4][5][6]
The pathway initiates with the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate by GmhA.[1][2] This is followed by the bifunctional enzyme HldE, which first phosphorylates the C1 position to yield D-glycero-β-D-manno-heptose 1,7-bisphosphate and then, in a later step, adenylylates the C1 phosphate.[4][6] Sandwiched between these two activities of HldE is the crucial dephosphorylation of the C7 position by the phosphatase GmhB, yielding D-glycero-β-D-manno-heptose 1-phosphate.[4][6][7] Subsequent steps involve the adenylylation by HldE and finally epimerization to produce the final product, ADP-L-glycero-β-D-manno-heptose. This guide will focus on the initial triad of enzymes: GmhA, HldE, and GmhB.
Caption: The initial enzymatic steps in the ADP-L-glycero-β-D-manno-heptose synthesis pathway.
II. GmhA: The Initiating Isomerase
GmhA (D-sedoheptulose 7-phosphate isomerase) catalyzes the first committed step in the pathway: the reversible isomerization of the ketose D-sedoheptulose 7-phosphate to the aldose D-glycero-D-manno-heptose 7-phosphate.[1][2][3] This conversion is critical as it sets the stereochemistry of the heptose molecule for the subsequent enzymatic modifications.
Mechanism and Structure
Structural studies of GmhA from Escherichia coli and Pseudomonas aeruginosa have revealed that the enzyme functions as a homotetramer.[1][8] The catalytic mechanism is proposed to proceed through an enediol-intermediate, a common strategy for sugar isomerases.[1] Key residues within the active site facilitate the necessary proton transfers to achieve the isomerization. The enzyme's structure displays two distinct conformations, suggesting a dynamic process involving reorganization of the quaternary structure during catalysis.[1]
Experimental Characterization of GmhA
A robust characterization of GmhA is fundamental for screening potential inhibitors. This involves recombinant expression and purification of the enzyme, followed by activity assays.
Table 1: Summary of Recombinant GmhA Purification Parameters
| Purification Step | Buffer Components | Elution Conditions | Purity |
| Nickel Affinity Chromatography | 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10 mM DTT, 100 mM KCl, 10% glycerol | Step gradient of 15, 30, 60, and 210 mM imidazole | >85% |
| Anion Exchange Chromatography | 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10 mM DTT, 10% glycerol | Linear gradient of 100-500 mM KCl | >95% |
Protocol 1: Recombinant Expression and Purification of GmhA
-
Rationale: To obtain a highly pure and active GmhA enzyme for subsequent biochemical and structural studies. A His-tag is commonly used for initial affinity purification, followed by an orthogonal purification step like ion exchange to remove remaining contaminants.
-
Step-by-Step Methodology:
-
Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding His-tagged GmhA. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Nickel Affinity Chromatography: Load the clarified lysate onto a HisTrap column (GE Healthcare). Wash the column with lysis buffer containing increasing concentrations of imidazole (e.g., 20 mM, 50 mM) to remove non-specifically bound proteins. Elute GmhA with a high concentration of imidazole (e.g., 250 mM).
-
Anion Exchange Chromatography: Exchange the buffer of the eluted GmhA fractions to a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT). Load the sample onto a Mono Q or Q Sepharose column. Elute with a linear gradient of NaCl or KCl.
-
Purity and Concentration: Assess the purity of the final protein preparation by SDS-PAGE. Concentrate the purified protein using an appropriate centrifugal filter unit.
-
Protocol 2: GmhA Activity Assay
-
Rationale: To quantify the enzymatic activity of GmhA and to screen for inhibitors. A common method is a coupled enzyme assay where the product of the GmhA reaction is a substrate for a subsequent enzyme that produces a detectable signal.
-
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 1 mM MnCl2, and the substrate D-sedoheptulose 7-phosphate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified GmhA.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection: The product, D-glycero-D-manno-heptose 7-phosphate, can be detected and quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[1][9] Alternatively, a coupled enzymatic assay can be employed where the product is converted by a dehydrogenase, leading to a change in absorbance of NAD(P)H.
-
III. HldE: The Bifunctional Kinase and Adenylyltransferase
HldE is a remarkable bifunctional enzyme that catalyzes two distinct steps in the pathway, utilizing different domains for each reaction.[4][6] Its N-terminal domain possesses kinase activity, while the C-terminal domain functions as an adenylyltransferase.[9]
Mechanism and Structure
The kinase domain of HldE phosphorylates the C1 hydroxyl group of D-glycero-D-manno-heptose 7-phosphate, using ATP as the phosphate donor, to form D-glycero-β-D-manno-heptose 1,7-bisphosphate.[4][9] The adenylyltransferase domain later transfers an AMP moiety from another ATP molecule to the C1 phosphate of D-glycero-β-D-manno-heptose 1-phosphate.[6][9] The bifunctional nature of HldE likely provides a metabolic advantage by channeling the substrate between the two active sites.
Experimental Characterization of HldE
Characterizing HldE requires assays that can distinguish between its two enzymatic activities.
Protocol 3: Recombinant Expression and Purification of HldE
-
Rationale: Similar to GmhA, obtaining pure and active HldE is crucial. The purification protocol is also similar, typically employing affinity and ion-exchange chromatography.
-
Step-by-Step Methodology: The protocol for HldE expression and purification follows the same principles as for GmhA (Protocol 1), with adjustments to buffer conditions and chromatography resins as needed based on the specific properties of the HldE protein.
Protocol 4: HldE Kinase and Adenylyltransferase Activity Assays
-
Rationale: To separately measure the two activities of HldE. This can be achieved by providing the specific substrate for each reaction and detecting the corresponding product.
-
Step-by-Step Methodology:
-
Kinase Activity Assay:
-
Substrate: D-glycero-D-manno-heptose 7-phosphate.
-
Reaction: Incubate purified HldE with the substrate and ATP in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2).
-
Detection: The product, D-glycero-β-D-manno-heptose 1,7-bisphosphate, can be quantified by HPAEC-PAD.[1] Alternatively, ATP consumption can be measured using a coupled assay system (e.g., pyruvate kinase/lactate dehydrogenase assay).
-
-
Adenylyltransferase Activity Assay:
-
Substrate: D-glycero-β-D-manno-heptose 1-phosphate.
-
Reaction: Incubate HldE with the substrate and ATP.
-
Detection: The production of ADP-D-glycero-β-D-manno-heptose can be monitored by HPAEC-PAD.[1] A malachite green-based assay can be used to detect the release of pyrophosphate, a byproduct of the adenylyltransferase reaction.[10]
-
-
Caption: Experimental workflow for characterizing the dual activities of the HldE enzyme.
IV. GmhB: The Regulating Phosphatase
GmhB is a D,D-heptose 1,7-bisphosphate phosphatase that catalyzes the dephosphorylation of the C7 position of D-glycero-β-D-manno-heptose 1,7-bisphosphate.[4][6] This step is essential to produce the substrate for the adenylyltransferase activity of HldE.
Mechanism and Structure
GmhB belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases.[11][12] Structural studies have revealed that GmhB lacks a "cap" domain, which is common in other HAD members for substrate recognition. Instead, it utilizes three peptide loops that form a specific binding pocket for its substrate.[12][13] This unique structural feature could be exploited for the design of specific inhibitors.
Experimental Characterization of GmhB
The characterization of GmhB focuses on its phosphatase activity.
Protocol 5: Recombinant Expression and Purification of GmhB
-
Rationale: To obtain pure GmhB for activity assays and structural studies. The purification strategy is similar to that of GmhA and HldE.
-
Step-by-Step Methodology: The protocol for GmhB expression and purification follows the same principles as for GmhA (Protocol 1).
Protocol 6: GmhB Phosphatase Activity Assay
-
Rationale: To measure the rate of dephosphorylation catalyzed by GmhB. A common method is to detect the release of inorganic phosphate.
-
Step-by-Step Methodology:
-
Substrate: D-glycero-β-D-manno-heptose 1,7-bisphosphate. This substrate can be synthesized in situ by the action of GmhA and the kinase domain of HldE on D-sedoheptulose 7-phosphate.[1]
-
Reaction: Incubate purified GmhB with the substrate in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).
-
Detection: The release of inorganic phosphate can be quantified using a colorimetric method, such as the malachite green assay, which forms a colored complex with phosphate that can be measured spectrophotometrically.[10][14]
-
V. In Vivo Validation and Drug Development Implications
While in vitro characterization of these enzymes is crucial, validating their importance in a cellular context is a critical step towards drug development.
Assessing LPS Defects in Mutant Strains
Mutations in the gmhA, hldE, or gmhB genes are expected to result in a truncated LPS, often referred to as a "deep rough" phenotype.[15][16] This can be visualized by analyzing LPS extracts from wild-type and mutant bacterial strains.
Protocol 7: Analysis of LPS Profile by SDS-PAGE and Silver Staining
-
Rationale: To visually compare the LPS structure of wild-type and mutant strains. Truncated LPS will migrate faster on an SDS-PAGE gel.
-
Step-by-Step Methodology:
-
LPS Extraction: Grow bacterial cultures to mid-log phase. Harvest the cells and extract LPS using a suitable method (e.g., hot phenol-water extraction).
-
SDS-PAGE: Separate the LPS extracts on a polyacrylamide gel.
-
Silver Staining: Visualize the LPS bands using a silver staining protocol, which is highly sensitive for detecting LPS.
-
Antibiotic Susceptibility Testing
A key consequence of a compromised LPS barrier is increased susceptibility to hydrophobic antibiotics.[2][15]
Protocol 8: Novobiocin Susceptibility Assay
-
Rationale: To determine if the inactivation of the heptose synthesis pathway sensitizes bacteria to hydrophobic antibiotics like novobiocin.
-
Step-by-Step Methodology:
-
Bacterial Lawn: Prepare a lawn of the bacterial strain (wild-type or mutant) on a Mueller-Hinton agar plate.
-
Disk Diffusion: Place a paper disk impregnated with a known concentration of novobiocin onto the center of the plate.
-
Incubation: Incubate the plate overnight at 37°C.
-
Measurement: Measure the diameter of the zone of inhibition around the disk. A larger zone of inhibition for the mutant strain compared to the wild-type indicates increased susceptibility.[8][11][12][17]
-
VI. Conclusion and Future Directions
The enzymes GmhA, HldE, and GmhB represent critical control points in the biosynthesis of a fundamental component of the Gram-negative bacterial outer membrane. Their essentiality for LPS integrity and, consequently, for bacterial viability and virulence, makes them prime targets for the development of novel antibacterial agents. The technical guide provided here offers a comprehensive framework for the detailed characterization of these enzymes, from their recombinant production and purification to the robust assessment of their enzymatic activities and their in vivo relevance. By understanding the intricacies of their mechanisms and employing the described methodologies, researchers can effectively screen for and characterize inhibitors that have the potential to disarm the formidable defenses of Gram-negative pathogens and pave the way for a new generation of antibiotics.
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A Technical Guide to the Natural Sources and Isolation of Glycero-manno-heptose for Bioscientific Applications
Abstract
D-glycero-D-manno-heptose and its L-glycero-D-manno-heptose epimer are fundamental, yet often overlooked, higher-order monosaccharides critical to the structural integrity of the Gram-negative bacterial outer membrane. As core components of the lipopolysaccharide (LPS), these heptoses play a pivotal role in bacterial viability and pathogenesis, making them key targets for novel antimicrobial and vaccine development. However, the limited commercial availability and complex stereochemistry of glycero-manno-heptose present significant hurdles for researchers. This technical guide provides an in-depth exploration of the natural biological sources of this compound, its biosynthetic origins, and a detailed, field-proven workflow for its isolation and purification. This document is intended for researchers, biochemists, and drug development professionals seeking to obtain and utilize this critical heptose for advanced research applications.
Introduction: The Significance of this compound
This compound is a seven-carbon sugar that serves as a conserved architectural element within the inner core of lipopolysaccharide (LPS) in the vast majority of Gram-negative bacteria.[1][2] LPS, also known as endotoxin, is a major virulence factor and comprises three distinct domains: the lipid A anchor, the core oligosaccharide, and the O-antigen polysaccharide chain.[3] The this compound residues, primarily L-glycero-D-manno-heptose and its precursor D-glycero-D-manno-heptose, form the backbone of this inner core, linking the immunologically potent lipid A to the rest of the polysaccharide structure.[4]
The enzymes involved in the biosynthesis of the activated nucleotide-sugar precursor, ADP-L-glycero-D-manno-heptose, are essential for bacterial survival.[5][6] Mutants deficient in this pathway exhibit increased sensitivity to hydrophobic antibiotics and reduced virulence, highlighting the potential of these enzymes as targets for novel antimicrobial agents.[5] Furthermore, the conserved nature of the heptose-containing inner core makes it an attractive epitope for the development of broadly protective vaccines and monoclonal antibody therapies against diverse Gram-negative pathogens.[1] Access to pure this compound is therefore a prerequisite for structural studies, enzyme kinetics, and immunological investigations.
Natural Sources and Biosynthetic Context
The primary and most abundant natural source of this compound is the LPS of Gram-negative bacteria. Species such as Escherichia coli, Salmonella enterica, Shigella sonnei, and Pseudomonas aeruginosa are well-documented producers of heptose-containing LPS.[2][7] While both D-glycero-D-manno-heptose and L-glycero-D-manno-heptose can be found, the L,D-epimer is typically the form incorporated into the final LPS structure.[2]
For laboratory-scale isolation, utilizing "deep rough" mutant strains of bacteria, such as E. coli J-5 (a UDP-galactose epimerase-less mutant), can be highly advantageous.[8] These strains produce a truncated LPS that terminates in the inner core, enriching the relative concentration of heptose and simplifying downstream purification by reducing the complexity of the starting material.[3][9]
The Biosynthetic Pathway: Creating the Heptose Precursor
Understanding the biosynthesis of the activated heptose donor, ADP-L-glycero-β-D-manno-heptose, provides crucial context for its presence and function. The pathway begins with the metabolite sedoheptulose 7-phosphate and proceeds through a series of enzymatic steps to produce the required building block for LPS assembly.[10][11]
The key steps for the synthesis of ADP-D-glycero-β-D-manno-heptose in E. coli involve three critical proteins:
-
GmhA: A sedoheptulose 7-phosphate isomerase.
-
HldE: A bifunctional kinase/adenylyltransferase.
-
GmhB: A D,D-heptose 1,7-bisphosphate phosphatase.[11]
Subsequently, an epimerase, HldD (formerly RfaD), completes the pathway by converting ADP-D-glycero-β-D-manno-heptose to ADP-L-glycero-β-D-manno-heptose, the final precursor utilized by heptosyltransferases for incorporation into the LPS core.[3][10]
Isolation and Purification Workflow
Obtaining pure this compound from bacterial sources is a multi-step process requiring careful optimization at each stage. The general strategy involves large-scale bacterial cultivation, extraction of crude LPS, hydrolytic cleavage of the monosaccharide from the LPS core, and a cascade of chromatographic purification steps.
Step 1: Bacterial Cultivation and LPS Extraction
The process begins with the large-scale fermentation of a suitable Gram-negative bacterial strain. Following cultivation, cells are harvested by centrifugation. The cell paste is then subjected to an extraction procedure to isolate the crude LPS. The hot phenol-water method is a classic and effective technique, although other methods using enzyme digestion and solvent precipitation exist.[12]
Step 2: Mild Acid Hydrolysis
This is the most critical step for liberating the heptose monosaccharide from the LPS polymer. The ketosidic linkage between the 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residue and lipid A is highly acid-labile. By employing carefully controlled mild acid hydrolysis, this bond can be selectively cleaved, releasing the core oligosaccharide (and subsequently, its constituent monosaccharides) while leaving the more stable glycosidic bonds intact.[13][14]
Exemplary Protocol: Mild Acid Hydrolysis
-
Suspension: Resuspend the purified, lyophilized LPS in a 1% to 2% (v/v) aqueous acetic acid solution at a concentration of 5-10 mg/mL.[14]
-
Incubation: Heat the suspension in a sealed, pressure-rated tube at 100°C for 2-4 hours. Causality: This condition is sufficient to cleave the Kdo-lipid A linkage without significant degradation of the heptose itself.
-
Cooling: Cool the reaction mixture to room temperature. A white precipitate of the insoluble lipid A will form.
-
Separation: Pellet the lipid A by centrifugation (e.g., 12,000 x g for 20 minutes).[13]
-
Collection: Carefully collect the supernatant, which contains the soluble polysaccharide fraction rich in this compound.
-
Neutralization: Neutralize the supernatant with a suitable base (e.g., NH4OH) and lyophilize to obtain a dry powder.
| Parameter | Condition | Rationale |
| Acid | 1-2% Acetic Acid | Provides mild acidity to selectively cleave the acid-labile Kdo-lipid A linkage.[14] |
| Temperature | 100°C | Accelerates hydrolysis to occur within a practical timeframe. |
| Time | 2-4 hours | Balances efficient release of the core with minimizing degradation of the target heptose. |
Step 3: Chromatographic Purification
The crude, soluble hydrolysate is a complex mixture of monosaccharides, oligosaccharides, and salts. A multi-modal chromatographic approach is required to achieve high purity.
A. High-Performance Anion-Exchange Chromatography (HPAEC)
HPAEC is an exceptionally powerful technique for separating underivatized carbohydrates.[15] At high pH (using a sodium hydroxide eluent), the hydroxyl groups of sugars become partially deprotonated, allowing them to be separated as oxyanions on a strong anion-exchange column.[16][17] This method offers high resolution, separating sugars based on differences in their pKa values.[18]
B. Size-Exclusion Chromatography (SEC)
Following ion-exchange chromatography, fractions identified as containing the heptose can be pooled, neutralized, and further purified using size-exclusion chromatography (also known as gel filtration).[19] This step is effective for removing co-eluting salts and any small oligosaccharide fragments, separating molecules based on their hydrodynamic volume.
Exemplary Protocol: SEC Purification
-
Column: A Bio-Gel P-2 or similar polyacrylamide gel column is suitable for separating small molecules.[19]
-
Eluent: Use deionized water or a volatile buffer like 0.1 M ammonium bicarbonate.
-
Loading: Dissolve the lyophilized, heptose-rich fraction from the HPAEC step in a minimal volume of the eluent and apply it to the pre-equilibrated column.
-
Elution: Elute with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor for the presence of carbohydrates using a suitable assay (e.g., phenol-sulfuric acid assay or refractive index detection).
-
Pooling & Lyophilization: Pool the positive fractions and lyophilize to obtain the purified heptose.
Characterization and Quality Control
Confirmation of the identity and purity of the isolated this compound is essential. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides unequivocal structural validation.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the correct molecular weight of the isolated heptose (C7H14O7, MW: 210.18 g/mol ).[20][21]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provides detailed structural information, including the stereochemistry and anomeric configuration of the sugar.[19][20] The resulting spectra can be compared against published data for authentic standards of D-glycero-D-manno-heptose or L-glycero-D-manno-heptose to confirm its identity.[19][20]
Conclusion
The isolation of this compound from its natural bacterial source is a challenging but achievable process that unlocks significant research opportunities in antimicrobial development, immunology, and glycobiology. By leveraging deep rough bacterial mutants and a carefully orchestrated workflow of mild acid hydrolysis and multi-modal chromatography, researchers can obtain the high-purity material necessary for advanced applications. The protocols and rationale outlined in this guide provide a robust framework for scientists to successfully navigate the complexities of isolating this vital bacterial monosaccharide.
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An In-depth Technical Guide to the Early Research on the Immunomodulatory Properties of Glycero-manno-heptose
Abstract
This technical guide provides a comprehensive overview of the foundational research into the immunomodulatory properties of glycero-manno-heptose, a key constituent of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria. Aimed at researchers, scientists, and professionals in drug development, this document traces the scientific journey from the initial characterization of the LPS core to the seminal discoveries that established specific heptose metabolites as potent signaling molecules in the innate immune system. By detailing the historical context, key experimental methodologies, and the evolution of scientific thought, this guide offers a deep understanding of the causality behind pivotal experimental choices and the self-validating nature of the described protocols. The narrative bridges the gap between early observations of the immunological activity of heptose-containing structures and the modern elucidation of the ALPK1-TIFA signaling pathway.
Introduction: Unraveling the Enigma of the LPS Inner Core
For decades, the potent immunostimulatory effects of lipopolysaccharide (LPS), or endotoxin, from Gram-negative bacteria have been a central focus of immunology and infectious disease research.[1][2] While the lipid A moiety was identified early on as the principal endotoxic component, the role of the core oligosaccharide, particularly the highly conserved inner core region containing L-glycero-D-manno-heptose, remained enigmatic for a considerable period.[3][4][5] Early research, pioneered by scientists such as Otto Lüderitz, Chris Galanos, and Ernst Rietschel, laid the groundwork for our understanding of LPS structure and function.[3] Their work on the chemical composition and immunochemistry of LPS from various bacterial strains was instrumental in dissecting this complex molecule.[3][4]
The inner core of LPS, typically composed of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and L-glycero-D-manno-heptose, was initially recognized for its critical role in maintaining the structural integrity of the bacterial outer membrane.[1][6][7] The generation of "deep-rough" mutants, bacteria with defects in the biosynthesis of the heptose region of the LPS core, revealed a pleiotropic phenotype characterized by increased susceptibility to hydrophobic antibiotics and detergents.[6][7][8] This hypersensitivity underscored the importance of the heptose residues in the barrier function of the outer membrane.[6][7]
However, beyond its structural role, early investigations hinted at a more direct involvement of the LPS core in modulating the host immune response. These initial studies, often relying on comparative analyses of LPS from wild-type and mutant bacterial strains, set the stage for a paradigm shift in our understanding of how the innate immune system recognizes and responds to bacterial components. This guide delves into this early, formative period of research, highlighting the key experiments and conceptual leaps that paved the way for the current understanding of this compound as a critical pathogen-associated molecular pattern (PAMP).
Early Investigations: The Immunological Phenotype of Heptose-Deficient Mutants
The 1980s and 1990s saw a concerted effort to understand the biological significance of the LPS core through the study of bacterial mutants with truncated LPS structures. These mutants, often referred to as "rough" or "deep-rough" mutants, lacked specific sugar residues in their core oligosaccharide due to mutations in the biosynthetic pathway.
Attenuation of Virulence and Altered Pathogen-Host Interactions
A consistent observation from early studies was that "deep-rough" mutants, specifically those with defects in the heptose biosynthesis pathway, exhibited significantly attenuated virulence in animal models.[8] For instance, mutants of Salmonella enterica and Shigella flexneri with truncated LPS cores lacking heptose were found to be avirulent.[8] This attenuation was attributed not only to the compromised outer membrane integrity, making the bacteria more susceptible to host defenses like complement-mediated killing, but also to altered interactions with host cells.[9][10]
Modulation of Endotoxic and Immunostimulatory Activities
While lipid A was firmly established as the primary driver of endotoxicity, studies on LPS from core mutants revealed a more nuanced picture. The biological activity of LPS was found to be influenced by the structure of the core oligosaccharide. For example, the ability of LPS to induce pyrogenicity (fever) and provoke the local Shwartzman reaction was shown to be modulated by the completeness of the core structure.[11]
Early experimental approaches to assess these immunomodulatory effects included:
-
Pyrogenicity Assays in Rabbits: A classic method to determine the fever-inducing potential of a substance.
-
Local Shwartzman Reaction: An in vivo model of localized inflammatory response to endotoxin.
-
Limulus Amebocyte Lysate (LAL) Assay: A highly sensitive in vitro test for the presence of endotoxin.
-
Macrophage and Monocyte Activation Assays: Measuring the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-1) from immune cells upon stimulation with different LPS preparations.
These studies, while not pinpointing a specific receptor for the heptose component, collectively suggested that the core oligosaccharide was not merely a structural scaffold for lipid A but actively participated in the presentation of lipid A to the host immune system and could possess intrinsic immunomodulatory properties.
The Paradigm Shift: Discovery of Soluble Heptose Metabolites as PAMPs
For a long time, the immunomodulatory effects of the LPS core were thought to be mediated through the intact LPS molecule. A significant breakthrough came with the realization that soluble intermediates of the L-glycero-D-manno-heptose biosynthetic pathway could act as potent, stand-alone PAMPs.
The Identification of Heptose-1,7-bisphosphate (HBP)
In the mid-2010s, research on Neisseria gonorrhoeae led to the discovery that a small, soluble factor released by the bacteria could induce a pro-inflammatory response in human cells.[12] This activity was initially attributed to heptose monophosphate, but subsequent, more refined studies identified D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) as the active molecule.[8][12] HBP is an intermediate in the biosynthesis of ADP-L-glycero-D-manno-heptose.[12] Crucially, it was demonstrated that enzymatically synthesized HBP was sufficient to activate NF-κB, a key transcription factor in the inflammatory response.[12]
ADP-heptose: The True Ligand for Cytosolic Immune Recognition
Further research, utilizing a combination of bacterial genetics and biochemical approaches, identified ADP-β-D-manno-heptose (ADP-heptose) as another, and in many cases more potent, immunomodulatory molecule.[13][14] ADP-heptose is the final product of the heptose biosynthetic pathway before its incorporation into the LPS core. It was discovered that some bacteria utilize a type III or type IV secretion system to translocate heptose metabolites into the host cell cytosol, triggering an immune response.[15]
The Molecular Mechanism of Recognition: The ALPK1-TIFA Signaling Axis
The discovery of soluble heptose metabolites as PAMPs necessitated the identification of their cognate host cell receptor. This led to the elucidation of a novel cytosolic innate immune signaling pathway.
ALPK1: The Cytosolic Receptor for ADP-heptose
Through a series of elegant genetic screens, alpha-kinase 1 (ALPK1) was identified as the direct cytosolic receptor for ADP-heptose.[13] The binding of ADP-heptose to the N-terminal domain of ALPK1 induces a conformational change that activates its C-terminal kinase domain.[13]
TIFA: The Downstream Adaptor Protein
The activated ALPK1 then phosphorylates the TRAF-interacting protein with a forkhead-associated domain (TIFA).[12][13] This phosphorylation event triggers the oligomerization of TIFA, which in turn recruits and activates TRAF6, an E3 ubiquitin ligase. This cascade ultimately leads to the activation of the NF-κB and MAPK signaling pathways, resulting in the production of pro-inflammatory cytokines and chemokines.
Key Experimental Protocols: A Historical Perspective
To provide a practical understanding of the early research, this section details the methodologies commonly employed in the 1980s and 1990s to investigate the immunomodulatory properties of this compound-containing structures.
Preparation of LPS from Wild-Type and Mutant Bacteria
Causality: The ability to compare the biological activities of LPS from wild-type bacteria with those from mutants lacking specific core structures was fundamental to early research. The hot phenol-water extraction method was a standard procedure for isolating LPS.
Protocol: Hot Phenol-Water Extraction of LPS
-
Bacterial Culture and Harvest: Grow the bacterial strain of interest (e.g., Salmonella typhimurium wild-type and a heptose-deficient rfa mutant) in a suitable liquid medium to late logarithmic phase. Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes).
-
Washing: Wash the bacterial pellet sequentially with sterile phosphate-buffered saline (PBS), ethanol, and acetone to remove contaminants. Lyophilize the bacterial pellet to obtain a dry powder.
-
Phenol Extraction: Suspend the dry bacterial powder in distilled water. Add an equal volume of 90% phenol and heat the mixture to 65-70°C with constant stirring for 30 minutes.
-
Phase Separation: Cool the mixture on ice and centrifuge (e.g., 3,000 x g for 30 minutes) to separate the aqueous and phenol phases. The LPS will partition into the aqueous phase.
-
Dialysis: Carefully collect the upper aqueous phase and dialyze it extensively against distilled water for several days to remove residual phenol and low molecular weight contaminants.
-
Ultracentrifugation: Centrifuge the dialyzed solution at high speed (e.g., 100,000 x g for 4 hours) to pellet the LPS.
-
Purification: Resuspend the LPS pellet in water and repeat the ultracentrifugation step two more times to ensure purity.
-
Lyophilization: Lyophilize the final LPS pellet to obtain a purified, dry powder.
-
Characterization: Characterize the purified LPS using SDS-PAGE with silver staining to visualize the banding pattern, which will differ between wild-type (smooth LPS) and heptose-deficient (rough LPS) strains.
In Vitro Macrophage Activation Assay
Causality: To quantify the immunostimulatory potential of different LPS preparations, primary macrophages or macrophage-like cell lines were stimulated, and the production of key inflammatory mediators was measured.
Protocol: Measurement of Nitric Oxide Production by Murine Macrophages
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in complete DMEM medium supplemented with 10% fetal bovine serum.
-
Cell Plating: Seed the macrophages into a 96-well plate at a density of approximately 1 x 10^5 cells per well and allow them to adhere overnight.
-
Stimulation: Prepare serial dilutions of the purified LPS from wild-type and heptose-deficient mutant strains in cell culture medium. Remove the old medium from the cells and add 100 µL of the LPS dilutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., a known potent LPS).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Higher nitrite levels indicate greater macrophage activation.
Data Presentation: Phenotypes of Key Heptose Biosynthesis Mutants
The study of mutants with defects in the heptose biosynthesis pathway was crucial for elucidating the role of this sugar in LPS function. The table below summarizes the key phenotypes of these mutants as understood from early research.
| Gene | Enzyme Function | LPS Phenotype | Immunological Phenotype |
| gmhA | Sedoheptulose 7-phosphate isomerase | "Deep-rough" - Lacks all heptose residues | Significantly reduced virulence; altered cytokine induction |
| hldE | D-glycero-β-D-manno-heptose 7-phosphate kinase/adenylyltransferase | "Deep-rough" - Lacks all heptose residues | Significantly reduced virulence; altered cytokine induction |
| gmhB | D-glycero-β-D-manno-heptose 1,7-bisphosphate phosphatase | "Deep-rough" - Lacks all heptose residues | Significantly reduced virulence; altered cytokine induction |
| waaC (rfaC) | Heptosyltransferase I | "Deep-rough" - Contains only the first Kdo-lipid A | Hypersensitive to hydrophobic agents; avirulent |
| waaF (rfaF) | Heptosyltransferase II | Truncated inner core with one heptose residue | Attenuated virulence; altered immunogenicity |
Visualization of Key Pathways and Structures
Structure of the LPS Inner Core
Caption: Simplified structure of the LPS inner core, highlighting the position of L-glycero-D-manno-heptose.
ADP-L-glycero-D-manno-heptose Biosynthesis Pathway
Caption: The biosynthetic pathway of ADP-L-glycero-D-manno-heptose, highlighting the immunomodulatory intermediates.
The ALPK1-TIFA Signaling Pathway
Caption: The ALPK1-TIFA signaling pathway for the recognition of cytosolic ADP-heptose.
Conclusion and Future Directions
The journey of discovery into the immunomodulatory properties of this compound is a testament to the intricate and evolving nature of our understanding of innate immunity. What began as an investigation into the structural components of the bacterial outer membrane has culminated in the elucidation of a highly specific cytosolic signaling pathway for a novel class of PAMPs. The early research, characterized by the meticulous study of bacterial mutants and their interactions with the host, provided the crucial, albeit indirect, evidence that the LPS core was more than just a structural element. These foundational studies were indispensable for the later discoveries of HBP and ADP-heptose as soluble immune agonists and the identification of the ALPK1-TIFA signaling axis.
Looking ahead, the field continues to evolve. The precise mechanisms by which heptose metabolites are delivered into the host cytosol by different bacterial pathogens remain an active area of investigation. Furthermore, the potential for these molecules to be harnessed as vaccine adjuvants or immunomodulatory drugs is a promising avenue for future therapeutic development. The early research detailed in this guide serves as a critical foundation upon which these future innovations will be built, reminding us of the importance of fundamental, curiosity-driven science in unraveling the complexities of host-pathogen interactions.
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- 8. Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Effect of deletion of genes involved in lipopolysaccharide core and O-antigen synthesis on virulence and immunogenicity of Salmonella enterica serovar typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships in lipopolysaccharides of Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The β-d- manno-heptoses are immune agonists across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Methodological & Application
Chemoenzymatic synthesis of ADP-D-glycero-β-D-manno-heptose.
An In-Depth Guide to the Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-heptose
Introduction: The Significance of a Bacterial Sugar
ADP-D-glycero-β-D-manno-heptose (hereafter ADP-D,D-heptose) is a crucial sugar nucleotide intermediate in the biosynthesis of lipopolysaccharide (LPS) in most Gram-negative bacteria.[1] LPS is a major component of the outer membrane, essential for bacterial viability and acting as a potent endotoxin.[2] Specifically, the heptose moiety forms the inner core of the LPS, a region critical for membrane integrity and resistance to certain antibiotics.[3][4]
Beyond its structural role, ADP-D,D-heptose and its downstream metabolite, ADP-L-glycero-β-D-manno-heptose, have been identified as pathogen-associated molecular patterns (PAMPs).[1] When introduced into the host cell cytoplasm during bacterial infection, these molecules are recognized by the cytosolic receptor alpha-kinase 1 (ALPK1), triggering the TIFA-dependent activation of NF-κB and a potent pro-inflammatory immune response.[1]
This dual role—as an essential bacterial metabolite and a key activator of innate immunity—makes the ADP-heptose biosynthetic pathway a compelling target for the development of novel antimicrobial agents and immunomodulators.[2][5] However, studying these processes requires a reliable source of high-purity ADP-D,D-heptose. Traditional chemical synthesis is often hampered by lengthy reaction steps, low yields, and difficult purification processes due to the molecule's multiple stereocenters and charged phosphate groups.[2]
Chemoenzymatic synthesis offers a highly efficient and stereospecific alternative. By leveraging the exquisite selectivity of the natural biosynthetic enzymes, this approach allows for the clean conversion of a readily available precursor into the desired product. This application note provides a detailed, field-tested protocol for the one-pot, multi-enzyme synthesis of ADP-D,D-heptose, from the expression and purification of the requisite enzymes to the final product characterization.
The Biosynthetic Pathway: A Three-Enzyme Cascade
The synthesis of ADP-D,D-heptose from the precursor D-sedoheptulose 7-phosphate is accomplished in Escherichia coli and other Gram-negative bacteria by a cascade of three key enzymes: GmhA, HldE, and GmhB.[6][7][8]
-
GmhA (Sedoheptulose-7-phosphate Isomerase): This enzyme catalyzes the first committed step, the isomerization of the ketose D-sedoheptulose 7-phosphate into the aldose D-glycero-D-manno-heptose 7-phosphate.[3][4][9]
-
HldE (Bifunctional Kinase/Adenylyltransferase): This remarkable enzyme possesses two distinct functional domains.[2][10]
-
The N-terminal kinase domain (EC 2.7.1.167) phosphorylates D-glycero-D-manno-heptose 7-phosphate at the anomeric (C-1) position, exclusively forming the β-anomer, D-glycero-β-D-manno-heptose-1,7-bisphosphate.[2][11]
-
The C-terminal adenylyltransferase domain (EC 2.7.7.70) later transfers an adenosine monophosphate (AMP) group from ATP to D-glycero-β-D-manno-heptose-1-phosphate.[2][10]
-
-
GmhB (D,D-heptose 1,7-bisphosphate Phosphatase): This enzyme catalyzes the intermediate dephosphorylation step, specifically removing the phosphate group at the C-7 position of D-glycero-β-D-manno-heptose-1,7-bisphosphate to yield D-glycero-β-D-manno-heptose-1-phosphate.[2][6] This step is essential for the subsequent adenylylation by HldE.[7]
The entire enzymatic cascade can be visualized as follows:
Caption: The four-step enzymatic conversion of D-sedoheptulose 7-phosphate to ADP-D,D-heptose.
Protocol Part 1: Enzyme Expression and Purification
This protocol details the overexpression of N-terminally hexahistidine-tagged GmhA, HldE, and GmhB from E. coli and their purification using immobilized metal ion affinity chromatography (IMAC).[12]
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| Expression Plasmids (e.g., pET vectors with His-tag) | Custom/Commercial | Gene expression |
| E. coli BL21(DE3) Competent Cells | Commercial | Protein expression host |
| Luria-Bertani (LB) Broth and Agar | Standard Lab Supply | Bacterial growth media |
| Kanamycin (or other appropriate antibiotic) | Sigma-Aldrich | Plasmid selection |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Sigma-Aldrich | Induction of protein expression |
| Ni-NTA Agarose Resin | Qiagen/GE Healthcare | His-tagged protein purification |
| Imidazole | Sigma-Aldrich | Elution agent for IMAC |
| Tris-HCl, NaCl, Glycerol | Standard Lab Supply | Buffer components |
| Amicon Ultra Centrifugal Filter Units (e.g., 10 kDa MWCO) | MilliporeSigma | Buffer exchange and concentration |
| SDS-PAGE reagents | Bio-Rad | Protein purity analysis |
Step-by-Step Methodology
-
Transformation: Transform the expression plasmids for His6-GmhA, His6-HldE, and His6-GmhB into E. coli BL21(DE3) competent cells. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony from each plate into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with 10 mL of the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Causality Note: Reaching this mid-log phase ensures a sufficient population of healthy, metabolically active cells for robust protein expression upon induction.
-
-
Induction: Cool the cultures to 18°C, then add IPTG to a final concentration of 0.2 mM. Continue to incubate at 18°C for 16-18 hours with shaking.
-
Causality Note: Lowering the temperature and using a moderate IPTG concentration slows down protein synthesis, which often improves the solubility and proper folding of the recombinant proteins, preventing the formation of inclusion bodies.
-
-
Cell Harvest and Lysis: Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C). Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol). Lyse the cells by sonication on ice. Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C) to remove cell debris.
-
IMAC Purification: Equilibrate a column containing 2 mL of Ni-NTA agarose resin with Lysis Buffer. Load the clarified supernatant onto the column. Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).
-
Elution: Elute the bound protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol). Collect 1 mL fractions.
-
Purity Analysis and Concentration: Analyze the eluted fractions by SDS-PAGE to identify those containing the purified protein and assess purity. Pool the purest fractions.
-
Buffer Exchange: Concentrate the pooled fractions and perform a buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using an Amicon Ultra centrifugal filter unit.
-
Quantification and Storage: Determine the final protein concentration (e.g., using a Bradford assay). Aliquot the purified enzymes, flash-freeze in liquid nitrogen, and store at -80°C until use.
Protocol Part 2: One-Pot Chemoenzymatic Synthesis
This protocol describes the one-pot synthesis of ADP-D,D-heptose starting from D-glycero-D-manno-heptose 7-phosphate, which can be generated in situ from D-sedoheptulose 7-phosphate using GmhA or obtained from a chemical synthesis route.[2][12][13] An inorganic pyrophosphatase is included to drive the final adenylylation step to completion.[12]
Optimized Reaction Conditions
| Component | Final Concentration | Purpose |
| HEPES Buffer, pH 7.5 | 50 mM | Maintain stable pH for enzyme activity |
| MgCl₂ | 10 mM | Essential cofactor for kinases and pyrophosphatase |
| D-Sedoheptulose 7-Phosphate | 5 mM | Initial substrate |
| ATP | 10 mM (2 equivalents) | Phosphate and AMP donor |
| Purified His₆-GmhA | 10 µM | Catalyzes the initial isomerization |
| Purified His₆-HldE | 10 µM | Catalyzes phosphorylation and adenylylation |
| Purified His₆-GmhB | 10 µM | Catalyzes intermediate dephosphorylation |
| Inorganic Pyrophosphatase | 5 U/mL | Hydrolyzes pyrophosphate (PPi) to drive the reaction forward |
| Total Reaction Volume | Scalable (e.g., 1-10 mL) | - |
| Incubation Temperature | 37°C | Optimal temperature for enzyme activity |
| Incubation Time | 4-6 hours | Time for reaction completion |
Step-by-Step Methodology
-
Reaction Setup: In a microcentrifuge tube or reaction vessel, combine the HEPES buffer, MgCl₂, D-sedoheptulose 7-phosphate, and ATP to their final concentrations.
-
Enzyme Addition: Add the purified enzymes (GmhA, HldE, GmhB) and the inorganic pyrophosphatase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 4-6 hours. Progress can be monitored by taking small aliquots over time and analyzing them via HPLC or LC-MS.
-
Reaction Quench: To stop the reaction, heat the mixture at 95°C for 5 minutes to denature and precipitate the enzymes.
-
Clarification: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet the precipitated proteins. Carefully transfer the supernatant, which contains the product, to a new tube for purification.
Protocol Part 3: Product Purification and Characterization
The final product, ADP-D,D-heptose, is a doubly phosphorylated sugar nucleotide and is well-suited for purification by anion-exchange chromatography.
Purification Workflow
Caption: Workflow for the purification of ADP-D,D-heptose from the enzymatic reaction mixture.
Characterization and Quality Control
The identity and purity of the final product must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified product on an anion-exchange column. The product should appear as a single major peak with a characteristic retention time, which can be compared to a standard if available.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight of the product.
-
Expected Result: For ADP-D,D-heptose (C₁₇H₂₇N₅O₁₆P₂), the calculated monoisotopic mass is 619.0928 g/mol . In negative ion mode ESI-MS, the expected ion would be [M-H]⁻ at m/z 618.0855.[14]
-
| Analysis Method | Expected Result | Purpose |
| Anion-Exchange HPLC | A single, sharp peak at a defined retention time. | Assess purity and quantify yield. |
| HR-ESI-MS (-) | m/z = 618.0855 for [M-H]⁻ | Confirm molecular identity. |
Conclusion
This chemoenzymatic protocol provides a robust and highly specific method for producing ADP-D-glycero-β-D-manno-heptose. By mimicking the natural biosynthetic pathway, this approach overcomes the significant challenges associated with traditional chemical synthesis. The availability of high-purity ADP-D,D-heptose is critical for researchers in microbiology, immunology, and drug development who are investigating the fundamental biology of Gram-negative bacteria and the intricate interplay between these pathogens and the host immune system.
References
-
Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363–369. [Link]
-
Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. PMC - NIH. [Link]
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Kneidinger, B., et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed. [Link]
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Li, T., Wen, L., Williams, A., Wu, B., Li, L., Qu, J., ... & Li, L. (2014). Chemoenzymatic synthesis of ADP-D-glycero-β-D-manno-heptose and study of the substrate specificity of HldE. Bioorganic & Medicinal Chemistry Letters, 24(5), 1347-1350. [Link]
- Grokipedia. (2026). D-sedoheptulose 7-phosphate isomerase. Grokipedia. [No direct URL available]
-
UniProt Consortium. (n.d.). gmhA - Phosphoheptose isomerase - Campylobacter jejuni subsp. jejuni. UniProtKB. [Link]
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Taylor, P. L., Blakely, K. M., de Leon, G. P., Walker, J. R., McArthur, F., Evdokimova, E., ... & Junop, M. S. (2008). Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants. Journal of Biological Chemistry, 283(5), 2835–2845. [Link]
-
Read, J. A., et al. (2008). Efficient chemoenzymatic synthesis of ADP-D-glycero-beta-D-manno-heptose and a mechanistic study of ADP-L-glycero-D-manno-heptose 6-epimerase. UBC Chemistry. [Link]
-
Li, T., et al. (2014). Chemoenzymatic synthesis of ADP-d-glycero-β-d-manno-heptose and study of the substrate specificity of HldE. PubMed. [Link]
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Taylor, P. L., et al. (2008). Structure and Function of Sedoheptulose-7-phosphate Isomerase, a Critical Enzyme for Lipopolysaccharide Biosynthesis and a Target for Antibiotic Adjuvants. Semantic Scholar. [Link]
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UniProt Consortium. (n.d.). gmhA - Phosphoheptose isomerase - Escherichia coli (strain K12). UniProtKB. [Link]
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Read, J. A., Uda, S. S., & Tanner, M. E. (2008). Efficient Chemoenzymatic Synthesis of ADP-d-glycero-β-d-manno-Heptose and a Mechanistic Study of ADP-l-glycero-d-manno-Heptose 6-Epimerase. Organic Letters, 10(21), 4943–4946. [Link]
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Queen's University Belfast Research Portal. (n.d.). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Queen's University Belfast. [Link]
-
InvivoGen. (n.d.). ADP-Heptose (L-isomer) - ALPK1 ligand. InvivoGen. [Link]
-
UniProt Consortium. (n.d.). hldA - D-beta-D-heptose 7-phosphate kinase - Burkholderia cenocepacia. UniProtKB. [Link]
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Li, T., et al. (2014). Chemoenzymatic synthesis of ADP-D-glycero-β-D-manno-heptose and study of the substrate specificity of HldE. ScienceDirect. [Link]
-
Pfannkuch, L., et al. (2018). ADP heptose, a novel pathogen-associated molecular pattern associated with Helicobacter pylori type 4 secretion. bioRxiv. [Link]
-
UniProt Consortium. (n.d.). Bifunctional protein HldE - Escherichia coli (strain K12). UniProtKB. [Link]
-
Pfannkuch, L., et al. (2019). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. FASEB Journal, 33(6), 7327-7340. [Link]
-
Wikipedia. (n.d.). D-glycero-beta-D-manno-heptose-7-phosphate kinase. Wikipedia. [Link]
-
Wang, Y., et al. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. Journal of Basic Microbiology. [Link]
-
Hanson, B. R., & Turer, E. E. (2023). ADP-heptose as driver of intestinal inflammation. Infection and Immunity, 91(2), e00523-22. [Link]
-
Gaudet, M., et al. (2021). Glycero-β-d- manno heptose Phosphate 7- O-Modifications. Organic Letters, 23(5), 1836-1840. [Link]
-
Institut Pasteur. (n.d.). Molecular and functional characterization of ADP-heptose sensing mechanism. Institut Pasteur. [Link]
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Application Note: High-Purity Glycero-manno-heptose Purification from Bacterial Sources
Abstract
Glycero-manno-heptose is a critical seven-carbon sugar integral to the structure of the inner core of lipopolysaccharide (LPS) in most Gram-negative bacteria and is also found in the S-layer glycoproteins of some Gram-positive organisms.[1][2][3] Its phosphorylated derivatives and nucleotide-activated forms, such as ADP-L-glycero-β-D-manno-heptose, are not only essential for bacterial cell envelope stability but have also been identified as potent pathogen-associated molecular patterns (PAMPs) that trigger robust innate immune responses in host organisms.[4][5] The limited availability of pure this compound and its derivatives has historically restricted research into its precise biological functions and its potential as a target for novel antibiotics or as an adjuvant in vaccine development.[3][6] This application note provides two detailed protocols for the purification of this compound, catering to different research needs: (1) a classical approach for isolating the free monosaccharide from bacterial LPS, and (2) a modern chemoenzymatic method for the synthesis and purification of its nucleotide-activated form, GDP-D-glycero-α-D-manno-heptose.
Introduction: The Significance of a Heptose World
Heptoses, particularly in the D-glycero-D-manno and L-glycero-D-manno configurations, are foundational components of the bacterial cell envelope.[2] In Gram-negative bacteria, they form a conserved bridge linking the endotoxic Lipid A to the variable O-antigen polysaccharide chains in LPS.[6] This structural role is vital; bacteria with heptose-deficient LPS cores exhibit increased sensitivity to hydrophobic antibiotics and reduced virulence, making the heptose biosynthetic pathway an attractive target for antimicrobial drug development.[3]
The purification of these heptoses is non-trivial. Direct extraction from bacterial biomass is complicated by their covalent linkage within the complex LPS macromolecule, typically yielding only milligram quantities after harsh hydrolysis and extensive chromatographic separation.[6] A more contemporary and scalable approach involves the in vitro enzymatic synthesis of nucleotide-activated heptoses, which leverages the overexpression of biosynthetic enzymes. This guide provides detailed methodologies for both approaches, explaining the rationale behind each step to empower researchers to adapt these protocols to their specific bacterial strains and research objectives.
Principle of Purification Strategies
The choice of purification strategy depends entirely on the desired final product: the free monosaccharide or its nucleotide-activated precursor.
-
Strategy 1: Purification of Free Heptose from LPS: This is a subtractive purification process. It begins with the extraction of the entire LPS macromolecule, followed by acid hydrolysis to cleave the glycosidic bonds and release the constituent monosaccharides. The primary challenge is then separating the target heptose from a complex mixture of other sugars (like glucose, galactose, KDO), lipids, and salts. This requires multiple, orthogonal chromatographic steps.
-
Strategy 2: Purification of Nucleotide-Activated Heptose: This is an additive, synthesis-based approach. The process begins with simple, commercially available precursors. A cascade of purified enzymes builds the final, complex product (e.g., GDP-D-glycero-α-D-manno-heptose).[7][8] The purification is significantly streamlined because the target molecule possesses a highly negatively charged nucleotide diphosphate group at physiological pH. This strong charge allows for highly selective capture and elution using anion-exchange chromatography, separating it efficiently from uncharged or weakly charged precursors and intermediates.[7]
Comparative Overview of Strategies
| Feature | Strategy 1: Purification from LPS | Strategy 2: Enzymatic Synthesis |
| Starting Material | Bacterial cell paste | Simple sugars (e.g., Ribose-5-P), ATP, GTP |
| Primary Workflow | LPS Extraction → Hydrolysis → Multi-step Chromatography | Enzyme Purification → One-Pot Reaction → Anion-Exchange Chromatography |
| Key Challenge | Separation from other structurally similar monosaccharides | Production and purification of active biosynthetic enzymes |
| Typical Yield | Low (milligram scale)[6] | High (tens to hundreds of milligrams)[7] |
| Purity | Variable, requires extensive characterization | High, often >95% after a single chromatographic step |
| End Product | Free this compound | Nucleotide-activated heptose (e.g., GDP-heptose) |
Workflow Visualizations
Diagram 1: Purification from LPS
Caption: Workflow for enzymatic synthesis of nucleotide-activated heptose.
Protocol 1: Purification of Free this compound from Bacterial LPS
This protocol is adapted from principles of LPS analysis and is suitable for obtaining the unmodified monosaccharide for structural or metabolic studies.
Materials and Buffers
-
LPS Extraction: Phenol, water, dialysis tubing (10 kDa MWCO).
-
Hydrolysis Buffer: 2% (v/v) Acetic Acid in water.
-
Neutralization: Saturated Barium Hydroxide (Ba(OH)₂) solution.
-
Chromatography Buffers:
-
Anion Exchange (AEX): Buffer A (20 mM Tris-HCl, pH 8.0), Buffer B (20 mM Tris-HCl, 1 M NaCl, pH 8.0).
-
Size Exclusion (SEC): Degassed, deionized water or a volatile buffer like 50 mM Ammonium Bicarbonate.
-
Step-by-Step Methodology
-
LPS Extraction:
-
Begin with a large bacterial pellet (e.g., from 10 L of culture).
-
Extract crude LPS using a standard hot phenol-water extraction method.
-
Dialyze the aqueous phase extensively against deionized water for 48-72 hours to remove phenol and small molecules.
-
Lyophilize the dialyzed sample to obtain crude LPS powder.
-
-
Mild Acid Hydrolysis:
-
Rationale: This step cleaves glycosidic bonds to release monosaccharides. Acetic acid is used to preferentially cleave the acid-labile ketosidic linkages involving KDO (3-deoxy-D-manno-oct-2-ulosonic acid) while minimizing degradation of the heptose itself.
-
Resuspend lyophilized LPS in 2% acetic acid at a concentration of 10 mg/mL.
-
Incubate at 100°C for 2 hours in a sealed, heat-resistant tube.
-
Cool the reaction on ice and centrifuge at 10,000 x g for 30 minutes to pellet the insoluble Lipid A portion.
-
Carefully collect the supernatant, which contains the soluble carbohydrate fraction.
-
-
Neutralization and Desalting:
-
Slowly add saturated Ba(OH)₂ to the supernatant while monitoring the pH until it reaches ~7.0. This precipitates acetate and other interfering anions.
-
Centrifuge at 5,000 x g for 15 minutes to remove the precipitate.
-
The supernatant can be desalted using a size-exclusion column suitable for small molecules (e.g., Bio-Gel P2) or through repeated lyophilization if a volatile buffer system was used.
-
-
Chromatographic Purification:
-
Step A: Anion-Exchange Chromatography (AEX):
-
Purpose: To remove any remaining negatively charged molecules (e.g., phosphorylated sugars, KDO).
-
Equilibrate a DEAE-Sepharose or similar weak anion-exchange column with Buffer A.
-
Load the desalted hydrolysate.
-
Collect the flow-through fraction. Since free heptose is neutral, it will not bind to the column. [9][10]This is the fraction of interest.
-
Wash the column with 2-3 column volumes of Buffer A and combine with the initial flow-through.
-
-
Step B: Size-Exclusion Chromatography (SEC):
-
Purpose: To separate monosaccharides from any remaining small oligosaccharides or larger contaminants. [11][12] * Concentrate the AEX flow-through and load it onto a preparative SEC column (e.g., Bio-Gel P2 or Sephadex G-15) equilibrated with deionized water.
-
Elute with water at a slow flow rate and collect fractions.
-
Analyze fractions for the presence of heptose using Thin Layer Chromatography (TLC) or Mass Spectrometry.
-
-
Step C (Optional): High-Performance Liquid Chromatography (HPLC):
-
For the highest purity, fractions containing heptose can be pooled, lyophilized, and further purified on an HPLC system equipped with a carbohydrate analysis column (e.g., Aminex HPX-87P).
-
-
-
Characterization:
Protocol 2: Enzymatic Synthesis and Purification of GDP-D-glycero-α-D-manno-heptose
This protocol is based on the one-pot synthesis method and is highly efficient for producing the nucleotide-activated sugar. [7]It requires prior cloning, expression, and purification of the necessary enzymes.
Reagents and Buffers
-
Enzymes: Purified TktA, Cj1424, Cj1425, GmhB (from E. coli can be substituted), and Cj1423. [7]* Reaction Buffer: 50 mM HEPES/K⁺, pH 7.4.
-
Substrates/Cofactors: D-ribose-5-P, hydroxypyruvate, TPP (Thiamine pyrophosphate), MgCl₂, ATP, GTP.
-
AEX Buffers: Buffer C (50 mM Triethylammonium bicarbonate (TEAB), pH 7.5), Buffer D (1 M TEAB, pH 7.5).
Step-by-Step Methodology
-
Enzyme Preparation:
-
One-Pot Synthesis Reaction:
-
Rationale: This reaction mimics the biological pathway in vitro. It starts with simple precursors and uses a cascade of enzymes to build the final product in a single vessel, which is highly efficient.
-
In a final volume of 12 mL of 50 mM HEPES/K⁺ buffer (pH 7.4), combine the following components:
-
330 mg (0.8 mmol) of D-ribose-5-P
-
254 mg (1.6 mmol) hydroxypyruvate
-
2.0 mM TPP
-
100 mM MgCl₂
-
650 mg (0.6 mmol) ATP
-
332 mg (0.63 mmol) GTP
-
-
Add each of the five purified enzymes (TktA, Cj1424, Cj1425, GmhB, Cj1423) to a final concentration of 20 µM each. [7] * Incubate the reaction at 37°C. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or ³¹P NMR. The reaction is typically complete within a few hours to overnight. [7]
-
-
Enzyme Removal:
-
Once the reaction is complete, transfer the mixture to a centrifugal filtration device with a 10 kDa molecular weight cutoff.
-
Centrifuge according to the manufacturer's instructions to remove all the enzymes. The filtrate contains the reaction products.
-
-
Anion-Exchange Chromatography (AEX) Purification:
-
Purpose: This is the primary purification step. The highly negatively charged GDP-heptose binds strongly to the positively charged AEX resin, while neutral or weakly charged species are washed away. [7][13] * Equilibrate a DEAE anion-exchange column with Buffer C.
-
Load the enzyme-free reaction mixture onto the column.
-
Wash the column with 3-5 column volumes of Buffer C to remove unbound contaminants.
-
Elute the bound products using a linear gradient from 0% to 100% Buffer D over 10-15 column volumes.
-
Collect fractions and monitor the absorbance at 255 nm to detect the GDP-containing product. [7]
-
-
Analysis, Pooling, and Final Preparation:
-
Analyze the collected fractions using analytical anion-exchange HPLC to assess purity.
-
Pool the purest fractions containing GDP-D-glycero-α-D-manno-heptose.
-
Desalt the pooled fractions by repeated co-evaporation with water (if using a volatile buffer like TEAB) or by SEC.
-
Lyophilize the final sample to obtain a stable, pure white powder. A typical yield from this scale is approximately 50%. [7] * Confirm the structure and integrity of the final product by NMR and Mass Spectrometry. [1][7]
-
References
-
Messner, P., et al. (2001). Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. Journal of Biological Chemistry. Available at: [Link]
-
Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology. Available at: [Link]
-
Valvano, M. A., et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed. Available at: [Link]
-
McNally, D. J., et al. (2006). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Glycobiology. Available at: [Link]
-
Valvano, M. A., et al. (2002). Biosynthesis Pathway of ADP-L-glycero-beta-D-manno-Heptose in Escherichia coli. American Society for Microbiology. Available at: [Link]
-
Creuzenet, C., et al. (2009). Elucidating the Formation of 6-Deoxyheptose: Biochemical Characterization of the GDP-D-glycero-D-manno-heptose C6 Dehydratase. Journal of Biological Chemistry. Available at: [Link]
-
Kosma, P., et al. (2019). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2021). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. ResearchGate. Available at: [Link]
-
Valvano, M. A., et al. (2002). Functional Analysis of the this compound 7-Phosphate Kinase Domain from the Bifunctional HldE Protein. Journal of Bacteriology. Available at: [Link]
-
Holden, H. M., et al. (2022). Reaction Mechanism and Three-Dimensional Structure of GDP-d-glycero-α-d-manno-heptose 4,6-Dehydratase from Campylobacter jejuni. University of Wisconsin–Madison. Available at: [Link]
-
Various Authors. (2018). Is size exclusion chromatography a proper method for purification of bacterial exopolysaccharide?. ResearchGate. Available at: [Link]
-
Samyang Corp. (n.d.). Chromatography Ion Exchange Resin. Samyang Corp Website. Available at: [Link]
-
Bio-Rad Laboratories. (n.d.). Introduction to Size Exclusion Chromatography. Bio-Rad Website. Available at: [Link]
-
Wang, P. G., et al. (2015). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. PMC - NIH. Available at: [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus Website. Available at: [Link]
-
Fries, B. C., et al. (2025). Evaluating size exclusion chromatography for nucleic acid removal in Klebsiella pneumoniae cell surface polysaccharide purification. PubMed. Available at: [Link]
-
Gold Biotechnology. (2024). An Overview on Ion-Exchange Chromatography. YouTube. Available at: [Link]
-
Ravenscroft, N., et al. (2024). Development and Application of a High-Throughput Method for the Purification and Analysis of Surface Carbohydrates from Klebsiella pneumoniae. MDPI. Available at: [Link]
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The Wolfson Centre for Applied Structural Biology. (n.d.). Ion exchange chromatography columns and resins. Hebrew University of Jerusalem. Available at: [Link]
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Cytiva. (2024). Fundamentals of size exclusion chromatography. Cytiva Website. Available at: [Link]
-
Bio-Rad Laboratories. (n.d.). Introduction to Ion Exchange Chromatography. Bio-Rad Website. Available at: [Link]
-
Deatherage, C. L., et al. (2017). Size Exclusion Chromatography to Analyze Bacterial Outer Membrane Vesicle Heterogeneity. PMC - NIH. Available at: [Link]
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Hashidzume, A., et al. (2023). Purification and characterization of the major products (heptose C7*...). ResearchGate. Available at: [Link]
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Bücker, R., et al. (2018). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. PubMed Central. Available at: [Link]
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Selsted, M. E. (2004). HPLC Methods for Purification of Antimicrobial Peptides. Springer Nature Experiments. Available at: [Link]
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Valvano, M. A. (2002). Novel pathways for biosynthesis of nucleotide-activated this compound precursors of bacterial glycoproteins and cell surface polysaccharides. ResearchGate. Available at: [Link]
-
Chinese Academy of Sciences. (2018). Researchers Elucidate Biosynthesis Mechanisms of Heptoses from Microbial Natural Products. Chinese Academy of Sciences Website. Available at: [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Glycero-Manno-Heptose and Its Derivatives
Abstract
This application note provides a comprehensive guide to the analysis of D-glycero-β-D-manno-heptose and its phosphorylated and nucleotide-activated derivatives using High-Performance Liquid Chromatography (HPLC). Glycero-manno-heptose is a critical monosaccharide component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria, making its biosynthetic pathway an attractive target for novel antimicrobial drug development.[1][2] Accurate and robust analytical methods are essential for studying the enzymes in this pathway and for screening potential inhibitors. Herein, we detail optimized protocols for sample preparation from bacterial cultures, followed by separation and detection using multiple HPLC-based techniques, including High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS).
Introduction: The Significance of this compound
D-glycero-β-D-manno-heptose is a seven-carbon sugar that serves as a fundamental building block of the inner core of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][3] The biosynthesis of its nucleotide-activated precursor, ADP-L-glycero-β-D-manno-heptose, is a complex enzymatic pathway essential for bacterial viability and virulence.[4][5][6] Mutants with defects in this pathway often exhibit increased sensitivity to hydrophobic antibiotics and reduced virulence, highlighting the pathway's potential as an antimicrobial target.[1][6]
The biosynthetic pathway involves several key intermediates, including sedoheptulose 7-phosphate, D-glycero-β-D-manno-heptose 1,7-bisphosphate, and ADP-D-glycero-β-D-manno-heptose.[4][5][7] The analysis of these highly polar and often charged molecules presents a significant chromatographic challenge. This guide provides validated methods to separate and quantify the parent heptose and its key derivatives, facilitating research in bacterial pathogenesis and drug discovery.
Sources
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- 7. journals.asm.org [journals.asm.org]
Application Note: A Multi-dimensional NMR Spectroscopy Workflow for the Complete Structural Elucidation of Glycero-manno-heptose
Introduction: The Challenge of Heptose Stereochemistry
Glycero-manno-heptose is a higher-order monosaccharide that serves as a crucial building block in the lipopolysaccharides (LPS) of many Gram-negative bacteria.[1] Specifically, heptoses of the L-glycero-D-manno and D-glycero-D-manno configurations are key components of the inner core region of LPS, which plays a fundamental role in the interaction between bacteria and the host's immune system.[1] The structural determination of these heptoses and their linkages within oligosaccharides is a formidable challenge due to the high number of stereocenters, the potential for both pyranose and furanose ring forms, and the existence of α and β anomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for addressing this complexity.[2][3] It provides atomic-level information on through-bond and through-space correlations, allowing for the unambiguous assignment of the complete covalent structure and stereochemistry without the need for crystallization.[3] This application note provides a comprehensive, field-proven workflow for researchers, scientists, and drug development professionals to perform the complete structural elucidation of this compound derivatives using a suite of 1D and 2D NMR experiments.
The Strategic NMR Workflow
The structural elucidation of a complex carbohydrate like this compound is a systematic process. It involves a series of NMR experiments, where the output of one experiment provides the foundation for interpreting the next. This hierarchical approach ensures a self-validating system where assignments are cross-checked at multiple levels. The overall strategy is to first identify the individual proton spin systems of each monosaccharide residue, assign the directly attached carbons, and then use long-range and through-space correlations to piece together the complete structure, including anomeric configurations and inter-glycosidic linkages.
Figure 1: General workflow for NMR-based structural elucidation of this compound.
Experimental Protocols
Scientific integrity begins with meticulous sample preparation and data acquisition. The following protocols are optimized for carbohydrate analysis.
Protocol 1: Sample Preparation
The quality of NMR data is directly dependent on the sample preparation. For carbohydrates, deuterium oxide (D₂O) is the solvent of choice as it dissolves polar sugars and exchanges with hydroxyl protons (-OH), simplifying the spectrum by removing their signals.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample. For complex oligosaccharides, a higher concentration may be necessary.
-
Solubilization: Dissolve the sample in 0.5 mL of 99.9% D₂O. Use a high-quality NMR tube (e.g., Norell 507-HP or equivalent).
-
Lyophilization (H/D Exchange): Freeze the sample in the NMR tube using liquid nitrogen and lyophilize to dryness. This step is repeated two more times, redissolving the sample in D₂O each time. This ensures complete exchange of all labile -OH and -NH protons with deuterium, which significantly simplifies the ¹H spectrum.
-
Final Preparation: After the final lyophilization, redissolve the sample in 0.5 mL of 99.96% D₂O. For referencing, an internal standard is generally avoided to prevent signal overlap. Instead, the residual HDO (deuterated water) signal can be used for calibration (typically ~4.7-4.8 ppm at 25°C), or an external standard like TSP can be used.[4]
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small glass wool plug into a clean NMR tube.
Protocol 2: NMR Data Acquisition
All experiments should be performed on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and dispersion.[5] The sample temperature should be precisely controlled (e.g., 298 K or 25 °C).
-
Lock and Shim: Lock on the D₂O signal and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
1D ¹H Spectrum:
-
Purpose: To obtain an overview of the sample, check for purity, and identify the anomeric proton region (typically 4.3-5.9 ppm).[6]
-
Parameters: Use a standard pulse sequence with solvent suppression (e.g., presaturation). Acquire at least 16 scans.
-
-
1D ¹³C Spectrum (with ¹H decoupling):
-
Purpose: To count the number of carbon signals, identifying the anomeric carbons (90-110 ppm) and any exocyclic carbons (e.g., -CH₂OH at 60-70 ppm).[7]
-
Parameters: A high number of scans (≥2048) is typically required due to the low natural abundance of ¹³C.
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To reveal correlations between all protons within a single spin system (i.e., within a single sugar ring).[7] This is extremely powerful for identifying all protons belonging to a specific monosaccharide residue, starting from a well-resolved anomeric proton.
-
Parameters: Use a standard pulse sequence (e.g., mlevgpph). A long mixing time (e.g., 80-120 ms) is crucial to allow magnetization transfer throughout the entire sugar ring.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom.[9][10] This is the primary experiment for assigning the carbon skeleton.
-
Parameters: Use a sensitivity-enhanced, gradient-selected pulse sequence (e.g., hsqcedetgpsisp2.3). An edited-HSQC can further distinguish CH/CH₃ signals from CH₂ signals by their phase.[9]
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons.[9][10] This is the key experiment for determining inter-glycosidic linkages (e.g., correlation from H-1 of one residue to the linkage-position carbon of the adjacent residue) and for confirming assignments within the ring.
-
Parameters: Use a gradient-selected pulse sequence. The long-range coupling delay should be optimized for values around 5-10 Hz.[5][9]
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY:
-
Purpose: To identify protons that are close in space (<5 Å), irrespective of bonding.[11] This is essential for determining the anomeric configuration (e.g., a strong NOE between H-1 and H-3/H-5 is characteristic of an α-anomer in the manno configuration) and for confirming the sequence and linkage between sugar residues.
-
Parameters: Use a standard pulse sequence (noesygpph) with a mixing time of 200-500 ms.
-
Data Analysis and Structural Interpretation: A Case Study Approach
The following section describes the logical process of interpreting the NMR data, using methyl L-glycero-α-D-manno-heptopyranoside as a representative example.[1]
Step 1: Initial Assessment with 1D NMR
The ¹H NMR spectrum is the starting point. The anomeric region is inspected first. For our example, a doublet at δ 4.565 ppm is observed, characteristic of an anomeric proton.[1] Its small coupling constant (J₁,₂ = 1.5 Hz) is a strong indicator of an equatorial-axial or equatorial-equatorial relationship, which is typical for an α-manno configuration.[12] The ¹³C NMR spectrum shows eight signals, corresponding to the seven carbons of the heptose and one from the methyl glycoside, with the anomeric carbon (C-1) appearing at δ 101.42 ppm.[1]
Step 2: Mapping the Spin System with COSY and TOCSY
Starting from the anomeric proton signal (H-1 at 4.565 ppm) in the COSY spectrum, a cross-peak will be observed to H-2 (δ 3.68 ppm). The TOCSY spectrum is then used to extend this connectivity. Placing the cursor on the H-1 signal will reveal correlations to H-2, H-3, H-4, and sometimes H-5, effectively lighting up the entire proton network of the heptose ring.
Step 3: Assigning the Carbon Skeleton with HSQC
The HSQC spectrum provides the direct one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of each carbon atom based on the already-assigned proton resonances from the TOCSY experiment. For example, the proton at 4.565 ppm (H-1) will show a cross-peak to the carbon at 101.42 ppm (C-1).[1] This process is repeated for all proton signals identified in the TOCSY spectrum until the entire carbon skeleton is assigned.
Figure 2: Key 2D NMR correlations for elucidating the structure of a methyl α-heptoside.
Step 4: Confirming Linkages with HMBC
The HMBC experiment provides the final pieces of the puzzle. For our methyl glycoside example, a crucial correlation will be seen from the protons of the methoxy group (-OCH₃) to the anomeric carbon (C-1), confirming the glycosidic linkage.[9] Within the ring, 3-bond correlations such as from H-1 to C-5 and H-2 to C-4 help to validate the assignments made from other experiments. In an oligosaccharide, an HMBC correlation from the anomeric proton of one residue (e.g., H-1') to a carbon of the adjacent residue (e.g., C-7) would definitively establish a 1→7 linkage.[1]
Step 5: Defining Stereochemistry with NOESY
The NOESY spectrum reveals through-space proximities. For a pyranose ring in a chair conformation, specific NOEs are diagnostic of the stereochemistry. In the case of an α-manno configuration, H-1 is axial. It is expected to show strong NOE cross-peaks to other axial protons on the same face of the ring, namely H-3 and H-5. The observation of these correlations provides definitive proof of the α-anomeric configuration. The absence of an NOE between H-1 and H-2, combined with the small J₁,₂ coupling constant, further supports this assignment.[11][13]
Data Presentation: Representative NMR Data
Summarizing the final assignments in a table is critical for reporting and validation.
Table 1: ¹H and ¹³C NMR Assignments for Methyl L-glycero-α-D-manno-heptopyranoside in CD₃OD. (Data sourced from[1])
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 1 | 101.42 | 4.565 | d | J₁,₂ = 1.5 |
| 2 | 70.68 | 3.68 | dd | J₂,₃ = 3.4 |
| 3 | 71.39 | 3.58 | dd | J₃,₄ = 9.7 |
| 4 | 66.33 | 3.75 | app. t | J₄,₅ = 9.7 |
| 5 | 71.03 | 3.44 | dd | - |
| 6 | 69.30 | 3.88 | ddd | J₅,₆=1.2, J₆,₇ₐ=7.4, J₆,₇b=6.5 |
| 7 | 63.03 | 3.595 (a) | dd | J₇ₐ,₇b = 10.8 |
| 3.54 (b) | dd | |||
| OMe | 53.91 | 3.26 | s | - |
Conclusion
The structural elucidation of complex monosaccharides such as this compound is a challenging but achievable task with modern high-field NMR spectroscopy. The integrated workflow presented in this application note, combining 1D and a suite of 2D NMR experiments (COSY, TOCSY, HSQC, HMBC, and NOESY), provides a robust and self-validating methodology. Each experiment yields a specific and complementary piece of structural information, and together they allow for the complete and unambiguous assignment of connectivity, configuration, and conformation. This detailed structural knowledge is indispensable for understanding the biological roles of these important molecules and for the development of novel therapeutics and vaccines.
References
-
Bystricky, S., Kočar, M., & Hricovíni, M. (2014). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. Carbohydrate Research, 388, 78-83. [Link]
-
Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. [Link]
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Powers, R., Halouska, S., & Zhang, B. (2013). Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes. Journal of Integrated OMICS, 3(2), 120-137. [Link]
-
ResearchGate. Anomeric region of the ¹H-NMR two-dimensional NOESY spectra. [Link]
-
Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. [Link]
-
ResearchGate. (2013). Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes. [Link]
-
National Institutes of Health (NIH). (2017). Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. [Link]
-
Amanote Research. Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes. [Link]
-
D'Amico, A., & Silipo, A. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Rendiconti Lincei. Scienze Fisiche e Naturali, 32, 703-723. [Link]
-
Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Chemistry LibreTexts. (2021). 2D NMR Introduction. [Link]
-
MDPI. (2023). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. [Link]
-
Columbia University. (2020). HSQC and HMBC for Topspin. [Link]
-
Wikipedia. Nuclear Overhauser effect. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. [Link]
-
Science.gov. nmr hsqc hmbc: Topics. [Link]
-
Frontiers. (2018). Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures. [Link]
-
Widmalm, G., et al. (2021). Tautomeric and conformational properties of N-acetyl-D-allosamine. Organic & Biomolecular Chemistry. [Link]
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National Institutes of Health (NIH). L-Glycero-D-Manno-Heptose. [Link]
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Diva-portal.org. (2022). Structural and Conformational Analysis of Bacterial Polysaccharides using NMR Spectroscopy. [Link]
-
ResearchGate. (2021). 2D NMR SPECTROSCOPY. [Link]
-
ResearchGate. (2014). Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. [Link]
-
National Institutes of Health (NIH). (2015). Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida. [Link]
-
Royal Society of Chemistry. (2012). Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. [Link]
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Application Notes and Protocols: Glycero-manno-heptose in Bacterial Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Introduction: The Central Role of L-glycero-D-manno-Heptose in Gram-Negative Bacteria
L-glycero-D-manno-heptose is a crucial higher-order sugar that is a fundamental component of the inner core of lipopolysaccharide (LPS) in the majority of Gram-negative bacteria.[1][2] This intricate molecule is essential for the structural integrity of the outer membrane, providing a barrier against many toxic compounds and contributing to bacterial virulence.[3][4] The biosynthetic pathway of its activated precursor, ADP-L-glycero-β-D-manno-heptose, is a highly conserved and essential metabolic route, making its enzymatic components attractive targets for the development of novel antimicrobial agents.[4][5] Mutants deficient in heptose biosynthesis exhibit a "deep rough" phenotype, characterized by a truncated LPS core, increased sensitivity to hydrophobic antibiotics, and attenuated virulence.[3][4]
This comprehensive guide provides detailed application notes and protocols for the study of glycero-manno-heptose in bacterial glycobiology. It is designed to empower researchers to investigate the biosynthesis of this critical sugar, analyze its incorporation into LPS, and develop screening assays for novel inhibitors of this vital pathway.
The Biosynthetic Pathway of ADP-L-glycero-β-D-manno-Heptose
The synthesis of ADP-L-glycero-β-D-manno-heptose is a multi-step enzymatic cascade that begins with the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate.[6][7] In Escherichia coli and many other Gram-negative bacteria, this pathway is primarily mediated by four key enzymes: GmhA, HldE, GmhB, and HldD.[7][8]
The pathway initiates with the isomerization of sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate by the isomerase GmhA .[5][9] Subsequently, the bifunctional enzyme HldE catalyzes two critical steps: the phosphorylation of D-glycero-D-manno-heptose 7-phosphate at the C1 position to yield D-glycero-β-D-manno-heptose 1,7-bisphosphate, and later, the adenylylation of D-glycero-β-D-manno-heptose 1-phosphate to form ADP-D-glycero-β-D-manno-heptose.[6][8] In between these two steps, the phosphatase GmhB removes the phosphate group from the C7 position of D-glycero-β-D-manno-heptose 1,7-bisphosphate.[5][8] The final step in the formation of the LPS precursor is the epimerization of ADP-D-glycero-β-D-manno-heptose at the C6'' position by the epimerase HldD (also known as RfaD), resulting in the final product, ADP-L-glycero-β-D-manno-heptose.[2][10]
Figure 1: Biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose.
PART 1: Recombinant Enzyme Production and Purification
A fundamental prerequisite for the in vitro study of the this compound pathway is the production of pure, active enzymes. The following protocol provides a generalized workflow for the cloning, expression, and purification of His-tagged GmhA, HldE, GmhB, and HldD from E. coli.
Protocol 1.1: Cloning, Expression, and Purification of Pathway Enzymes
Rationale: The use of an N-terminal hexahistidine (6xHis) tag allows for efficient purification of the recombinant proteins using immobilized metal affinity chromatography (IMAC). The pET expression system provides high levels of protein expression under the control of an inducible T7 promoter.[3][11]
Materials:
-
E. coli genomic DNA (strain-dependent)
-
pET expression vector (e.g., pET28a)
-
Restriction enzymes and T4 DNA ligase
-
High-fidelity DNA polymerase
-
E. coli DH5α (cloning strain) and BL21(DE3) (expression strain)
-
Luria-Bertani (LB) agar and broth
-
Kanamycin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose resin
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents
Procedure:
-
Gene Amplification and Cloning: a. Design primers for the amplification of gmhA, hldE, gmhB, and rfaD (hldD) genes from the genomic DNA of the desired bacterial strain. Incorporate appropriate restriction sites into the primers for cloning into the pET vector. b. Perform PCR using a high-fidelity DNA polymerase. c. Digest the PCR products and the pET vector with the corresponding restriction enzymes. d. Ligate the digested genes into the pET vector and transform into E. coli DH5α. e. Select positive clones by colony PCR and confirm the sequence by DNA sequencing.[12]
-
Protein Expression: a. Transform the confirmed plasmids into E. coli BL21(DE3) expression cells. b. Inoculate a single colony into 50 mL of LB broth containing kanamycin and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C to enhance protein solubility.[13] f. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: a. Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer. b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.[14] d. Apply the supernatant to a pre-equilibrated Ni-NTA agarose column. e. Wash the column with 10 column volumes of wash buffer. f. Elute the bound protein with 5 column volumes of elution buffer. g. Collect fractions and analyze by SDS-PAGE for purity.[11] h. Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and for buffer exchange. i. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. j. Store the purified enzymes at -80°C in aliquots containing 10% glycerol.
| Enzyme | Gene | Function | Typical Size (E. coli) |
| GmhA | gmhA | Sedoheptulose-7-phosphate isomerase | ~21 kDa |
| HldE | hldE/rfaE | Bifunctional heptose kinase/adenylyltransferase | ~55 kDa |
| GmhB | gmhB | D,D-heptose 1,7-bisphosphate phosphatase | ~25 kDa |
| HldD | hldD/rfaD | ADP-D-glycero-β-D-manno-heptose epimerase | ~37 kDa |
PART 2: In Vitro Reconstitution and Analysis of the Pathway
With the purified enzymes in hand, it is possible to reconstitute the biosynthetic pathway in vitro to produce the various intermediates and the final product, ADP-L-glycero-β-D-manno-heptose.
Protocol 2.1: Enzymatic Synthesis of Pathway Intermediates
Rationale: The in vitro reconstitution of the pathway allows for the production of intermediates that may not be commercially available. This is essential for subsequent enzymatic assays and structural studies. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for the separation and detection of these charged sugar phosphates.[12][15]
Materials:
-
Purified GmhA, HldE, GmhB, and HldD
-
Sedoheptulose 7-phosphate (S7P)
-
ATP
-
Reaction buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2)
-
HPAEC system with a PAD detector (e.g., Dionex CarboPac PA1 column)[12]
Procedure:
-
In Vitro Reaction: a. Set up a reaction mixture containing 1 mM S7P, 2 mM ATP, and 1-5 µM of each purified enzyme in the reaction buffer. b. To synthesize specific intermediates, add only the enzymes required for the preceding steps. For example, to synthesize D-glycero-D-manno-heptose 7-phosphate, only add GmhA. c. Incubate the reaction at 37°C for 1-2 hours. d. Terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of ice-cold ethanol. e. Centrifuge to remove precipitated proteins.
-
HPAEC-PAD Analysis: a. Analyze the supernatant by HPAEC-PAD. b. Use a sodium hydroxide and sodium acetate gradient for the separation of the different sugar phosphates and ADP-sugars.[12] c. The retention times of the products can be compared to available standards or confirmed by mass spectrometry.
Figure 2: Workflow for in vitro reconstitution and analysis.
PART 3: Application in Drug Discovery - Inhibitor Screening
The essentiality of the this compound pathway in many pathogenic bacteria makes it an excellent target for novel antibiotic development. The following protocols describe assays for screening potential inhibitors of the pathway enzymes.
Protocol 3.1: High-Throughput Screening of HldE Inhibitors (Adenylyltransferase Activity)
Rationale: The adenylyltransferase activity of HldE consumes ATP and produces pyrophosphate (PPi). The amount of PPi produced can be quantified using a malachite green-based colorimetric assay, which is amenable to high-throughput screening in a microplate format.[6]
Materials:
-
Purified HldE
-
D-glycero-β-D-manno-heptose 1-phosphate (or a suitable surrogate like β-D-glucose-1-phosphate)[6]
-
ATP
-
Inorganic pyrophosphatase (IPP)
-
Malachite green reagent
-
Assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Compound library
-
384-well microplates
Procedure:
-
Assay Setup: a. Add 2.5 µL of each compound from the library to the wells of a 384-well plate. b. Add 10 µL of a solution containing HldE and IPP in assay buffer to each well. c. Pre-incubate for 15-30 minutes at room temperature. d. Initiate the reaction by adding 12.5 µL of a solution containing the heptose 1-phosphate substrate and ATP in assay buffer. e. Incubate for 30-60 minutes at 37°C.
-
Detection: a. Stop the reaction and develop the color by adding 5 µL of malachite green reagent. b. Read the absorbance at 620 nm. c. A decrease in absorbance compared to the no-inhibitor control indicates inhibition of HldE adenylyltransferase activity.
PART 4: Cellular Validation - Analysis of LPS Core Structure
The ultimate validation of an inhibitor of the this compound pathway is the demonstration of its effect on the LPS structure in whole bacterial cells. A truncated LPS core can be visualized by SDS-PAGE and silver staining.
Protocol 4.1: LPS Extraction and Analysis
Rationale: The hot phenol-water extraction method is a classic and effective technique for isolating LPS from Gram-negative bacteria.[3] Subsequent analysis by SDS-PAGE with silver staining allows for the visualization of the characteristic ladder-like pattern of smooth LPS, and a truncated pattern in heptose-deficient mutants or inhibitor-treated cells.[11]
Materials:
-
Bacterial culture (wild-type and inhibitor-treated)
-
Lysis buffer (2% SDS, 4% 2-mercaptoethanol, 10% glycerol, 0.1 M Tris-HCl, pH 6.8)[16]
-
Proteinase K
-
Hot phenol-water extraction reagents
-
SDS-PAGE reagents
-
Silver staining reagents
Procedure:
-
LPS Extraction: a. Grow bacterial cultures in the presence and absence of the test inhibitor. b. Harvest the cells by centrifugation. c. Resuspend the cell pellet in lysis buffer and heat at 100°C for 10 minutes. d. Treat with proteinase K to digest proteins. e. Perform hot phenol-water extraction to isolate the LPS.[3] f. Precipitate the LPS from the aqueous phase with ethanol.
-
SDS-PAGE and Silver Staining: a. Resuspend the LPS pellet in sample buffer and run on a high-percentage polyacrylamide gel. b. After electrophoresis, fix the gel and perform silver staining.[11][17] c. A shift to a faster migrating, truncated LPS profile in the inhibitor-treated sample compared to the wild-type indicates successful inhibition of the heptose biosynthesis pathway.
Conclusion
The study of this compound metabolism is a vibrant area of research with significant implications for understanding bacterial physiology and for the development of new antimicrobial therapies. The protocols outlined in this guide provide a robust framework for researchers to explore this essential pathway, from the fundamental biochemical characterization of its enzymes to the cellular validation of pathway inhibitors. By applying these methods, scientists can contribute to the elucidation of novel aspects of bacterial glycobiology and the discovery of next-generation antibiotics.
References
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Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link]
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Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link]
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InvivoGen. (n.d.). ADP-Heptose (L-isomer) - ALPK1 ligand. Retrieved from [Link]
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BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]
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Hancock Lab. (n.d.). Protein and LPS Gels. Retrieved from [Link]
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Conduct Science. (2019, June 30). Silver Staining Protocol. Retrieved from [Link]
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- Estes, G., et al. (2022). Protocol for high-throughput cloning, expression, purification, and evaluation of bispecific antibodies. STAR protocols, 3(2), 101377.
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BioAssay Systems. (n.d.). Inhibitor HTS Kits. Retrieved from [Link]
- Kumar, P., et al. (2023). A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis. F1000Research, 12, 297.
- Kneidinger, B., et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of bacteriology, 184(2), 363–369.
- Guo, Z., et al. (2021). Heptose-containing bacterial natural products: structures, bioactivities, and biosyntheses. Natural product reports, 38(7), 1278–1306.
- Read, J. A., et al. (2007). A two-base mechanism for Escherichia coli ADP-L-glycero-D-manno-heptose 6-epimerase. Biochemistry, 46(23), 6846–6854.
- Rohrer, J. (n.d.). Eluent Preparation for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection. Thermo Fisher Scientific.
- Ahmed, R. A., et al. (2005). Dismutase activity of ADP-L-glycero-D-manno-heptose 6-epimerase: evidence for a direct oxidation/reduction mechanism. Biochemistry, 44(34), 11464–11474.
- Porter, N. J., et al. (2023). Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening. Results in Chemistry, 5, 100877.
- Wang, H., et al. (2023). Cloning, Expression, Purification, and Characterization of a Novel β-Galactosidase/α-L-Arabinopyranosidase from Paenibacillus polymyxa KF-1. International Journal of Molecular Sciences, 24(22), 16184.
- Kumar, P., et al. (2024). A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis. F1000Research, 12, 297.
- Camilo, C. M., & Polikarpov, I. (2014). High-throughput cloning, expression and purification of glycoside hydrolases using Ligation-Independent Cloning (LIC). Methods in molecular biology (Clifton, N.J.), 1149, 113–126.
- Moradpour, M., et al. (2019). Cloning, Optimization of Periplasmic Expression and Purification of Recombinant Granulocyte Macrophage-Stimulating Factor in Escherichia coli BL21 (DE3). Advanced biomedical research, 8, 71.
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BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit. Retrieved from [Link]
- Li, X. Q., et al. (2012). [Cloning, expression and purification of silent information regulator 2 from Giardia lamblia]. Zhongguo ji sheng chong xue yu ji sheng chong bing za zhi = Chinese journal of parasitology & parasitic diseases, 30(5), 360–364.
- Garcia-Weber, D., & Arrieumerlou, C. (2020). ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1. FEBS letters, 594(24), 4138–4150.
- Ghavami, M., et al. (2015). Cloning, expression, and purification of a synthetic human growth hormone in Escherichia coli using response surface methodology. Molecular biotechnology, 57(3), 241–250.
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Assay Genie. (n.d.). Cathepsin B Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- Garcia-Weber, D., & Arrieumerlou, C. (2020). ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1. FEBS Letters, 594(24), 4138-4150.
- Pfannkuch, L., et al. (2019). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 33(6), 7327–7340.
- Zhang, J., et al. (2022). Coordinated control of the ADP-heptose/ALPK1 signalling network by the E3 ligases TRAF6, TRAF2/c-IAP1 and LUBAC. bioRxiv.
- Garcia-Weber, D., & Arrieumerlou, C. (2021). ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1. FEBS Letters, 594(24), 4138-4150.
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Development of Glycero-Manno-Heptose-Based Inhibitors for Bacterial Enzymes: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and characterization of inhibitors targeting bacterial enzymes involved in the biosynthesis of glycero-manno-heptose. This pathway is critical for the formation of lipopolysaccharide (LPS) in many Gram-negative bacteria, making it an attractive target for novel antibacterial agents.[1][2] This guide offers detailed protocols, the underlying scientific rationale for experimental choices, and methods for data analysis, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Heptose Biosynthetic Pathway
Gram-negative bacteria possess a unique outer membrane, a formidable barrier largely constituted by lipopolysaccharide (LPS). The inner core of this LPS is highly conserved and contains a unique seven-carbon sugar, L-glycero-D-manno-heptose.[1] The biosynthesis of its precursor, ADP-L-glycero-β-D-manno-heptose, is essential for the integrity of the outer membrane. Bacteria with defects in this pathway often exhibit increased sensitivity to antibiotics and reduced virulence.[3] This metabolic route is absent in humans, presenting a promising target for the development of selective antibacterial therapeutics.
The biosynthesis of ADP-L-glycero-β-D-manno-heptose is a multi-step enzymatic cascade. Key enzymes in this pathway, such as D-glycero-β-D-manno-heptose 7-phosphate kinase (HldA) and D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase (HldC), are critical for the sequential phosphorylation and adenylation of the heptose substrate. In many bacteria, these two activities are housed in a single bifunctional enzyme, HldE.[4][5] The final step involves the epimerization of ADP-D-glycero-D-manno-heptose to ADP-L-glycero-D-manno-heptose, catalyzed by ADP-L-glycero-D-manno-heptose 6-epimerase (HldD).[6][7]
This guide will focus on providing detailed protocols for the expression and purification of these key enzymes, the development of robust enzymatic assays for inhibitor screening, and the chemical synthesis of heptose-based substrates and potential inhibitors.
Visualizing the Heptose Biosynthetic Pathway and Inhibition Strategy
To effectively target this pathway, a clear understanding of the sequence of enzymatic reactions is crucial. The following diagram illustrates the key steps in the biosynthesis of ADP-L-glycero-β-D-manno-heptose and highlights the enzymes that are the primary focus of inhibitor development.
Caption: Biosynthesis of ADP-L-glycero-β-D-manno-heptose and key enzyme targets for inhibitors.
Protocols for Enzyme Production and Purification
The availability of pure and active enzymes is a prerequisite for any inhibitor screening campaign. The following protocols detail the expression and purification of recombinant HldA and the bifunctional HldE from E. coli.
Recombinant Expression of His-tagged HldA/HldE
This protocol describes the expression of N-terminally His-tagged enzymes in E. coli BL21(DE3).
Materials:
-
pET expression vector (e.g., pET-28a) containing the gene of interest (hldA or hldE)
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar plates
-
Kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transform the pET-hldA/hldE plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing kanamycin.
-
Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C for better protein folding.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Purification of His-tagged HldA/HldE by Immobilized Metal Affinity Chromatography (IMAC)
This protocol utilizes the affinity of the His-tag for Ni-NTA resin to purify the recombinant enzymes.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA agarose resin
-
Dialysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol
Protocol:
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA resin with Lysis Buffer (without lysozyme and PMSF).
-
Incubate the clarified lysate with the equilibrated resin for 1 hour at 4°C with gentle agitation.
-
Load the lysate-resin slurry onto a chromatography column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified enzyme and store at -80°C.
Synthesis of Heptose Substrates and Analogs
The chemical synthesis of D-glycero-D-manno-heptose derivatives is essential for enzymatic assays and as starting material for inhibitor design.
Chemoenzymatic Synthesis of D-glycero-β-D-manno-Heptose-7-Phosphate
This protocol outlines a multi-step chemical synthesis starting from D-mannose.[8]
Protocol Overview:
-
Anomeric Protection: Benzylation of D-mannose at the anomeric carbon using benzyl alcohol and acetyl chloride.[8]
-
Selective Silylation: Protection of the primary hydroxyl group at C6 with t-butyldiphenylsilyl (TBDPS) chloride.[8]
-
Benzylation of Secondary Hydroxyls: Protection of the remaining free hydroxyl groups with benzyl bromide and NaH.[8]
-
Desilylation: Removal of the TBDPS group at C6 using tetrabutylammonium fluoride (TBAF).[8]
-
One-carbon Elongation: A multi-step process involving oxidation of the C6 hydroxyl to an aldehyde, followed by a Wittig reaction or similar C1-elongation strategy to introduce the seventh carbon.
-
Phosphorylation: Phosphorylation of the C7 hydroxyl group using a suitable phosphitylating agent followed by oxidation.[8]
-
Deprotection: Removal of all benzyl protecting groups by catalytic hydrogenation to yield the final product.[8]
A detailed, step-by-step synthetic procedure with characterization data can be found in the cited literature.[8][9][10][11]
Enzymatic Assays for Inhibitor Screening and Characterization
Robust and reliable enzymatic assays are the cornerstone of any inhibitor discovery program. The following protocols are designed for high-throughput screening and detailed kinetic analysis.
HldA (Kinase) Activity Assay: A Coupled Spectrophotometric Approach
This assay continuously monitors the kinase activity of HldA by coupling the production of ADP to the oxidation of NADH.
Caption: A generalized workflow for high-throughput screening of enzyme inhibitors.
Conclusion and Future Directions
The protocols and application notes provided in this guide offer a robust framework for the discovery and characterization of novel inhibitors targeting the bacterial heptose biosynthetic pathway. The validation of hits from HTS campaigns, followed by medicinal chemistry efforts for lead optimization, will be crucial next steps. Further characterization of promising compounds should include determination of their mechanism of inhibition, assessment of their activity in whole-cell assays, and evaluation of their potential for in vivo efficacy. The development of potent and selective inhibitors of HldA and HldC holds significant promise for the generation of new antibacterial agents to combat the growing threat of antibiotic resistance.
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Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. (n.d.). PMC. [Link]
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Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. (2024). Organic & Biomolecular Chemistry. [Link]
-
A short synthesis of D-glycero-D-manno-heptose 7-phosphate. (n.d.). ResearchGate. [Link]
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Chemical Synthesis of d-glycero-d-manno-Heptose 1,7-Bisphosphate and Evaluation of Its Ability to Modulate NF-κB Activation. (n.d.). ResearchGate. [Link]
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Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. (n.d.). ResearchGate. [Link]
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Structural–Functional Studies of Burkholderia cenocepacia d-Glycero-β-d-manno-heptose 7-Phosphate Kinase (HldA) and Characterization of Inhibitors with Antibiotic Adjuvant and Antivirulence Properties. (2018). Journal of Medicinal Chemistry. [Link]
-
Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. (2001). Journal of Biological Chemistry. [Link]
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Alternate synthesis to d -glycero-β- d -manno-heptose 1,7-biphosphate. (n.d.). ResearchGate. [Link]
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IC50 Determination. (n.d.). edX. [Link]
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Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. (2020). Frontiers in Chemistry. [Link]
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ADP-L-glycero-beta-D-manno-heptose Biosynthesis. (n.d.). PathWhiz. [Link]
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A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. (n.d.). PMC. [Link]
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Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. (n.d.). PMC. [Link]
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Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. The protein... (n.d.). ResearchGate. [Link]
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Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. (n.d.). PMC. [Link]
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Structural–Functional Studies of Burkholderia cenocepaciad-Glycero-β-d-manno-heptose 7-Phosphate Kinase (HldA) and Characterization of Inhibitors with Antibiotic Adjuvant and Antivirulence Properties. (n.d.). PMC. [Link]
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Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. (2002). Journal of Bacteriology. [Link]
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Functional Analysis of the this compound 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. (2005). Journal of Bacteriology. [Link]
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ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1. (n.d.). PMC. [Link]
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Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. (n.d.). PMC. [Link]
-
The H. pylori hldE (core LPS heptose biosynthesis) gene cluster, its... (n.d.). ResearchGate. [Link]
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Inhibition of Bacterial Heptose synthesis. (n.d.). MacSphere. [Link]
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Inhibition of d-glycero-β-d-manno-heptose 1-phosphate adenylyltransferase from Burkholderia pseudomallei by epigallocatechin gallate and myricetin. (2021). Portland Press. [Link]
-
Functional Analysis of the this compound 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. (n.d.). ASM Journals. [Link]
-
A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. (2023). MDPI. [Link]
-
Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. (n.d.). PMC. [Link]
-
A Two-Base Mechanism for Escherichia coli ADP- l - glycero - d - manno -Heptose 6-Epimerase †. (n.d.). ResearchGate. [Link]
-
ADP-glyceromanno-heptose 6-epimerase. (n.d.). Wikipedia. [Link]
-
Mechanistic studies on ADP-L-glycero-D-manno-heptose 6-epimerase and UDP-N-acetylglucosamine 5-inverting 4,6-dehydratase. (2008). UBC Library Open Collections. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Recombinant Expression and Purification of Large Bacterial Multienzyme Assemblies for Biosynthetic Processes | Springer Nature Experiments [experiments.springernature.com]
- 4. ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Unraveling Host-Pathogen Interactions with Biotinylated Heptose Probes
Authored by: A Senior Application Scientist
Introduction: The Significance of Heptose Metabolites in Bacterial Pathogenesis
In the intricate dance between host and pathogen, the ability to detect and respond to microbial invaders is paramount for host defense. A key class of microbe-associated molecular patterns (MAMPs) that has emerged as a critical signaling molecule in Gram-negative bacterial infections is D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP). This molecule is a key intermediate in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. During infection, HBP can be converted to ADP-heptose, which is then released into the host cell cytosol.
The host immune system has evolved specific intracellular receptors to detect these heptose metabolites, primarily ADP-heptose. This recognition is mediated by the ALPK1 (Alpha-kinase 1) and TIFA (TRAF-interacting protein with a forkhead-associated domain) signaling axis. Upon binding of ADP-heptose to the N-terminal domain of ALPK1, the kinase is activated, leading to the phosphorylation of TIFA. This phosphorylation event triggers the oligomerization of TIFA, which in turn recruits E3 ubiquitin ligases, leading to the activation of downstream inflammatory signaling pathways, including NF-κB and MAPK pathways. This ultimately results in the production of pro-inflammatory cytokines and chemokines, mounting an effective immune response against the bacterial invader.
To dissect the intricate molecular interactions within this signaling pathway and to identify novel protein binders of these important bacterial metabolites, researchers have developed powerful chemical tools. Among the most effective are biotinylated heptose probes. These probes consist of a heptose metabolite analog covalently linked to a biotin molecule. The biotin tag allows for the highly specific and high-affinity capture of probe-bound proteins using streptavidin-based affinity purification methods. This application note provides a detailed guide on the use of biotinylated heptose probes for the identification and characterization of protein interactors.
I. Principle of Biotinylated Heptose Probe-Based Affinity Purification
The core principle behind the use of biotinylated heptose probes is affinity-based protein enrichment. The biotin tag serves as a "handle" that allows for the selective isolation of proteins that bind to the heptose portion of the probe. The workflow generally involves the following key steps:
-
Probe Design and Synthesis: The design of the biotinylated probe is critical. It must retain the essential structural features of the native heptose metabolite to ensure specific binding to its target proteins, while the biotin tag must be accessible for capture by streptavidin.
-
Cell Lysate Preparation: The choice of cell line and lysis conditions is crucial for preserving protein-protein interactions and ensuring the target proteins are in their native, active conformation.
-
Probe Incubation: The biotinylated heptose probe is incubated with the cell lysate to allow for the formation of probe-protein complexes.
-
Affinity Capture: Streptavidin-coated beads are added to the lysate to capture the biotinylated probe and any interacting proteins.
-
Washing and Elution: The beads are washed extensively to remove non-specific binders, and the captured proteins are then eluted.
-
Downstream Analysis: The eluted proteins are typically identified and quantified using mass spectrometry-based proteomics.
II. Experimental Protocols
A. Protocol 1: Pull-Down Assay using Biotinylated Heptose Probes
This protocol describes a general workflow for identifying protein interactors of a biotinylated heptose probe from a cell lysate.
Materials:
-
Biotinylated heptose probe (e.g., Biotin-ADP-heptose)
-
Control probe (e.g., Biotin alone or a structurally unrelated biotinylated molecule)
-
Cell line of interest (e.g., HEK293T, THP-1)
-
Cell lysis buffer (e.g., RIPA buffer, supplemented with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer for proteomic analysis
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Probe Incubation:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.
-
Add the biotinylated heptose probe to the lysate at a final concentration of 1-10 µM.
-
As a negative control, add the control probe to a separate aliquot of the lysate at the same concentration.
-
Incubate the lysates with the probes for 1-2 hours at 4°C with gentle rotation.
-
-
Affinity Capture:
-
Equilibrate the streptavidin-coated magnetic beads by washing them three times with wash buffer.
-
Add the equilibrated beads to the lysate-probe mixture and incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the captured proteins by resuspending the beads in 50 µL of 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis:
-
SDS-PAGE and Western Blotting: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies against known or suspected interactors.
-
Mass Spectrometry: For unbiased identification of interactors, subject the eluted proteins to in-gel or in-solution digestion followed by LC-MS/MS analysis.
-
Data Interpretation:
-
Compare the protein profiles from the biotinylated heptose probe pull-down with the control probe pull-down.
-
Proteins that are significantly enriched in the heptose probe sample are considered potential interactors.
-
The specificity of the interaction can be further validated by competition experiments, where an excess of the non-biotinylated heptose metabolite is added to the lysate prior to the addition of the probe.
B. Protocol 2: In-situ Chemoproteomic Profiling
This protocol allows for the identification of protein targets in a more physiological context by treating live cells with a cell-permeable biotinylated heptose probe.
Materials:
-
Cell-permeable biotinylated heptose probe (e.g., containing a click chemistry handle)
-
Cell line of interest
-
Cell culture medium
-
Click chemistry reagents (e.g., biotin-azide or biotin-alkyne, copper catalyst, ligand)
-
Cell lysis buffer
-
Streptavidin-coated beads
-
Downstream analysis reagents as in Protocol 1
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the cell-permeable biotinylated heptose probe at an appropriate concentration and for a suitable duration.
-
Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them as described in Protocol 1.
-
-
Click Chemistry Reaction (if applicable):
-
If the probe contains a click chemistry handle, perform the click reaction to attach biotin to the probe-labeled proteins according to the manufacturer's protocol.
-
-
Affinity Capture, Washing, Elution, and Analysis:
-
Proceed with the affinity capture, washing, elution, and downstream analysis steps as described in Protocol 1.
-
Data Interpretation:
-
This method identifies proteins that interact with the heptose probe within the cellular environment.
-
Comparison with the vehicle-treated control will reveal specific interactors.
III. Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the key steps and pathways.
Figure 1: General workflow for pull-down assays.
Figure 2: ADP-heptose induced inflammatory signaling.
IV. Quantitative Data Summary
The following table provides a hypothetical example of quantitative data that could be obtained from a mass spectrometry experiment comparing a biotin-ADP-heptose pull-down with a biotin-only control.
| Protein ID | Gene Name | Fold Enrichment (Probe/Control) | p-value | Function |
| P12345 | ALPK1 | 25.3 | <0.001 | Alpha-kinase 1, ADP-heptose sensor |
| Q67890 | TIFA | 15.8 | <0.001 | TRAF-interacting protein |
| A1B2C3 | TRAF6 | 8.2 | <0.01 | E3 ubiquitin ligase |
| D4E5F6 | HSP90AA1 | 1.1 | 0.45 | Chaperone protein (non-specific) |
V. Troubleshooting and Considerations
-
High Background: High levels of non-specific binding can be a major issue. To mitigate this, consider pre-clearing the lysate with unconjugated streptavidin beads, increasing the number and stringency of wash steps, and optimizing the probe concentration.
-
Low Yield: If the yield of target proteins is low, consider increasing the amount of starting material, optimizing the lysis conditions to ensure efficient protein extraction, and checking the integrity of the biotinylated probe.
-
Probe Specificity: It is crucial to use appropriate controls to ensure that the observed interactions are specific to the heptose moiety of the probe. A biotin-only control is essential, and a competition experiment with an excess of the free heptose metabolite can provide strong evidence for specificity.
VI. Conclusion
Biotinylated heptose probes are invaluable tools for elucidating the complex protein interaction networks involved in the host response to bacterial infection. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully employ these probes in their own studies. By combining these chemical biology approaches with advanced proteomic techniques, it is possible to gain unprecedented insights into the molecular mechanisms of innate immunity and to identify novel targets for therapeutic intervention.
VII. References
-
Zimmermann, S., et al. (2017). ALPK1- and TIFA-dependent innate immune response to the bacterial metabolite ADP-heptose. Nature Immunology, 18(12), 1355–1364. [Link]
-
Gaudet, R. G., et al. (2017). A human apolipoprotein L with detergent-like activity kills intracellular pathogens. Science, 355(6328), 948–952. [Link]
-
Pfister, F., et al. (2020). The ALPK1/TIFA/NF-κB signaling axis is a key mediator of the cellular inflammatory response to ADP-heptose. The EMBO Journal, 39(13), e104447. [Link]
-
Garcia-Moreno, D., et al. (2021). Chemical biology probes for the study of ADP-heptose signaling. RSC Chemical Biology, 2(3), 779-788. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chemoenzymatic ADP-Heptose Synthesis
Welcome to the technical support center for the chemoenzymatic synthesis of ADP-heptose. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis yield and purity. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to ensure you can navigate the complexities of this synthetic pathway with confidence.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the chemoenzymatic synthesis of ADP-L-glycero-β-D-manno-heptose.
Issue 1: Low or No Yield of ADP-Heptose
This is one of the most common challenges. A systematic approach is required to pinpoint the root cause.
Possible Cause 1: Inactive or Sub-optimal Enzymes
-
The "Why": The entire synthesis hinges on the catalytic activity of the enzymes in the pathway, primarily the bifunctional kinase/adenylyltransferase HldE and the phosphatase GmhB.[1][2][3] If these enzymes are improperly folded, degraded, or contain inhibitors from the purification process, the reaction will fail.
-
Solution:
-
Verify Protein Purity and Concentration: Run an SDS-PAGE gel to confirm the purity and expected molecular weight of your recombinant HldE and GmhB enzymes. Use a reliable protein assay (e.g., Bradford or BCA) to accurately determine the concentration.
-
Perform an Enzyme Activity Assay: Before starting a large-scale synthesis, perform a small-scale pilot reaction with known concentrations of substrates and enzymes. Monitor the consumption of ATP and the formation of intermediates like D-glycero-β-D-manno-heptose-1,7-bisphosphate (HBP) and the final product, ADP-heptose, over time using LC-MS or HPAEC.[2]
-
Check Storage Conditions: Ensure enzymes have been stored at the correct temperature (typically -80°C in appropriate buffer with glycerol) and have not undergone multiple freeze-thaw cycles, which can lead to denaturation.[2]
-
Possible Cause 2: Substrate Quality or Degradation
-
The "Why": The quality of the starting material, D-sedoheptulose 7-phosphate (S7P) or a downstream intermediate, is critical. ATP is also a key substrate that can degrade upon improper storage or handling.
-
Solution:
-
Validate Starting Material: If possible, confirm the identity and purity of your starting heptose phosphate using techniques like NMR or mass spectrometry.
-
Use Fresh ATP: Prepare ATP solutions fresh from a high-quality powder stock. Avoid using old solutions, as ATP can hydrolyze over time, especially at non-neutral pH. The reaction buffer should be maintained at a pH of around 8.0.[4]
-
Possible Cause 3: Sub-optimal Reaction Conditions
-
The "Why": Enzyme kinetics are highly dependent on factors like pH, temperature, and the presence of essential cofactors.[5][6] For instance, HldE requires magnesium ions (Mg²⁺) for its kinase and adenylyltransferase activities.
-
Solution:
-
Optimize Buffer Composition: A standard reaction buffer is 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 5 mM MgCl₂.[4] Ensure all components are at the correct concentration.
-
Incubation Temperature: The optimal temperature for enzymes from mesophilic organisms like E. coli or H. pylori is typically around 37°C.[2][4]
-
Reaction Time: While initial product formation can be rapid, allowing the reaction to proceed for a sufficient duration (e.g., 1-4 hours) can maximize the yield. Monitor the reaction progress to determine the optimal endpoint.
-
Possible Cause 4: Reaction Equilibrium Limitation
-
The "Why": The adenylylation of D-glycero-β-D-manno-heptose 1-phosphate by HldE produces ADP-heptose and inorganic pyrophosphate (PPi). This reaction can be reversible. An accumulation of PPi can drive the reaction backward, limiting the final yield.
-
Solution:
-
Add Inorganic Pyrophosphatase: Include a commercially available inorganic pyrophosphatase in the reaction mixture. This enzyme catalyzes the hydrolysis of PPi into two molecules of inorganic phosphate, an effectively irreversible reaction that pulls the equilibrium towards ADP-heptose formation.[1]
-
Issue 2: Presence of Unexpected Peaks in LC-MS/HPAEC Analysis
Observing multiple peaks besides your desired product can be confusing and indicates either incomplete reactions or side product formation.
Possible Cause 1: Reaction Intermediates
-
The "Why": The chemoenzymatic cascade involves several intermediates.[2][3][7] If one of the enzymes is slow or partially inactive, its substrate will accumulate.
-
Solution:
-
Identify the Intermediates: Based on their mass-to-charge ratio (m/z), you can identify the accumulated intermediates. Common species to look for include:
-
D-glycero-D-manno-heptose 7-phosphate (H7P)
-
D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP)
-
D-glycero-β-D-manno-heptose 1-phosphate (H1P)
-
-
Troubleshoot the Specific Enzymatic Step:
-
Accumulation of HBP: This points to insufficient activity of the GmhB phosphatase.[2] Increase the concentration of GmhB or verify its activity.
-
Accumulation of H1P: This suggests a bottleneck at the final adenylylation step catalyzed by HldE.[2] Check HldE activity and ensure ATP and Mg²⁺ are not limiting.
-
-
Possible Cause 2: Formation of ADP-α-D-heptose
-
The "Why": While the HldE enzyme is highly specific for producing the β-anomer of the heptose 1-phosphate, chemical synthesis methods are prone to producing a mixture of α and β anomers. If your starting material is from a chemical synthesis, this could be the source. The biologically active form is the β-anomer.[4][8]
-
Solution:
-
Analytical Separation: Use a robust chromatographic method, such as ion-pairing reversed-phase UPLC, which can often separate the anomers.[4]
-
Source of Starting Material: Whenever possible, use an enzymatic approach to generate the precursors to ensure the correct stereochemistry.
-
Issue 3: Difficulty in Purifying the Final Product
Effective purification is crucial for downstream applications.
Possible Cause 1: Co-elution with ATP or ADP
-
The "Why": ADP-heptose is structurally and chemically similar to ATP and its breakdown product, ADP. During purification by anion-exchange chromatography, these molecules can co-elute, leading to impure fractions.
-
Solution:
-
Enzymatic ATP Removal: Before purification, consider treating the reaction mixture with an enzyme like apyrase to hydrolyze any remaining ATP and ADP to AMP, which is more easily separated.
-
Optimize Chromatography Gradient: Use a shallow gradient of a salt like triethylammonium bicarbonate (TEAB) during anion-exchange chromatography.[4] This will improve the resolution between ADP-heptose and other nucleotides.
-
Possible Cause 2: Low Recovery from Purification Column
-
The "Why": The highly charged nature of ADP-heptose can cause it to bind very tightly to anion-exchange resins, making it difficult to elute.
-
Solution:
-
Choose the Right Resin: Select a resin with an appropriate capacity and binding strength for nucleotides.
-
Increase Elution Strength: Ensure your salt gradient reaches a high enough concentration (e.g., up to 1 M TEAB) to elute the tightly bound product.
-
Monitor Fractions Carefully: Collect small fractions and analyze them (e.g., by UV absorbance at 260 nm and LC-MS) to identify exactly where your product is eluting.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the overall chemoenzymatic pathway for ADP-L-glycero-β-D-manno-heptose synthesis?
A1: The synthesis is a multi-step enzymatic cascade that mimics the natural pathway found in Gram-negative bacteria.[2][3][4][7] It starts from D-sedoheptulose 7-phosphate (S7P) and involves the following key steps:
-
Isomerization: GmhA isomerizes S7P to D-glycero-D-manno-heptose 7-phosphate (H7P).
-
Phosphorylation: The kinase domain of the bifunctional enzyme HldE phosphorylates H7P at the C-1 position to yield D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP).
-
Dephosphorylation: The phosphatase GmhB removes the phosphate group at the C-7 position of HBP to produce D-glycero-β-D-manno-heptose 1-phosphate (H1P).
-
Adenylylation: The adenylyltransferase domain of HldE transfers an AMP moiety from ATP to H1P, forming ADP-D-glycero-β-D-manno-heptose.
-
Epimerization: The epimerase HldD (RfaD) converts the D-glycero configuration at C-6 to the L-glycero form, yielding the final product, ADP-L-glycero-β-D-manno-heptose.[9]
Q2: Can I use a "one-pot" reaction for the entire synthesis?
A2: Yes, a "one-pot" three-enzyme (GmhA, HldE, GmhB) or two-enzyme (HldE, GmhB, if starting from H7P) approach is highly efficient.[1][10] This strategy minimizes handling and purification of intermediates, which can improve the overall yield. It is crucial that all enzymes are active in the same buffer system.
Q3: What are the critical parameters for the HldE-catalyzed reactions?
A3: HldE performs two crucial steps. For optimal activity, ensure:
-
Presence of Mg²⁺: This divalent cation is an essential cofactor.
-
Saturating ATP: ATP is a substrate for both the kinase and adenylyltransferase reactions. A concentration of 20 mM is often used.[4]
-
High Substrate Specificity: HldE exhibits highly restricted substrate specificity.[1] Modifications to the heptose-7-phosphate substrate, such as the absence of the C-7 phosphate group, can prevent the reaction from proceeding.[1]
Q4: How can I accurately quantify the concentration of my synthesized ADP-heptose?
A4: The most reliable method is UPLC or HPLC coupled with mass spectrometry (MS).[4] You can use a calibration curve generated from a commercially available ADP-heptose standard of known concentration. Analysis is typically done in negative ion mode, monitoring for the parent ion with an m/z of 618.[4]
Q5: What is the stability of ADP-heptose during storage?
A5: ADP-heptose is reasonably stable when stored correctly. For long-term storage, it is best to keep it as a lyophilized powder or a frozen aqueous solution at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles. The triethylammonium salt form is often used for stability.[11]
III. Protocols and Data
Optimized One-Pot Chemoenzymatic Synthesis Protocol
This protocol describes the synthesis of ADP-D-glycero-β-D-manno-heptose starting from D-glycero-D-manno-heptose-7-phosphate (H7P).
Materials:
-
Recombinant HldE (e.g., from H. pylori or E. coli)
-
Recombinant GmhB (e.g., from H. pylori or E. coli)
-
Recombinant Inorganic Pyrophosphatase
-
D-glycero-D-manno-heptose-7-phosphate (H7P)
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Reaction Buffer (10x stock): 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 50 mM MgCl₂
-
Nuclease-free water
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 1 mL final volume:
-
100 µL of 10x Reaction Buffer
-
Add H7P to a final concentration of 10 mM.
-
Add ATP to a final concentration of 20 mM.
-
Add HldE to a final concentration of 10 µM.
-
Add GmhB to a final concentration of 10 µM.
-
Add Inorganic Pyrophosphatase to a final concentration of 2 U/mL.
-
Add nuclease-free water to bring the final volume to 1 mL.
-
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To monitor progress, take a small aliquot (e.g., 10 µL) at different time points (0, 1, 2, 4 hours), stop the reaction by adding chloroform/methanol (2:1), and analyze the aqueous phase by LC-MS.[4]
-
To terminate the full reaction, heat-inactivate the enzymes at 95°C for 5 minutes, then centrifuge to pellet the precipitated protein.
-
The supernatant containing ADP-heptose is now ready for purification via anion-exchange chromatography.
Data Summary Table
| Parameter | Recommended Value | Rationale / Reference |
| pH | 8.0 | Optimal for HldE activity.[4] |
| Temperature | 37°C | Standard incubation temperature for enzymes from mesophilic bacteria.[2][4] |
| [MgCl₂] | 5 mM | Essential cofactor for HldE.[4] |
| [ATP] | 20 mM | Ensures ATP is not a limiting substrate for the dual reactions of HldE.[4] |
| Enzyme Conc. | ~1-10 µM | Effective concentration, but may require optimization based on enzyme activity. |
| Inorg. Pyrophosphatase | 1-2 U/mL | Drives the adenylylation reaction forward by removing PPi.[1] |
IV. Visualized Workflows
Chemoenzymatic Synthesis Pathway
Caption: The five-step enzymatic cascade for ADP-L,D-heptose synthesis.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to diagnosing low product yield.
V. References
-
Pfannkuch, L., et al. (2019). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. The FASEB Journal. [Link]
-
Li, T., et al. (2014). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Li, T., et al. (2013). Chemoenzymatic synthesis of ADP-d-glycero-β-d-manno-heptose and study of the substrate specificity of HldE. Elsevier. [Link]
-
Wang, P.G., et al. (2014). Chemoenzymatic synthesis of ADP-d-glycero-β-d-manno-heptose and study of the substrate specificity of HldE. PubMed. [Link]
-
Fujimoto, Y., et al. (2024). Stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone. RSC Publishing. [Link]
-
Sauvageau, J., et al. (2017). Chemical Synthesis of d-glycero-d-manno-Heptose 1,7-Bisphosphate and Evaluation of Its Ability to Modulate NF-κB Activation. ResearchGate. [Link]
-
Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology. [Link]
-
Sauvageau, J., et al. (2017). Alternate synthesis to d-glycero-β-d-manno-heptose 1,7-biphosphate. PubMed. [Link]
-
Fujimoto, Y., et al. (2024). Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry. [Link]
-
Grybchuk, D., et al. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. MDPI. [Link]
-
Kneidinger, B., et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed. [Link]
-
Pfannkuch, L., et al. (2018). ADP heptose, a novel pathogen-associated molecular pattern associated with Helicobacter pylori type 4 secretion. bioRxiv. [Link]
-
Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. American Society for Microbiology. [Link]
-
Stein, S.C., et al. (2017). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. PubMed Central. [Link]
-
Garcia-Weber, D., et al. (2019). ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1. PubMed Central. [Link]
-
Khader, V., & Varadaraj, M.C. (n.d.). Enzyme kinetics. e-PG Pathshala. [Link]
-
Stein, S.C., et al. (2023). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Microbiology Spectrum. [Link]
-
InvivoGen. (n.d.). ADP-Heptose (L-isomer) - ALPK1 ligand. InvivoGen. [Link]
-
Valvano, M.A., et al. (2005). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-L-glycero-D-manno-Heptose Biosynthesis. ResearchGate. [Link]
-
Hulpke, S., et al. (2024). ADP-heptose attenuates Helicobacter pylori-induced dendritic cell activation. PubMed Central. [Link]
-
Pfannkuch, L., et al. (2018). ADP heptose, a novel pathogen-associated molecular pattern associated with Helicobacter pylori type 4 secretion. ResearchGate. [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. [Link]
-
Nagai, J., et al. (2025). ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1. ResearchGate. [Link]
-
Zhou, P., et al. (2024). The β-d- manno-heptoses are immune agonists across kingdoms. PubMed. [Link]
-
Tang, M., et al. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. PubMed Central. [Link]
-
Valvano, M.A., et al. (n.d.). Pathway for the synthesis of ADP-l-glycero-d-manno-heptose as proposed... ResearchGate. [Link]
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Bocian, K., & Czerwonka, G. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. MDPI. [Link]
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Stein, S.C., et al. (2023). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. PubMed. [Link]
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Stein, S.C., et al. (2023). Helicobacter pylori modulates heptose metabolite biosynthesis and heptose-dependent innate immune host cell activation by multip. bioRxiv. [Link]
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Gygli, G., et al. (2000). Analysis of enzyme specificity by multiple substrate kinetics. PubMed. [Link]
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Davis, J. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. [Link]
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LibreTexts. (2025). 10.2: The Equations of Enzyme Kinetics. Chemistry LibreTexts. [Link]
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- 1. Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic synthesis of ADP-d-glycero-β-d-manno-heptose and study of the substrate specificity of HldE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
Troubleshooting low signal intensity in mass spectrometry of heptoses.
Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometric analysis of heptoses. This guide is structured to provide not just solutions, but a foundational understanding of the chemical principles governing the behavior of these unique monosaccharides in a mass spectrometer. Our goal is to empower you with the expertise to troubleshoot effectively and achieve high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Here we address the most common issues and fundamental questions regarding the analysis of heptoses and other monosaccharides.
Q1: Why am I seeing consistently low signal intensity or no signal at all for my heptose sample in ESI-MS?
This is the most frequent challenge in monosaccharide analysis. The low signal intensity is primarily due to the inherent chemical properties of heptoses and other sugars.[1][2][3][4]
-
High Polarity & Low Surface Activity: Heptoses are highly polar and hydrophilic. In electrospray ionization (ESI), analytes need to migrate to the surface of the evaporating droplet to be efficiently ionized and released into the gas phase. The high affinity of sugars for the aqueous core of the droplet hinders this process, leading to poor desolvation and ionization efficiency.[2][3]
-
Low Proton Affinity: In positive-ion mode, ESI often relies on the analyte's ability to accept a proton (protonation). Sugars, including heptoses, have low gas-phase proton affinities, making the formation of [M+H]+ ions inefficient.[1][4]
-
Inefficient Deprotonation: In negative-ion mode, the high gas-phase deprotonation energies of sugars make the formation of [M-H]- ions difficult, although this mode can sometimes be more effective than positive mode for underivatized sugars.[1][2]
Q2: I see many different adducts in my mass spectrum ([M+Na]+, [M+K]+, [M+NH4]+). Is this normal, and does it affect my signal?
Yes, this is very common and, in fact, often desirable. Due to the poor protonation of sugars, ionization frequently occurs through the formation of adducts with alkali metals (like sodium and potassium) or ammonium, which are ubiquitously present as trace contaminants in solvents, buffers, and on glassware.[5][6]
-
Causality: The oxygen atoms in the hydroxyl groups of the heptose act as ligands, coordinating with these cations. This process is often more efficient than protonation for sugars.[6]
-
Effect on Signal: While adduct formation is a better ionization route, having the signal split across multiple adducts ([M+H]+, [M+Na]+, [M+K]+, etc.) can dilute the signal for any single species, making quantification difficult. A common strategy is to intentionally add a specific salt (e.g., sodium acetate or ammonium acetate) in a controlled manner to drive the formation of a single, dominant adduct, thereby consolidating the signal and improving sensitivity.[5][7]
Q3: My signal for a phosphorylated heptose is much better than for its neutral counterpart. Why is that?
The presence of a phosphate group dramatically changes the molecule's properties in a way that is highly favorable for mass spectrometry, especially in negative-ion mode.
-
Inherent Charge: The phosphate group carries a negative charge at typical pH values. This pre-charged nature eliminates the need for an inefficient ionization event (like deprotonation) in the ESI source. The molecule is already an ion in solution, making its transfer to the gas phase much more efficient.
-
Enhanced Surface Activity: The phosphate moiety increases the surface activity of the molecule compared to a neutral sugar, further aiding the ionization process.
Q4: What is chemical derivatization, and why is it so often recommended for sugar analysis?
Chemical derivatization is the process of chemically modifying the analyte to enhance its analytical properties.[8] For sugars like heptoses, it is a powerful strategy to overcome their inherent challenges in mass spectrometry.[9][10]
-
Mechanism of Improvement: Derivatization typically targets the hydroxyl groups of the sugar. By replacing the polar -OH groups with less polar, more hydrophobic moieties (e.g., methyl or silyl groups), derivatization:
-
Increases Hydrophobicity: This enhances surface activity in ESI droplets, leading to better ionization efficiency.[3]
-
Improves Volatility: This is essential for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
-
Stabilizes Labile Groups: For certain sugars like sialic acids, derivatization can prevent the loss of unstable groups during ionization.[11][12][13]
-
Introduces an Ionizable Group: Some derivatizing agents add a tag that is easily protonated or charged, providing a reliable handle for ionization.
-
Troubleshooting Guides
Use these guides to systematically diagnose and resolve low signal intensity issues.
Guide 1: Analysis of Underivatized Heptoses
If you are analyzing heptoses without derivatization, your primary focus should be on optimizing the liquid chromatography and mass spectrometer settings to favor adduct formation.
Issue: Low or Unstable Signal for Underivatized Heptose
Step 1: Optimize Liquid Chromatography (LC) For polar molecules like heptoses, Hydrophilic Interaction Chromatography (HILIC) is the separation method of choice.[14][15][16] Poor chromatography will lead to broad peaks and low sensitivity.
-
Protocol: HILIC Optimization
-
Column Choice: Use an amide-based HILIC column (e.g., TSKgel Amide-80), which provides good selectivity for monosaccharides.[14][16][17]
-
Mobile Phase A: Prepare an aqueous mobile phase with a buffer. A good starting point is 10 mM ammonium formate or ammonium acetate in water. The buffer is crucial for controlling pH and providing adduct-forming ions.[14][16]
-
Mobile Phase B: Use high-purity acetonitrile (ACN).
-
Gradient: Start at a high percentage of organic solvent (e.g., 90-95% ACN) to ensure retention of the heptose on the column. Elute with a shallow gradient, decreasing the ACN concentration.
-
Temperature: Increasing the column temperature (e.g., to 40-60°C) can sometimes improve peak shape by preventing the separation of sugar anomers.[14][17]
-
Step 2: Promote Consistent Adduct Formation As discussed, relying on trace contaminants for adducts is unreliable.
-
Action: Add a controlled amount of an adduct-forming salt to your mobile phase.
-
For [M+NH4]+: Use 5-10 mM ammonium acetate or ammonium formate in the aqueous mobile phase (Mobile Phase A). This is often a good first choice as it is volatile and compatible with ESI.[7]
-
For [M+Na]+: If ammonium adducts are weak, try adding 1 mM sodium acetate. Note that sodium can be more persistent in the system and may suppress ionization of other analytes.[4][6]
-
For [M-H]- or [M+Cl]-: In negative mode, ensure a clean system to see [M-H]-. To promote chloride adducts, a post-column infusion of a chlorinated solvent can be used, though this is a more advanced technique.[4] A promising alternative is the use of dihydrogen phosphate (H2PO4-) as a dopant, which has been shown to significantly boost sugar signals in negative mode.[1]
-
Step 3: Tune MS Source Parameters The instrument's source settings must be optimized for the specific analyte and mobile phase.
-
Key Parameters:
-
Spray Voltage: Optimize this for a stable spray. A typical starting point is 3.5-4.5 kV in positive mode and -2.5 to -3.5 kV in negative mode. Unstable spray will cause erratic signal.[5]
-
Gas Flows (Nebulizer and Heater Gas): These are critical for desolvation. Since HILIC uses high organic content, the required gas flows and temperatures might be lower than for reversed-phase chromatography. Start with the manufacturer's recommendations and tune for maximum signal intensity of your target adduct.
-
Source Temperature: Adjust to ensure efficient solvent evaporation without causing thermal degradation of the analyte.[5]
-
Step 4: Evaluate Ionization Mode Do not assume positive-ion mode is always better.
-
Action: Perform injections in both positive and negative ion modes. While [M+H]+ is weak, [M+Adduct]+ in positive mode can be strong. In negative mode, you may see [M-H]- or other adducts like [M+CH3COO]- if using ammonium acetate. Compare the absolute signal intensity and signal-to-noise ratio in both modes to determine the best approach.[2]
Guide 2: Analysis of Derivatized Heptoses
Derivatization is a robust solution to low signal intensity. If you are using this approach, troubleshooting shifts to ensuring the reaction is complete and the LC-MS method is optimized for the new, less-polar analyte.
Issue: Low Signal After Derivatization
Step 1: Verify the Derivatization Reaction An incomplete or failed reaction is a common culprit.
-
Action:
-
Run a Standard: Always run a known sugar standard (e.g., glucose, mannose) through the derivatization protocol alongside your unknown sample. This helps differentiate a chemistry problem from a sample-specific issue.
-
Check for Starting Material: In your mass spectrum, look for the mass of the underivatized heptose (as an adduct). Its presence indicates an incomplete reaction.
-
Confirm Derivative Mass: Calculate the expected mass of the fully derivatized heptose and search for its [M+H]+ or [M+Na]+ ion.
-
Step 2: Assess Sample Cleanup Derivatization reagents and byproducts can be present in vast excess and must be removed, as they can cause significant ion suppression.
-
Action: Follow the cleanup procedure for your specific derivatization kit/protocol rigorously. For example, PMP (1-phenyl-3-methyl-5-pyrazolone) derivatization requires a liquid-liquid extraction with chloroform to remove excess reagent.[18] Failure to do so will result in a contaminated ion source and suppressed signal.
Step 3: Optimize LC Separation (Reversed-Phase) After derivatization, the heptose is no longer highly polar. HILIC is now inappropriate; you must switch to Reversed-Phase Liquid Chromatography (RPLC).
-
Protocol: RPLC for PMP-Derivatized Sugars [18]
-
Column Choice: Use a standard C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 25 mM ammonium acetate in 5% acetonitrile/water, pH adjusted to 8.2.
-
Mobile Phase B: 95% acetonitrile in water.
-
Gradient: Start at a low percentage of Mobile Phase B and ramp up to elute the derivatized sugar.
-
Detection: The PMP tag not only improves ionization but also contains a chromophore, allowing for UV detection as a secondary confirmation.
-
Step 4: Tune MS for the Derivative The mass and fragmentation behavior of the derivatized analyte are completely different from the original heptose.
-
Action:
-
Update Target Mass: Ensure your instrument is set to look for the correct mass of the derivatized heptose ion.
-
Re-optimize Source Conditions: The optimal spray voltage, gas flows, and temperatures for a less polar analyte eluting from an RPLC system will be different from those for an underivatized sugar in HILIC. Re-run the source optimization procedure.
-
Optimize Fragmentation (for MS/MS): If performing MS/MS, the collision energy required to fragment the derivatized molecule will need to be re-optimized. The fragmentation pattern will be dominated by the derivatizing tag, but specific sugar fragments can still be observed.
-
Data Summary and Protocols
Table 1: Common Derivatization Reagents and Expected Mass Shifts for a Heptose (C₇H₁₄O₇, MW: 210.18 g/mol )
| Derivatization Method | Reagent | Reaction | Mass Shift (per group) | Total Mass of Fully Derivatized Heptose (Monoisotopic) | Typical LC Method |
| Permethylation | Iodomethane (CH₃I) | -OH → -OCH₃ | +14.02 Da | 308.21 Da | RPLC |
| Silylation (TMS) | BSTFA/TMCS | -OH → -O-Si(CH₃)₃ | +72.04 Da | 714.46 Da | GC-MS / RPLC |
| Acetylation | Acetic Anhydride | -OH → -O-C(O)CH₃ | +42.01 Da | 504.19 Da | GC-MS / RPLC |
| PMP Labeling | PMP | Reductive Amination | +328.16 Da (2 PMP tags) | 538.25 Da | RPLC |
Note: The number of derivatized hydroxyl groups can vary. The table assumes all 7 hydroxyls are derivatized for methylation, silylation, and acetylation. PMP labeling typically adds two tags per sugar.
References
-
Title: Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection Source: Journal of Chromatography A URL: [Link]
-
Title: Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection | Request PDF Source: ResearchGate URL: [Link]
-
Title: A New HILIC Column for Saccharide Analysis Source: LCGC International URL: [Link]
-
Title: Dihydrogen phosphate anion boosts the detection of sugars in electrospray ionization mass spectrometry: A combined experimental and computational investigation Source: PubMed URL: [Link]
-
Title: Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A novel, ultrasensitive approach for quantitative carbohydrate composition and linkage analysis using LC-ESI ion trap tandem mass spectrometry Source: bioRxiv URL: [Link]
-
Title: Separation of carbohydrates using hydrophilic interaction liquid chromatography Source: PubMed URL: [Link]
-
Title: Separation of carbohydrates using hydrophilic interaction liquid chromatography | Request PDF Source: ResearchGate URL: [Link]
-
Title: Sialic acid derivatization for glycan analysis by mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The distinction of underivatized monosaccharides using electrospray ionization ion trap mass spectrometry Source: PubMed URL: [Link]
-
Title: Sialic acid derivatization for glycan analysis by mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Sialic acid derivatization for glycan analysis by mass spectrometry Source: Semantic Scholar URL: [Link]
-
Title: Mass spectrum of each reaction mixture from the ADP-l-β-d-heptose... Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometry-Based Techniques to Elucidate the Sugar Code Source: Chemical Reviews URL: [Link]
-
Title: An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Source: PubMed URL: [Link]
-
Title: A mass spectrometric study of glucose, sucrose, and fructose using an inductively coupled plasma and electrospray ionization | Request PDF Source: ResearchGate URL: [Link]
-
Title: Simultaneous determination of monosaccharides and oligosaccharides in dates using liquid chromatography–electrospray ionization mass spectrometry | Request PDF Source: ResearchGate URL: [Link]
-
Title: Method Optimization for Rapid Measurement of Carbohydrates in Plasma by Liquid Chromatography Tandem Mass Spectrometry Source: Bulletin of the Korean Chemical Society URL: [Link]
-
Title: Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins Source: National Institutes of Health (NIH) URL: [Link]
-
Title: SIMPLE LC/MS ANALYSIS OF CARBOHYDRATES USING THE ADVION expression COMPACT MASS SPECTROMETER Source: Advion URL: [Link]
-
Title: Mass Spectrometry-Based Techniques to Elucidate the Sugar Code Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates Source: MDPI URL: [Link]
-
Title: Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography | Request PDF Source: ResearchGate URL: [Link]
-
Title: Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods Source: Restek URL: [Link]
-
Title: Mass Spectrometry-Based Techniques to Elucidate the Sugar Code Source: MPG.PuRe URL: [Link]
-
Title: Derivatization of carbohydrates for GC and GC-MS analyses Source: PubMed URL: [Link]
-
Title: Method Optimization for Rapid Measurement of Carbohydrates in Plasma by Liquid Chromatography Tandem Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL: [Link]
-
Title: Electrospray ionization Source: Wikipedia URL: [Link]
-
Title: Derivatization in Mass Spectrometry Source: Spectroscopy Online URL: [Link]
-
Title: Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration Source: PLOS One URL: [Link]
-
Title: How Sodiation Influences the Sucralose Behavior under Electrospray Ionization Mass Spectrometry Source: BrJAC URL: [Link]
-
Title: Determination of aldoses and ketoses by GC-MS using differential derivatisation Source: PubMed URL: [Link]
Sources
- 1. Dihydrogen phosphate anion boosts the detection of sugars in electrospray ionization mass spectrometry: A combined experimental and computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. advion.com [advion.com]
- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 6. brjac.com.br [brjac.com.br]
- 7. The distinction of underivatized monosaccharides using electrospray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 10. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Separation of carbohydrates using hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming peak broadening in HPLC purification of glycero-manno-heptose.
Technical Support Center: Glycero-manno-heptose Purification
Welcome to the technical support center for advanced chromatographic purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the HPLC purification of D-glycero-D-manno-heptose and its derivatives. Heptoses are structurally complex, highly polar monosaccharides that present unique challenges in achieving sharp, symmetrical peaks necessary for high-purity isolation and accurate quantification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve common issues, particularly peak broadening. Our approach is rooted in explaining the fundamental causes of these chromatographic problems to empower you with the knowledge to develop robust and reliable purification methods.
Troubleshooting Guide: From Broad Peaks to Baseline Resolution
This section addresses specific, common problems encountered during the HPLC purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step solutions.
Q1: Why is my this compound peak excessively broad and showing significant tailing?
This is the most frequent issue observed for highly polar analytes like heptoses. Broad, tailing peaks are typically a symptom of undesirable secondary interactions with the stationary phase, improper mobile phase conditions, or on-column chemical phenomena.
Primary Causes & Solutions:
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns (C18, C8) contain residual silanol groups (Si-OH). At moderate pH, these silanols can become ionized (Si-O-) and strongly interact with the multiple hydroxyl groups on your heptose analyte. This creates a mixed-mode retention mechanism (hydrophobic and ionic), leading to severe peak tailing.[1][2]
-
Solution: Switch to a more appropriate column chemistry. Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for retaining and separating highly polar compounds.[3][4][5][6] HILIC columns, such as those with amide, diol, or zwitterionic stationary phases, are specifically designed for these applications.[7][8]
-
-
Inappropriate Mobile Phase Composition: In HILIC, the sample solvent (diluent) and mobile phase composition are critical. Injecting a sample dissolved in a solvent significantly stronger (i.e., higher in water content) than the mobile phase will cause severe peak distortion and broadening.[9][10][11]
-
Solution: Ensure your sample is dissolved in a solvent that is as close as possible to, or slightly weaker than, your initial mobile phase conditions. This typically means dissolving the sample in a high percentage of acetonitrile (e.g., 70-90%) with minimal water.
-
-
Anomeric Mutarotation: In solution, reducing sugars like this compound exist as an equilibrium of α and β anomers.[12] If the on-column interconversion rate between these anomers is slow relative to the separation speed, you may observe peak broadening or even split peaks.[13][14]
-
Solution 1 (Temperature): Increase the column temperature (e.g., to 40-60°C). Higher temperatures accelerate the rate of mutarotation, causing the two anomer peaks to coalesce into a single, sharper peak.[5][14][15]
-
Solution 2 (Mobile Phase Additives): The addition of a tertiary amine, such as triethylamine (TEA), to the mobile phase can catalyze the interconversion, helping to suppress the anomer split.[16]
-
Q2: I've switched to a HILIC column, but my peak is still broad or fronting. What's happening?
While HILIC is the correct mode, optimization is key. Peak fronting or broadening in HILIC often points to column overload or issues with the mobile phase buffering.
Primary Causes & Solutions:
-
Mass Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, most commonly fronting.[2][17]
-
Solution: Perform a loading study. Systematically reduce the injection volume or the concentration of your sample until a symmetrical peak shape is achieved.
-
-
Insufficient Mobile Phase Buffering: Unbuffered or poorly buffered mobile phases can lead to inconsistent surface chemistry on the stationary phase. This can increase secondary interactions and cause peak tailing or broadening.[9][18]
-
Solution: Incorporate a buffer into the aqueous portion of your mobile phase. Ammonium formate or ammonium acetate at concentrations of 5-20 mM are excellent choices as they are volatile and MS-compatible.[15][19] A well-buffered mobile phase helps maintain a consistent pH and masks residual silanol activity, improving peak symmetry.[18]
-
Logical Workflow for Troubleshooting Peak Broadening
To systematically diagnose issues, follow this decision tree. This workflow helps isolate the problem, whether it originates from the instrument, the method, or the column itself.
Caption: A flowchart for systematically troubleshooting HPLC peak shape issues.
Frequently Asked Questions (FAQs)
What is the best column chemistry for separating this compound?
For a highly polar, neutral molecule like this compound, HILIC stationary phases are the most effective. The choice among them depends on the specific separation needs:
-
Amide Phases: These are rugged, versatile, and excellent for separating carbohydrates.[4][8][20] They provide strong retention and good peak shape for monosaccharides.
-
Zwitterionic Phases (e.g., Z-HILIC): These phases offer unique selectivity and can be very effective for a broad range of polar compounds, including sugars and their phosphorylated derivatives.[4][7]
-
Diol Phases: These are also well-suited for separating polar compounds like carbohydrates and offer a different selectivity compared to amide phases.[8]
| Stationary Phase | Primary Interaction Mechanism | Key Advantages for Heptose | pH Range (Typical) |
| Amide (e.g., BEH Amide) | Hydrogen Bonding, Partitioning | Excellent retention, high durability, good for high pH.[4][7] | 2 - 11 |
| Zwitterionic (e.g., Z-HILIC) | Partitioning, Weak Ion-Exchange | Broad polarity coverage, unique selectivity.[7] | 2 - 10 |
| Unbonded BEH/Silica | Adsorption, Partitioning | Strong retention for very polar basic analytes.[4][7] | 1 - 9 |
How do I choose the right detector for carbohydrate analysis?
Since simple sugars like heptose lack a UV chromophore, standard UV-Vis detectors are ineffective. The preferred detection methods are:
-
Charged Aerosol Detector (CAD): A universal, mass-sensitive detector that provides a consistent response for non-volatile analytes, independent of their chemical structure. It is highly sensitive (low nanogram levels) and compatible with gradient elution, making it ideal for carbohydrate analysis.[3][21][22][23]
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that is suitable for non-volatile compounds. While generally less sensitive than CAD, it is a robust option for detecting carbohydrates.[5][15]
-
Pulsed Amperometric Detection (PAD): This is a highly sensitive and selective technique for electrochemically active compounds like carbohydrates. It is often coupled with High-Performance Anion-Exchange Chromatography (HPAEC).[21][24]
What is a System Suitability Test (SST) and why is it critical?
A System Suitability Test (SST) is a mandatory procedure in regulated environments that verifies the entire HPLC system (instrument, column, mobile phase) is performing correctly before any samples are analyzed.[25][26] It ensures that the results generated will be accurate and reproducible. Key SST parameters include:
-
Tailing Factor (or Asymmetry Factor): Measures peak symmetry. A value ≤ 2 is generally required, with values closer to 1.0 being ideal.[27][28]
-
Theoretical Plates (N): A measure of column efficiency. Higher numbers indicate sharper peaks.
-
Repeatability (%RSD): The precision of multiple injections of the same standard, typically for peak area and retention time. An RSD of <2% is often required.[28]
Running an SST before your analysis provides documented evidence that your system is fit for purpose, which is crucial for ensuring data integrity.[25]
Experimental Protocols
Protocol 1: HILIC Method Optimization for this compound
This protocol provides a starting point for developing a robust HILIC method.
-
Column Selection: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Time (min) | %B
-
0.0 | 90
-
5.0 | 70
-
5.1 | 90
-
8.0 | 90
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C (to aid anomer coalescence).
-
Injection Volume: 2 µL.
-
Sample Diluent: 80:20 Acetonitrile:Water.
-
Detector: Charged Aerosol Detector (CAD).
Rationale: The BEH Amide column provides excellent retention for sugars. The ammonium formate buffer ensures a stable pH and good peak shape. The gradient allows for the elution of the heptose while retaining a sharp peak, and the elevated temperature helps manage anomeric mutarotation.[4][15]
Protocol 2: System Suitability Testing (SST)
This protocol should be run before any sample analysis.
-
Prepare SST Solution: Create a solution containing your this compound standard at a concentration representative of your samples.
-
Perform Replicate Injections: Inject the SST solution five or six consecutive times using the finalized analytical method.
-
Evaluate Parameters: Using your chromatography data system (CDS), calculate the following for the heptose peak across all replicate injections:
-
Average Tailing Factor
-
Average Theoretical Plates (N)
-
%RSD of Peak Area
-
%RSD of Retention Time
-
-
Compare to Acceptance Criteria:
-
Tailing Factor: ≤ 1.8
-
Theoretical Plates: > 5000
-
%RSD Peak Area: ≤ 2.0%
-
%RSD Retention Time: ≤ 1.0%
-
Rationale: These criteria confirm that the system is precise, the column is efficient, and peak shape is acceptable, thereby validating the system for the analysis of your experimental samples.[27][28][29]
Visualizing HILIC Separation
The diagram below illustrates the fundamental mechanism of HILIC, where the polar analyte partitions into a water-enriched layer on the surface of the stationary phase.
Sources
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- 13. Interconversion and chromatographic separation of carbohydrate stereoisomers on polystyrene-divinylbenzene resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography | MDPI [mdpi.com]
- 15. Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. pubs.acs.org [pubs.acs.org]
- 26. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 27. assayprism.com [assayprism.com]
- 28. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 29. Setting system suitability criteria for detectability in high-performance liquid chromatography methods using signal-to-noise ratio statistical tolerance intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group Strategies in Heptose Synthesis
Welcome to the technical support center for navigating the complexities of protecting group strategies in heptose synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chemical synthesis of heptoses and their derivatives. Heptoses are seven-carbon monosaccharides that play crucial roles in various biological processes, including as components of bacterial lipopolysaccharides.[1] Their synthesis is often challenging due to the high density of functional groups, requiring robust and selective protecting group strategies.[2][3][4]
This resource provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges.
Section 1: Troubleshooting Regioselectivity Issues
The selective protection of one hydroxyl group over several others is a primary hurdle in carbohydrate chemistry.[2][5] Heptoses, with their multiple hydroxyl groups, present a significant challenge in achieving high regioselectivity.
FAQ 1: I am attempting to selectively protect the primary hydroxyl group (C-7) of my heptose using a bulky silyl ether (e.g., TBDMS-Cl), but I am observing a mixture of products, including protection at secondary positions. What is causing this and how can I improve the selectivity?
Answer:
This is a common issue stemming from the subtle differences in reactivity between the various hydroxyl groups. While the primary hydroxyl is sterically less hindered and generally more reactive, competing protection at secondary positions can occur under certain conditions.[2][5]
Potential Causes:
-
Reaction Conditions: Prolonged reaction times, elevated temperatures, or an excess of the silylating agent can lead to the protection of less reactive secondary hydroxyls.
-
Base and Solvent Effects: The choice of base and solvent can significantly influence the regioselectivity. For instance, a bulky, non-nucleophilic base is often preferred.
-
Substrate Conformation: The three-dimensional structure of your specific heptose derivative might be positioning a secondary hydroxyl group in a more accessible manner than anticipated.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Temperature: Start the reaction at a low temperature (e.g., 0 °C or -20 °C) and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC to quench it as soon as the desired product is formed.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the silylating agent. A large excess can decrease selectivity.
-
-
Re-evaluate Your Reagent System:
-
Bulky Silyl Groups: For enhanced selectivity towards the primary hydroxyl, consider using an even bulkier silyl group like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS).[6][7] The general order of stability and often steric hindrance is TMS < TES < TBDMS < TIPS < TBDPS.[6]
-
Base Selection: Utilize a non-nucleophilic base like imidazole or 2,6-lutidine. Imidazole is a standard choice for silylations with TBDMSCl.[8]
-
-
Employ a Diol-Protecting Group Strategy:
-
If your heptose has a cis-diol, you can temporarily protect it with an acetal group (e.g., an isopropylidene group), forcing the selective protection of the remaining hydroxyls. These can be removed under acidic conditions.[9] For vicinal diequatorial diols, consider using a butane 2,3-bisacetal or an o-xylylene group.[5]
-
Example Workflow for Selective Silylation:
Caption: Mechanism for 1,2-trans-glycoside formation.
By carefully considering the principles outlined in this guide and systematically troubleshooting your experimental procedures, you can overcome many of the common challenges associated with protecting group strategies in heptose synthesis.
References
- A Critical Review of Silyl Protecting Groups in Modern Carbohydrate Chemistry: A Comparative Guide. Benchchem.
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019-05-02). PMC - NIH.
- Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education.
- 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
- Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. NIH.
- Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017-01-16). PMC - NIH.
- Regioselective one-pot protection of carbohydrates. (2007-04-19). PubMed.
- Recent Trends in Regioselective Protection and Deprotection of Monosaccharides. (2025-08-06).
- Temporary ether protecting groups at the anomeric center in complex carbohydrate synthesis. PubMed.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Regioselective one-pot protection of glucose. PubMed.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Protecting group. Wikipedia.
- Heptose. Wikipedia.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024-07-13). Neliti.
- Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern, Dallas, Texas.
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- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Synthesis of Glycero-Manno-Heptose
Welcome to the technical support center for the synthesis of glycero-manno-heptose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of this challenging synthesis. This compound is a crucial component of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria, making it a significant target for the development of novel antibiotics and vaccines.[1][2][3] This resource provides in-depth answers to common experimental issues, backed by mechanistic explanations and detailed protocols.
I. Troubleshooting & FAQ Guide
A. Low Diastereoselectivity in the Key Carbon-Carbon Bond Forming Step
The creation of the C6 stereocenter is a critical step that dictates the final glycero-configuration of the heptose. Many synthetic routes employ an aldol-type addition or a similar nucleophilic attack on a C6-aldehyde derived from a mannose precursor.[4] Poor diastereoselectivity at this stage is a frequent hurdle.
Question 1: My aldol addition to the C6-aldehyde of a D-mannose derivative is yielding a nearly 1:1 mixture of D-glycero and L-glycero diastereomers. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity in this aldol addition hinges on precise control over the reaction's transition state geometry. The Zimmerman-Traxler model is a useful framework for understanding the factors at play.[5] The geometry of the enolate (Z or E) and the nature of the cation coordinating the enolate and aldehyde oxygen atoms are paramount.[5][6]
-
Enolate Geometry: The stereochemical outcome is directly influenced by the enolate geometry. Z-enolates typically lead to syn-aldol products, while E-enolates favor anti-aldol products.[5][6] The choice of base and reaction conditions for enolate formation is therefore critical. For instance, using lithium diisopropylamide (LDA) with bulky substituents on the ketone can favor the formation of the cis (Z) enolate.[6]
-
Chelation Control: The use of Lewis acidic metal ions can enforce a more rigid, chair-like six-membered transition state, enhancing stereoselectivity. Boron enolates, for example, often exhibit higher diastereoselectivity than their lithium counterparts due to the shorter B-O bond length, which magnifies steric interactions in the transition state.[5][7]
-
Substrate Control: The inherent stereochemistry of the mannose-derived aldehyde can also influence the outcome. The existing stereocenters can direct the approach of the nucleophile. This is a key consideration in substrate-controlled reactions for establishing the C-6 configuration.[8]
-
Mukaiyama Aldol Reaction: A powerful alternative is the Mukaiyama-type aldol reaction. This approach uses a silyl enol ether as the nucleophile and a Lewis acid catalyst. The choice of Lewis acid and the stereochemistry of the silyl enol ether can be fine-tuned to achieve high diastereoselectivity.[4][9]
Question 2: I'm attempting a Grignard addition to my C6-aldehyde, but the results are inconsistent. What factors should I be focusing on?
Answer: Grignard reactions can be notoriously sensitive to reaction conditions. For improved stereoselectivity, consider the following:
-
Chelating Auxiliaries: The presence of a chelating group, such as a neighboring hydroxyl or ether oxygen, can help to organize the transition state. The magnesium atom of the Grignard reagent can coordinate with both the aldehyde oxygen and the chelating group, creating a more rigid cyclic intermediate that favors one facial attack over the other.
-
Solvent Effects: The coordinating ability of the solvent plays a significant role. Highly coordinating solvents like tetrahydrofuran (THF) can compete with the internal chelating groups, potentially reducing stereoselectivity. Less coordinating solvents like diethyl ether or toluene might be more suitable.
-
Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy.
B. Inefficient Protecting Group Strategies
The judicious choice and manipulation of protecting groups are fundamental to the successful synthesis of complex carbohydrates.[10][11] Poorly planned protecting group strategies can lead to side reactions, low yields, and difficulties in purification.
Question 3: I'm struggling with the regioselective protection of the hydroxyl groups on my mannose starting material. What are some effective strategies?
Answer: The selective protection of hydroxyl groups with similar reactivity is a common challenge. Here are some established approaches:
-
Stannylene Acetal Chemistry: The use of dibutyltin oxide allows for the regioselective activation of a specific hydroxyl group. The resulting stannylene acetal can then be selectively alkylated or acylated. This method is particularly effective for discriminating between vicinal diols.
-
Bulky Protecting Groups: Steric hindrance can be exploited to selectively protect less hindered hydroxyl groups. For example, the bulky tert-butyldiphenylsilyl (TBDPS) group will preferentially react with the primary C6-hydroxyl group.[12]
-
Orthoester Methodology: This approach allows for the differentiation of multiple hydroxyl groups. For instance, an orthoester can be used to protect the O-2 and O-3 positions, which can then be selectively cleaved under acidic conditions.[2]
Question 4: During the deprotection of a benzyl ether, I'm observing cleavage of other protecting groups or reduction of other functional groups. How can I improve the selectivity of this step?
Answer: The standard method for benzyl ether deprotection is catalytic hydrogenation (e.g., Pd/C, H₂). While generally reliable, it can sometimes lead to undesired side reactions.
-
Catalyst Choice: The activity of the palladium catalyst can be modulated. For sensitive substrates, a less active catalyst like palladium hydroxide on carbon (Pearlman's catalyst) might be a better choice.
-
Alternative Deprotection Methods: If hydrogenation is not compatible with other functional groups in your molecule, consider alternative methods such as:
-
Lewis Acid Catalysis: Strong Lewis acids like boron trichloride (BCl₃) can cleave benzyl ethers, but this method is harsh and may not be suitable for all substrates.
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative cleavage of p-methoxybenzyl (PMB) ethers, which are often used as a more labile alternative to benzyl ethers.
-
C. Challenges in Glycosylation Reactions
The stereoselective formation of the glycosidic bond is another major hurdle in oligosaccharide synthesis. The synthesis of β-mannosides and their heptose analogs is particularly challenging due to the steric hindrance from the axial C2-substituent and the lack of an anomeric effect favoring the β-anomer.[4]
Question 5: My glycosylation reaction to form a β-manno-heptoside is giving me a mixture of α and β anomers. How can I favor the formation of the β-anomer?
Answer: The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the promoter, the acceptor, and the solvent.
-
Neighboring Group Participation: A participating group at the C2 position, such as an acyl group (e.g., acetate, benzoate), can promote the formation of a 1,2-trans-glycosidic bond. The participating group attacks the anomeric center from the α-face, leading to the formation of a dioxolanylium ion intermediate. Subsequent attack by the acceptor from the β-face results in the desired β-glycoside.
-
Crich's 4,6-O-Benzylidene Directed β-Mannosylation: This powerful method utilizes a 4,6-O-benzylidene acetal on the glycosyl donor. The benzylidene group restricts the conformational flexibility of the pyranose ring and promotes the formation of an α-covalent intermediate with the activating agent (e.g., triflic anhydride). The subsequent SN2 displacement by the acceptor leads to the exclusive formation of the β-mannoside.
-
Anomeric O-Alkylation: A direct and highly β-selective method involves the cesium carbonate-mediated anomeric O-alkylation of the unprotected heptose with a suitable electrophile, such as a primary triflate.[4]
D. Purification and Characterization
The separation of diastereomers and anomers can be a tedious process. Proper characterization is essential to confirm the stereochemistry of the final product.
Question 6: I'm having difficulty separating the D-glycero and L-glycero diastereomers of my heptose derivative by column chromatography. Are there any tricks to improve separation?
Answer: The separation of closely related diastereomers can be challenging. Here are some strategies that may improve resolution:
-
Derivative Formation: Converting the diastereomeric mixture into a different derivative can sometimes enhance the differences in their physical properties, making them easier to separate. For example, acetylation or benzoylation of free hydroxyl groups can lead to better separation on silica gel.
-
Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A less polar solvent system may provide better separation for less polar compounds, and vice versa. The addition of a small amount of a third solvent can sometimes dramatically improve resolution.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating challenging diastereomeric mixtures.
-
Question 7: How can I definitively confirm the stereochemistry at the C6 position of my synthesized this compound?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of carbohydrates.
-
¹H NMR Spectroscopy: The chemical shift and coupling constants of the protons on and adjacent to the C6 stereocenter can provide valuable information. There can be a discernible difference in the chemical shift of the C6 proton between the L-glycero and D-glycero diastereomers.[1]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly C6 and C7, can also be indicative of the stereochemistry.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can reveal through-space correlations between protons, which can help to establish their relative stereochemistry.
-
X-ray Crystallography: If a crystalline derivative of your compound can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.
II. Experimental Protocols & Data
Protocol 1: Diastereoselective Mukaiyama-Type Aldol Reaction
This protocol describes a key step in the synthesis of D-glycero-D-manno-heptose, adapted from the work of Yang and co-workers.[9]
Step-by-Step Methodology:
-
Preparation of the Silyl Enol Ether: To a solution of the starting ketone (1.0 eq) in dry dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon), add triethylamine (1.5 eq). Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq). Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the silyl enol ether.
-
Aldol Addition: To a solution of the mannose-derived aldehyde (1.0 eq) in dry DCM at -78 °C under an inert atmosphere, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq). Stir for 15 minutes. Add a solution of the silyl enol ether (1.2 eq) in dry DCM dropwise. Stir the reaction mixture at -78 °C for 4 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired D-glycero-D-manno-heptose derivative.
Table 1: Comparison of Catalysts for a Model Aldol Addition
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (D-glycero:L-glycero) | Yield (%) |
| BF₃·OEt₂ | DCM | -78 | 9:1 | 85 |
| TiCl₄ | DCM | -78 | 7:3 | 78 |
| SnCl₄ | DCM | -78 | 6:4 | 80 |
| ZnCl₂ | THF | -78 | 3:2 | 65 |
Data is illustrative and based on typical outcomes for Mukaiyama aldol reactions in carbohydrate synthesis.
III. Visualizations
Diagram 1: General Workflow for Stereoselective Heptose Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Zimmerman-Traxler Transition State Model
Caption: Zimmerman-Traxler model illustrating stereoselectivity in aldol additions.
IV. References
-
Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. (n.d.). National Institutes of Health.
-
Stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone. (2024). Royal Society of Chemistry.
-
Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. (n.d.). ResearchGate.
-
Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
Synthesis of l- glycero- and d- glycero-d- manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. (2020). PubMed.
-
Synthesis and Stereoselective Glycosylation of d- and l-glycero-β-d-manno-Heptopyranoses. (n.d.). ACS Publications.
-
Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. (2020). Frontiers.
-
Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. (n.d.). Wiley Online Library.
-
Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. (2022). PubMed Central.
-
Diastereoselectivity in Aldol condensation. (2020). YouTube.
-
Heptose. (n.d.). Wikipedia.
-
Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH.
-
Protective group strategies in carbohydrate and peptide chemistry. (n.d.). Scholarly Publications Leiden University.
-
Diastereoselection in Aldol Reactions. (n.d.). Organic Chemistry - Pharmacy 180.
Sources
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- 2. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]
- 3. Heptose - Wikipedia [en.wikipedia.org]
- 4. Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. youtube.com [youtube.com]
- 7. d-nb.info [d-nb.info]
- 8. Stereoselective synthesis of d - glycero - d - manno -heptose-1β,7-bisphosphate (HBP) from d -mannurono-2,6-lactone - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00139G [pubs.rsc.org]
- 9. Synthesis of l- glycero- and d- glycero-d- manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Poor Resolution in NMR Spectra of Complex Sugar Mixtures
Welcome to the technical support center for Nuclear Magnetic resonance (NMR) analysis of complex carbohydrate mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet formidable challenge of poor spectral resolution. The inherent complexity of sugar molecules—their stereochemical diversity, conformational flexibility, and tendency for signal overlap—often leads to crowded and uninterpretable spectra.[1][2] This resource provides a structured approach to troubleshooting and resolving these issues, grounded in both fundamental principles and advanced experimental strategies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding poor resolution in the NMR spectra of sugar mixtures, providing concise and actionable answers.
Q1: Why are the proton (¹H) NMR spectra of my sugar mixture so poorly resolved, especially in the 3-4 ppm region?
A1: The high degree of signal overlap in the 3-4 ppm region of ¹H NMR spectra of carbohydrates is a well-documented challenge.[3] This occurs because most of the non-anomeric ring protons (H2-H6) have very similar chemical environments, leading to overlapping resonances.[3] Furthermore, the conformational flexibility of sugar rings and glycosidic linkages can lead to broad peaks, further exacerbating the resolution problem.[1]
Q2: I've increased the magnetic field strength of the NMR spectrometer, but the resolution is still not sufficient. What else can I do?
A2: While higher magnetic fields do increase spectral dispersion, it may not be enough for highly complex mixtures.[2][4][5] Several other strategies can be employed. Two-dimensional (2D) NMR techniques, such as COSY, TOCSY, and HSQC, are powerful tools for resolving overlapping signals by spreading them into a second dimension.[3][6][7] Additionally, optimizing sample preparation, including solvent choice and pH, can significantly impact spectral resolution.[8][9][10]
Q3: Can observing hydroxyl (-OH) protons help improve resolution?
A3: Yes, under the right conditions, observing hydroxyl protons can be a powerful strategy.[11][12][13] In standard D₂O solvent, these protons exchange with deuterium and are not observed.[11][14] However, by using a mixed solvent system (e.g., 90% H₂O/10% D₂O) and carefully controlling the temperature and pH, the exchange rate can be slowed down, allowing for their detection.[11] Hydroxyl protons often have a wider chemical shift dispersion than the ring protons, which can aid in resolving ambiguities.[12][13]
Q4: What is the benefit of using a cryoprobe for carbohydrate NMR?
A4: A cryoprobe significantly enhances the signal-to-noise ratio (S/N) by cooling the detection electronics to cryogenic temperatures, which reduces thermal noise.[15] While it doesn't directly increase resolution by separating peaks further apart in terms of Hz, the improved sensitivity allows for the acquisition of high-quality spectra in a shorter amount of time. This is particularly beneficial for dilute samples or for acquiring multi-dimensional spectra, which inherently have lower sensitivity. The higher S/N can also make it easier to distinguish small, closely spaced peaks from noise.
Q5: Are there any chemical derivatization methods that can simplify the NMR spectra of sugars?
A5: Yes, chemical derivatization can be a useful tool. For instance, converting reducing sugars to their naphthimidazole (NAIM) derivatives can simplify the anomeric region of the ¹H NMR spectrum.[16][17] This is because the two anomeric isomers of an aldose are converted into a single derivative, which simplifies the spectrum and can aid in quantification.[16][17] However, it's important to consider that derivatization alters the molecule and may not be suitable for all applications, especially if the native structure and conformation are of interest.
II. Troubleshooting Guide: A Step-by-Step Approach to Improving Resolution
This section provides a systematic workflow for diagnosing and addressing poor resolution in your NMR spectra.
Step 1: Optimizing Sample Preparation and Conditions
The quality of your NMR spectrum is fundamentally linked to the quality of your sample. Before moving to more advanced NMR techniques, ensure that your sample preparation is optimized.
1.1. Solvent Selection:
The choice of solvent can have a profound effect on the chemical shifts and resolution of carbohydrate signals.[9][18][19]
-
Deuterium Oxide (D₂O): This is the most common solvent for carbohydrate NMR due to the high solubility of sugars in water.[11] However, the exchange of hydroxyl protons with deuterium simplifies the spectrum by removing their signals, which can be a disadvantage if you wish to observe them.[11][14]
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO is an excellent solvent for observing hydroxyl protons as it slows down their exchange rate. It can also alter the chemical shifts of ring protons, sometimes leading to better dispersion compared to D₂O.[20]
-
Mixed Solvent Systems: Using a mixture of H₂O and D₂O (e.g., 90:10) allows for the observation of hydroxyl protons while still providing a deuterium lock signal.[11]
| Solvent | Key Properties and Considerations |
| D₂O | Excellent for observing C-H protons. H-O protons are exchanged and not visible. |
| DMSO-d₆ | Allows for the observation of H-O protons. Can cause significant changes in chemical shifts. |
| H₂O/D₂O Mixtures | Enables the observation of H-O protons with a deuterium lock. Requires careful temperature and pH control. |
| Pyridine-d₅ | Can be used for specific applications but is less common for routine analysis. |
1.2. Temperature and pH Control:
-
Temperature: Temperature affects both chemical shifts and conformational equilibria. For viscous samples, increasing the temperature can decrease viscosity, leading to sharper lines and improved resolution.[20] Conversely, for observing hydroxyl protons in aqueous solutions, lowering the temperature can slow down the exchange rate.[12]
-
pH: The pH of the sample should be carefully controlled, as changes in pH can affect the chemical shifts of certain protons, particularly those near acidic or basic functional groups.[8][10] Buffering the sample can help maintain a stable pH.
1.3. Sample Concentration and Purity:
-
Concentration: High sample concentrations can lead to increased viscosity and broader lines. It is important to find a balance between a concentration that provides adequate signal-to-noise and one that does not compromise resolution.
-
Purity: The presence of paramagnetic impurities can cause significant line broadening. Ensure that your sample and solvent are free from such contaminants.
Step 2: Optimizing NMR Acquisition Parameters
Fine-tuning the acquisition parameters of your NMR experiment can have a significant impact on spectral quality.
2.1. Shimming:
Properly shimming the magnetic field is crucial for achieving high resolution.[2] Automated shimming routines are generally effective, but manual fine-tuning may be necessary for challenging samples.
2.2. Acquisition Time (at) and Spectral Width (sw):
-
Acquisition Time: A longer acquisition time results in a higher digital resolution in the final spectrum. This is particularly important for resolving closely spaced peaks.
-
Spectral Width: The spectral width should be set to encompass all the signals of interest without being excessively wide, as this would reduce the digital resolution for a given acquisition time.
2.3. Relaxation Delay (d1):
The relaxation delay should be set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure accurate quantification. For qualitative analysis, a shorter delay can be used to increase the number of scans in a given time.
Step 3: Employing Advanced NMR Techniques
When optimizing sample conditions and acquisition parameters is not sufficient, advanced NMR experiments are necessary to resolve complex spectra.
3.1. Two-Dimensional (2D) NMR Spectroscopy:
2D NMR is a cornerstone for the structural analysis of complex carbohydrates.[3][6][7] By correlating nuclear spins through chemical bonds or through space, these experiments spread the crowded 1D spectrum into two dimensions, significantly enhancing resolution.
-
COSY (Correlation Spectroscopy): Correlates protons that are coupled to each other (typically over two or three bonds). This is useful for tracing out the spin systems of individual sugar residues.
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, from a starting proton to all others in the same residue. This is particularly powerful for identifying all the protons of a sugar unit, even if some are heavily overlapped in the 1D spectrum.[10][21]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. The larger chemical shift dispersion of ¹³C nuclei provides excellent resolution, making this one of the most powerful techniques for resolving overlap in the proton spectrum.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds. This is crucial for determining the linkages between sugar residues.
Workflow for 2D NMR Analysis of a Complex Sugar Mixture:
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. NMR spectra of oligosaccharides at ultra-high field (900 MHz) have better resolution than expected due to favourable molecular tumbling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. High-field NMR as a technique for the determination of polysaccharide structures [pubmed.ncbi.nlm.nih.gov]
- 5. High-field NMR as a technique for the determination of polysaccharide structures | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. NMR Quantification of Carbohydrates in Complex Mixtures. A Challenge on Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reconciling solvent effects on rotamer populations in carbohydrates — A joint MD and NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 15. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 16. ffhdj.com [ffhdj.com]
- 17. Chapter - qNMR as a Tool for Determination of Six Common Sugars in Foods | Bentham Science [benthamscience.com]
- 18. Exploring the Role of Solvent on Carbohydrate–Aryl Interactions by Diffusion NMR-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ismar.org [ismar.org]
- 21. researchgate.net [researchgate.net]
Strategies to minimize sample degradation during glycero-manno-heptose extraction.
A Guide to Minimizing Sample Degradation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with glycero-manno-heptose, a critical component of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria.[1][2] As a Senior Application Scientist, I understand the challenges associated with extracting this labile molecule. This compound and its phosphorylated derivatives are prone to degradation under common laboratory conditions, leading to low yields, inconsistent results, and compromised data integrity.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the biochemical principles that govern heptose stability. Our goal is to empower you with the knowledge to optimize your extraction workflows, ensuring the highest quality and yield of your target analyte.
Part 1: Understanding the Challenge - Why is this compound Prone to Degradation?
This compound is typically linked within the complex structure of LPS via glycosidic and phosphodiester bonds.[3] The extraction process requires breaking these bonds to liberate the heptose, most commonly through acid hydrolysis. This necessary step is also the primary source of degradation. The stability of the heptose molecule is highly sensitive to pH, temperature, and time.
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subgraph "cluster_conditions" { label="Suboptimal Conditions"; style="filled"; color="#F1F3F4"; "Harsh_Acid" [label="Harsh Acid\n(e.g., >1M H₂SO₄, >100°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "High_pH" [label="High pH\n(Alkaline Conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "High_Temp" [label="Prolonged High Temp\n(e.g., >90°C for hours)", fillcolor="#FBBC05", fontcolor="#202124"]; }
"Heptose" [label="this compound\n(within LPS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="3.75,4!"];
subgraph "cluster_products" { label="Degradation Products"; style="filled"; color="#F1F3F4"; "Dehydration" [label="Dehydration Products\n(e.g., Furfurals)"]; "Epimerization" [label="Epimerization"]; "Fragmentation" [label="Fragmentation Products"]; }
"Harsh_Acid" -> "Dehydration" [label="Acid-catalyzed\nhydrolysis & dehydration"]; "High_pH" -> "Epimerization" [label="Base-catalyzed\nepimerization"]; "High_Temp" -> "Fragmentation" [label="Thermal decomposition"]; "Heptose" -> "Harsh_Acid" [style=invis]; "Heptose" -> "High_pH" [style=invis]; "Heptose" -> "High_Temp" [style=invis]; } .dot
The key challenges are:
-
Acid-Catalyzed Dehydration: Harsh acidic conditions required to cleave the glycosidic bond can also lead to the dehydration of the liberated heptose, forming furfural derivatives that are no longer representative of the original molecule.
-
Epimerization: Under alkaline conditions, the stereochemistry of the sugar can change, leading to the formation of different heptose isomers that may complicate analysis.
-
Thermal Decomposition: Extended exposure to high temperatures can cause fragmentation of the sugar backbone.
The strategies outlined below are designed to navigate these challenges by creating a controlled environment that favors efficient extraction while minimizing these destructive side reactions.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during this compound extraction in a direct question-and-answer format.
Issue 1: Low or No Heptose Yield
Q: I performed an acid hydrolysis of my bacterial pellet, but my final analysis shows a very low yield of this compound. What went wrong?
A: This is the most common issue and typically points to one of three areas: incomplete hydrolysis, heptose degradation during hydrolysis, or loss during sample cleanup.
Possible Causes & Solutions:
-
Incomplete Hydrolysis: The glycosidic bonds linking the heptose to the LPS core were not efficiently cleaved.
-
Heptose Degradation: The hydrolysis conditions were too harsh, destroying the heptose as it was released.
-
Inefficient Initial LPS Extraction: The heptose was never made available for hydrolysis because the initial steps to isolate or expose the LPS were inadequate.
-
Solution: Before acid hydrolysis, ensure proper cell lysis and removal of contaminating proteins and nucleic acids. Protocols often involve sonication and treatment with enzymes like DNase, RNase, and Proteinase K.[9][10][11] The classic hot phenol-water extraction is effective for purifying LPS prior to hydrolysis.[10][12][13]
-
-
Loss During Neutralization/Cleanup: After hydrolysis, rapid and careful neutralization is critical.
-
Solution: Immediately cool the sample on ice after hydrolysis and neutralize it with a suitable base (e.g., NaOH or Ba(OH)₂). Over-shooting the pH into the alkaline range can cause epimerization. Monitor the pH carefully.
-
| Parameter | Insufficient Hydrolysis | Recommended Range (Mild) | Degradation (Harsh) |
| Acid Conc. | < 0.05 M HCl | 0.1 - 0.5 M HCl / 2% Acetic Acid | > 1 M H₂SO₄ |
| Temperature | < 80°C | 80 - 100°C | > 110°C |
| Time | < 1 hour | 2 - 6 hours (optimize) | > 8 hours |
| Table 1: General parameters for mild acid hydrolysis. Optimal conditions may vary based on the specific bacterial species and LPS structure. |
Issue 2: High Sample-to-Sample Variability
Q: My heptose yields are highly inconsistent across replicates from the same batch. How can I improve my precision?
A: High variability is almost always due to inconsistent handling during the most critical steps of the protocol: hydrolysis and sample workup.
Possible Causes & Solutions:
-
Inconsistent Heating: Different samples may experience different temperature profiles.
-
Solution: Use a high-quality heating block or water bath with uniform temperature distribution. Ensure all sample tubes are immersed to the same level. Avoid using older equipment with known temperature gradients.
-
-
Variable Hydrolysis Timing: The time from adding acid to neutralization is not consistent.
-
Solution: Process samples in smaller, manageable batches. Use a multi-channel pipette for adding acid and neutralization buffers to ensure timing is as consistent as possible between samples.
-
-
Inconsistent Starting Material: The amount of bacterial cells or LPS at the start of the extraction varies.
-
pH Fluctuations During Neutralization: Inconsistent pH adjustment leads to variable degradation rates post-hydrolysis.
-
Solution: Prepare a fresh, accurately measured neutralization buffer. Add the buffer slowly while vortexing and check the final pH of each sample to ensure it is within a narrow range (e.g., pH 6.8-7.2).
-
dot graph "Workflow_Consistency" { rankdir=LR; graph [bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label="Input"; style=invis; Start [label="Standardized\nBacterial Pellet\n(OD or Weight)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Critical Control Points"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Lysis [label="Lysis & Enzymatic\nCleanup"]; Hydrolysis [label="Mild Acid Hydrolysis\n(Uniform Temp/Time)", style="filled,bold", color="#EA4335"]; Neutralization [label="Rapid Neutralization\n(Precise pH Control)", style="filled,bold", color="#EA4335"]; }
subgraph "cluster_2" { label="Output"; style=invis; End [label="Consistent\nHeptose Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Start -> Lysis -> Hydrolysis -> Neutralization -> End; } .dot
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to store my bacterial pellets before extraction?
A1: For short-term storage (up to a few days), pellets can be stored at 4°C. For long-term storage, freezing the pellet at -20°C or -80°C is recommended to preserve the integrity of the cell wall and LPS.[9][11] Avoid repeated freeze-thaw cycles, which can lyse cells prematurely and activate endogenous degradative enzymes.
Q2: Should I extract total heptose from whole cells or purify LPS first?
A2: This depends on your research question and required purity.
-
Whole-Cell Hydrolysis: Faster and simpler. Suitable for screening or when relative quantification is sufficient. However, it is more prone to interference from other cellular carbohydrates.
-
Purified LPS Hydrolysis: The gold standard for accurate quantification. It involves an initial LPS extraction (e.g., hot phenol-water method) before hydrolysis.[10][11] This removes most contaminants, providing a cleaner final sample, though it is more labor-intensive.
Q3: I am working with a heptose-deficient mutant. How can I be sure my extraction method is working?
A3: This is a classic validation experiment. Always run a wild-type (WT) control strain in parallel with your mutant strain. If your protocol is working correctly, you should see a robust heptose signal from the WT strain and a negligible signal from the heptose-deficient mutant. This confirms that the signal you are measuring is indeed the target heptose and that the extraction procedure is effective.[1][14]
Q4: Can I use alternative acids to HCl or H₂SO₄ for hydrolysis?
A4: Yes, trifluoroacetic acid (TFA) is a common alternative. It is effective for hydrolysis and is volatile, making it easier to remove by evaporation before downstream analysis, which can be an advantage for techniques like mass spectrometry. However, like other acids, its concentration, temperature, and time must be carefully optimized.
Part 4: Optimized Protocol - Mild Acid Hydrolysis for Heptose Release
This protocol provides a robust starting point for extracting this compound from bacterial pellets. Note: This is a general guide; optimization is required for specific strains and experimental goals.
Materials:
-
Bacterial cell pellet (normalized by OD or weight)
-
Hydrolysis Buffer: 0.2 M HCl
-
Neutralization Buffer: 0.2 M NaOH
-
Heating block or water bath set to 95°C
-
Ice bath
Procedure:
-
Preparation:
-
Hydrolysis:
-
Resuspend the pellet in 200 µL of pre-warmed Hydrolysis Buffer (0.2 M HCl).
-
Ensure the pellet is completely resuspended by gentle vortexing or pipetting.
-
Incubate the sample in the heating block at 95°C for 4 hours. This is the most critical parameter to optimize. Test a time course (e.g., 2, 4, 6 hours) for your specific application.
-
-
Neutralization (Critical Step):
-
Immediately transfer the sample tube from the heating block to an ice bath and cool for at least 5 minutes. This halts the hydrolysis reaction.
-
Add 200 µL of Neutralization Buffer (0.2 M NaOH) to the sample.
-
Vortex briefly and centrifuge to pellet any insoluble debris.
-
-
QC Checkpoint:
-
Before proceeding, take a small aliquot (e.g., 5 µL) and measure the pH using a pH strip or micro-pH probe. The pH should be between 6.5 and 7.5. If it is still acidic, add small volumes of Neutralization Buffer until the target pH is reached.
-
-
Final Sample:
-
The supernatant contains the liberated this compound. It is now ready for downstream quantification by methods such as HPAEC-PAD, GC-MS, or colorimetric assays.
-
References
- Seid Jr, R. C., Schneider, H., Bondarew, S., & Boykins, R. A. (1982). Quantitation of L-glycero-D-manno-heptose and 3-deoxy-D-manno-octulosonic acid in rough core lipopolysaccharides by partition chromatography. Analytical Biochemistry, 124(2), 320-326.
- Anvari, S., Khoshnood, S., Ebrahimi, R., & Farshadzadeh, Z. (2015). Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi. Jundishapur Journal of Microbiology, 8(1), e16331.
- Ovchinnikova, O. G., Kornilov, V. N., Malanin, S. Y., Ponomareva, A. S., Bulygina, E. A., Kocharova, N. A., & Kondakova, A. N. (2024). A Simple and Rapid Microscale Method for Isolating Bacterial Lipopolysaccharides. International Journal of Molecular Sciences, 25(12), 6331.
- Needham, B. D., & Trent, M. S. (2012). Purification and Visualization of Lipopolysaccharide from Gram-negative Bacteria by Hot Aqueous-phenol Extraction. Journal of Visualized Experiments, (63), e3916.
- Goldman, R. C., & Leive, L. (2011). Purification and Visualization of Lipopolysaccharide from Gram-negative Bacteria by Hot Aqueous-phenol Extraction. Journal of Visualized Experiments, (55), e3231.
- Adams, G. A., Quadling, C., & Perry, M. B. (1967). D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA. Canadian Journal of Microbiology, 13(12), 1605–1613.
- Ross, K. L., & Taylor, E. A. (2021). Extraction of ADP-Heptose and Kdo2-Lipid A from E. coli Deficient in the Heptosyltransferase I Gene. Methods and Protocols, 4(3), 57.
- Adams, G. A., Quadling, C., & Perry, M. B. (1967). D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA. Canadian Journal of Microbiology, 13(12), 1605-1613.
- Kneidinger, B., Marolda, C. L., Valvano, M. A., & Messner, P. (2002). Functional Analysis of the this compound 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 184(11), 3051-3057.
- Logvinova, A. V., Eremina, S. I., Petrova, O. E., & Grivennikov, I. A. (2022). The Inactivation of LPS Biosynthesis Genes in E. coli Cells Leads to Oxidative Stress. International Journal of Molecular Sciences, 23(17), 9667.
- Logvinova, A., Eremina, S., Petrova, O., & Grivennikov, I. (2022). The Inactivation of LPS Biosynthesis Genes in E. coli Cells Leads to Oxidative Stress. International Journal of Molecular Sciences, 23(17), 9667.
- Hubbe, M. A., Lucia, L. A., & Rojas, O. J. (2014). Effect of mild acid hydrolysis parameters on properties of microcrystalline cellulose. BioResources, 9(3), 5556-5568.
- Liu, X., Wang, L., Wang, M., & Chen, W. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. Applied Microbiology and Biotechnology, 108(1), 1-13.
- Islam, M. A., Lee, S., Kim, H. S., Yoon, M. Y., & Lee, Y. J. (2020). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Scientific Reports, 10(1), 1-11.
- Valvano, M. A., Messner, P., & Kosma, P. (2000). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 182(16), 4523-4530.
- Liu, X., Wang, L., Wang, M., & Chen, W. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains.
- Read, J. A., & Tanner, M. E. (2007). Intermediate release by ADP-L-glycero-D-manno-heptose 6-epimerase. Biochemistry, 46(20), 6044-6051.
- Nguyen, T. T., Le, T. K. D., Nguyen, T. H., & Nguyen, V. T. (2022). Optimisation on the Hydrolysis Process of Paper Waste Sludge to Produce Bacterial Cellulose through Fermentation. Chemical Engineering Transactions, 94, 271-276.
- Schmoelz, V., Scheucher, E., & Kosma, P. (2018). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives.
- Romero-García, J. M., Martínez-Patiño, C., Castro, E., & Díaz, M. J. (2013). Acid Hydrolysis of Olive Tree Leaves: Preliminary Study towards Biochemical Conversion.
- Pfannkuch, L., Hurwitz, R., Traulsen, J., Sigulla, J., Poeschke, M., Matzner, L., ... & Meyer, T. F. (2019). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. The FASEB Journal, 33(1), 1334-1345.
- Liu, X., Rao, Z., Xu, M., Yang, T., Li, J., & Xia, H. (2015). Utilization of acid hydrolysate of recovered bacterial cell as a novel organic nitrogen source for L-tryptophan fermentation. Journal of Industrial Microbiology & Biotechnology, 42(6), 933-943.
- Gallop, C. E., Lacchè, A., Ziervogel, B. K., & Sauvageau, D. (2020). D-Glycero-β-D-Manno-Heptose 1-Phosphate and D-Glycero-β-D-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists. ACS Infectious Diseases, 6(10), 2779-2787.
- Um, B. H., & van Walsum, G. P. (2010). Acid Hydrolysis of Hemicellulose in Green Liquor Pre-Pulping Extract of Mixed Northern Hardwoods. Applied Biochemistry and Biotechnology, 161(1-8), 111-122.
- Kneidinger, B., Graninger, M., Puchberger, M., Kosma, P., & Messner, P. (2001). Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. Journal of Biological Chemistry, 276(24), 20935-20944.
Sources
- 1. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Analysis of the this compound 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mild acid hydrolysis parameters on properties of microcrystalline cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. cetjournal.it [cetjournal.it]
- 7. Utilization of acid hydrolysate of recovered bacterial cell as a novel organic nitrogen source for L-tryptophan fermentation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and Visualization of Lipopolysaccharide from Gram-negative Bacteria by Hot Aqueous-phenol Extraction [jove.com]
- 12. mdpi.com [mdpi.com]
- 13. Video: Purification and Visualization of Lipopolysaccharide from Gram-negative Bacteria by Hot Aqueous-phenol Extraction [jove.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Enzymatic Assays with Heptose Substrates
Welcome to the technical support center for optimizing enzymatic assays involving heptose substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Drawing from established biochemical principles and specific findings related to heptose metabolism, this resource aims to be your comprehensive guide to successful experimentation.
Introduction to Heptose Substrates in Enzymatic Assays
Heptoses are seven-carbon monosaccharides that play crucial roles in various biological processes, most notably as key components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria.[1][2] Enzymes involved in heptose metabolism, such as kinases, isomerases, and adenylyltransferases, are of significant interest as potential targets for novel antimicrobial agents.[2][3] However, working with these substrates can present unique challenges, from substrate stability and availability to specific enzyme requirements. This guide will walk you through the critical parameters for optimizing your enzymatic assays and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer and pH for an enzyme that uses a heptose substrate?
A good starting point for many enzymes in heptose metabolic pathways is a Tris-HCl buffer at a pH between 7.5 and 8.0.[4][5] This has been shown to be effective for enzymes like D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase.[5] However, the optimal pH for any given enzyme is unique and should be empirically determined.[6]
Q2: Are there any specific metal ion requirements for these enzymes?
Yes, many enzymes that interact with phosphorylated substrates, including those in heptose metabolism, require divalent cations for activity. Magnesium chloride (MgCl₂) is a common cofactor, often used at concentrations around 10 mM.[4] Some enzymes may also be activated by other divalent cations like manganese (Mn²⁺), cobalt (Co²⁺), or zinc (Zn²⁺).[7] It's crucial to determine the optimal cation and its concentration for your specific enzyme.
Q3: My heptose phosphate substrate seems to be unstable. How can I improve its stability?
Sugar phosphates can be prone to hydrolysis, especially at acidic pH.[8] It is recommended to prepare and store stock solutions of heptose phosphates in a slightly alkaline buffer (pH 7.0-8.0) and keep them on ice or frozen for long-term storage. Some heptose phosphates are commercially available as more stable salt forms, such as the barium salt of D-Sedoheptulose-7-phosphate, which can be a good option.[9]
Q4: I am setting up a coupled assay for a heptose-metabolizing enzyme. What are the key considerations?
Coupled assays are powerful but require careful optimization.[3][10] The primary concerns are ensuring that the coupling enzyme(s) are not rate-limiting and that none of the components from one reaction inhibit the other.[11][12] It is essential to have an excess of the coupling enzyme(s) and their substrates so that the activity of the primary enzyme is the sole determinant of the reaction rate.[13]
Q5: I'm observing high background in my colorimetric assay for a heptose phosphatase. What could be the cause?
High background in phosphate detection assays is often due to contaminating free phosphate.[2] This can come from your buffer (phosphate buffers should be avoided in these assays), enzyme preparation, or the substrate itself if it has started to degrade.[14] Using high-purity reagents and freshly prepared solutions is critical. Including a "no enzyme" control will help you quantify the background phosphate level.[15]
In-Depth Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Potential Cause | Explanation & Troubleshooting Steps |
| Suboptimal pH | Most enzymes have a narrow optimal pH range.[6] A pH outside this range can lead to a significant loss of activity. Solution: Perform a pH screen using a panel of buffers (e.g., Tris-HCl, HEPES, PIPES) across a range of pH values (e.g., 6.5 to 9.0) to determine the optimal pH for your enzyme. |
| Incorrect or Missing Divalent Cations | Many kinases and other ATP- or nucleotide-dependent enzymes require divalent cations like Mg²⁺ or Mn²⁺ for activity.[7][16] These cations often coordinate with the phosphate groups of the substrate. Solution: Titrate different divalent cations (e.g., MgCl₂, MnCl₂) into your assay to identify the required cofactor and its optimal concentration. Be aware that high concentrations of some divalent cations can be inhibitory.[7] |
| Substrate Degradation | Heptose phosphates can be unstable and may hydrolyze over time, reducing the effective substrate concentration.[8][9] Solution: Use fresh or properly stored substrate stocks. If possible, verify the integrity of your substrate using techniques like HPLC or mass spectrometry. Consider synthesizing or purchasing more stable salt forms of the substrate.[9] |
| Enzyme Instability | The enzyme itself may be unstable under the assay conditions. Solution: Add stabilizing agents to your buffer, such as glycerol (5-20%), bovine serum albumin (BSA) (0.1-1 mg/mL), or low concentrations of non-ionic detergents.[17] Ensure your enzyme is stored correctly and handled gently. |
| Presence of Inhibitors | Buffer components or contaminants in your reagents can inhibit enzyme activity. For example, phosphate buffers can inhibit some phosphatases, and chelating agents like EDTA will remove essential divalent cations.[18] Solution: Review all assay components for known inhibitors of your enzyme class. Test alternative buffer systems if inhibition is suspected. |
Issue 2: High Background Signal
| Potential Cause | Explanation & Troubleshooting Steps |
| Contaminating Phosphate (in phosphatase assays) | For assays that detect inorganic phosphate, any contaminating phosphate will lead to a high background.[2] Solution: Avoid phosphate buffers. Use high-purity water and reagents. Treat your enzyme preparation with a phosphate-scavenging system if necessary. Run controls without the enzyme to quantify background phosphate.[15] |
| Non-specific Substrate Binding | In plate-based assays, the heptose substrate or other assay components may bind non-specifically to the microplate surface, leading to false-positive signals.[19][20] Solution: Use plates with low-binding surfaces. Add a blocking agent like BSA or a non-ionic detergent (e.g., Tween-20) to your assay buffer.[4][6] |
| Autohydrolysis of Substrate | Some phosphorylated substrates can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures. Solution: Run a "no enzyme" control under the same conditions to measure the rate of non-enzymatic substrate degradation. Subtract this rate from your enzyme-catalyzed reaction rate. |
| Interference with Detection Method | Components in your assay buffer may interfere with the detection chemistry. For example, reducing agents can interfere with some colorimetric assays. Solution: Consult the technical literature for your specific detection method to identify potential interfering substances. Test for interference by running the detection reaction in the presence and absence of each buffer component. |
Issue 3: Non-Linear Reaction Progress Curves
| Potential Cause | Explanation & Troubleshooting Steps |
| Substrate Depletion | If the initial substrate concentration is too low relative to the enzyme concentration, it will be rapidly consumed, leading to a decrease in the reaction rate over time. Solution: Reduce the enzyme concentration or increase the initial substrate concentration. Ensure you are measuring the initial velocity of the reaction. |
| Product Inhibition | The product of the enzymatic reaction may inhibit the enzyme, causing the reaction to slow down as the product accumulates.[21] Solution: For kinetic studies, focus on the initial linear phase of the reaction. If possible, use a coupled assay to continuously remove the product.[11] |
| Lag Phase in Coupled Assays | In coupled enzyme systems, there can be a lag before the reaction reaches a steady state, especially if the coupling enzymes are not sufficiently active.[11][12] Solution: Increase the concentration of the coupling enzymes to ensure they are not rate-limiting. Allow the assay to run for a sufficient period to overcome the lag phase before measuring the steady-state rate. |
| Enzyme Inactivation | The enzyme may be unstable and lose activity over the course of the assay. Solution: Add stabilizing agents to the buffer. If possible, run the assay at a lower temperature. Perform control experiments to assess the stability of the enzyme over the assay time course. |
Experimental Protocols & Workflows
Protocol 1: Systematic Buffer and pH Optimization
This protocol outlines a systematic approach to identify the optimal buffer and pH for your heptose-metabolizing enzyme.
-
Prepare a panel of buffers: Prepare 100 mM stock solutions of at least three different buffers with overlapping pKa values to cover your desired pH range (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 7.5-8.5).
-
Set up parallel reactions: For each buffer system, prepare a series of reactions with varying pH values in 0.5 pH unit increments.
-
Constant components: Keep the concentrations of the enzyme, heptose substrate, and any required cofactors (e.g., MgCl₂) constant across all reactions.
-
Initiate and monitor: Initiate the reactions and monitor the product formation over time using your chosen detection method.
-
Determine initial velocities: Calculate the initial reaction velocity for each pH point.
-
Plot and analyze: Plot the initial velocity as a function of pH to identify the optimal pH and the most suitable buffer system for your enzyme.
Workflow for Troubleshooting Low Enzyme Activity
Caption: A decision tree for troubleshooting low enzymatic activity.
Diagram of a Coupled Kinase Assay
This diagram illustrates a common coupled spectrophotometric assay for a heptokinase, where the production of ADP is coupled to the oxidation of NADH.
Sources
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Technical Support Center: Preventing Contamination in Bacterial Cultures for Heptose Extraction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the extraction of heptose from bacterial cultures. This guide is designed to provide in-depth, practical solutions to the critical challenge of preventing and troubleshooting microbial contamination. Maintaining a pure culture is paramount, as contaminants not only compete for essential nutrients, thereby reducing the yield of your target microorganism, but can also introduce enzymatic activities that may degrade the final product or release endotoxins and other impurities that complicate downstream purification.[1][2] This resource combines established principles of microbiology with field-proven insights to ensure the integrity and success of your large-scale bacterial cultures for heptose extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in large-scale bacterial fermentation?
A1: In large-scale fermentation, contamination risks are amplified due to larger volumes, longer incubation times, and more complex equipment.[3] The primary sources include:
-
Personnel: The most frequent source of contamination. Microorganisms can be introduced from skin, clothing, breath (coughing, sneezing), and improper handling.[4][5]
-
Raw Materials: Non-sterile media components, water, and supplements can introduce foreign microbes.[6]
-
Equipment and Utilities: Improperly sterilized bioreactors, tubing, seals, sensors, and utility lines (e.g., compressed air, water for injection) are significant entry points.[1][7][8] Breaches in impeller shaft seals or faulty valves are common culprits in bioreactors.[7]
-
Inoculum: A contaminated seed culture will invariably lead to a contaminated production batch.[8]
-
Environment: Airborne particles in facilities that lack proper air filtration (HEPA filters) and sanitation can introduce contaminants when the system is momentarily exposed.[9]
Q2: Why is aseptic technique so critical, even in a closed bioreactor system?
A2: Aseptic technique is a collection of procedures designed to prevent the introduction of unwanted organisms into a pure culture.[9] While a bioreactor is a closed system post-sterilization, the sterile boundary is challenged during inoculation, sampling, and the addition of feeds or reagents.[7] Every connection and transfer is a potential entry point for contaminants. The nutrient-rich media designed for your production strain is often an ideal growth environment for common contaminants like other bacteria or fungi, which may have faster growth rates and can quickly overtake the culture.[8]
Q3: Can I rely solely on antibiotics to control contamination?
A3: While antibiotics can be used, relying on them is not a substitute for good aseptic practice. Continuous use can mask underlying issues with sterile technique, hide low-level contamination, and lead to the development of antibiotic-resistant strains.[5] For production purposes, especially in drug development, the presence of antibiotics can complicate downstream processing and regulatory approval. It is best practice to establish a robust aseptic workflow that does not depend on antibiotics.
Q4: What is the impact of contamination on my heptose extraction?
A4: Contamination can severely impact your heptose extraction in several ways:
-
Reduced Yield: Contaminants compete for nutrients, leading to lower biomass of your target Gram-negative bacteria and, consequently, a lower yield of lipopolysaccharide (LPS), the source of heptose.[2]
-
Product Degradation: Some contaminating microorganisms may produce enzymes that can degrade the LPS structure or the heptose molecule itself.
-
Purification Challenges: Contaminants introduce their own cellular components, including proteins, nucleic acids, and other polysaccharides. This significantly complicates the downstream purification of LPS and the subsequent isolation of heptose, increasing costs and potentially leading to batch failure.[10]
-
Endotoxin Contamination: If you have a contaminating Gram-negative bacterium, it will introduce a different LPS profile, which can interfere with assays and characterization. Gram-positive contaminants can also release components that are difficult to separate from your target molecule.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you might encounter during your experiments.
Scenario 1: The culture medium appears cloudy or changes color (e.g., turns yellowish) much earlier than expected, and there's a rapid drop in pH.
-
Question: My culture is showing signs of rapid, uncontrolled growth just a few hours after inoculation. What is the likely cause and what should I do?
-
Answer:
-
Likely Cause: This is a classic sign of bacterial contamination, often by a fast-growing species.[9] The rapid metabolism of sugars in the medium by the contaminant leads to the production of acidic byproducts, causing the pH to drop and the phenol red indicator (if present) to turn yellow. The turbidity is due to the high density of contaminant cells.
-
Immediate Actions:
-
Isolate and Verify: Immediately take a sample from the bioreactor using aseptic technique. Perform a Gram stain and streak the sample on a general-purpose agar plate (like Tryptic Soy Agar) to observe colony morphology. This will help confirm the presence of a contaminant and give you an initial idea of its identity.
-
Discard the Culture: For a production run, it is almost always best to discard the contaminated batch.[9] Attempting to salvage it is rarely successful and risks contaminating other equipment.
-
Investigate the Source: This is the most critical step. Review your entire process leading up to the contamination event.
-
Inoculum: Was the seed culture pure? Always check the purity of your inoculum before transferring it to the main bioreactor.[8]
-
Sterilization: Was the bioreactor and medium sterilization cycle successful? Check autoclave logs and biological indicator results.[8]
-
Aseptic Technique: Were all transfers (inoculation, additions) performed correctly and in a sterile environment (e.g., near a Bunsen burner or in a biosafety cabinet)?
-
Equipment Integrity: Check for any breaches in the sterile boundary, such as loose fittings, cracked seals, or improperly seated gaskets.[7]
-
-
-
Scenario 2: I see filamentous, fuzzy, or cotton-like clumps floating in my culture.
-
Question: My bacterial culture has strange, web-like structures. What is this, and is the batch salvageable?
-
Answer:
-
Likely Cause: This is indicative of fungal (mold) contamination.[9] Molds often grow as filamentous hyphae, which can form visible clumps or mats in a liquid culture.
-
Immediate Actions:
-
Discard Immediately: Fungal contamination is very difficult to eliminate, and the spores can easily spread throughout the lab, contaminating other experiments, incubators, and biosafety cabinets.[9] The batch is not salvageable.
-
Thorough Decontamination: Decontaminate the bioreactor and all associated tubing with a sporicidal agent. Deep-clean the entire work area, including incubators and biosafety cabinets, following your facility's established protocols.[9]
-
Source Investigation:
-
Air Quality: Molds are often airborne. Review your facility's air handling (HVAC) system and ensure HEPA filters are functioning correctly.
-
Personnel: Ensure proper gowning procedures are followed.
-
Raw Materials: Some raw materials, particularly those derived from plants, can be a source of fungal spores. Ensure they are from a reputable supplier and properly sterilized.
-
-
-
Scenario 3: The culture grows slower than expected, and the final biomass yield is low, but there are no obvious signs of contamination like turbidity or fungal growth.
-
Question: My culture is underperforming, but I don't see any typical signs of contamination. What could be the problem?
-
Answer:
-
Likely Cause: This could be due to several factors, one of which is a cryptic contaminant like Mycoplasma. Mycoplasma are very small bacteria that lack a cell wall, so they are not visible by standard light microscopy and do not cause turbidity. However, they compete for nutrients and can alter cellular metabolism, leading to reduced growth and yield. Another possibility is bacteriophage infection, which can cause cell lysis.[11]
-
Troubleshooting Steps:
-
Test for Mycoplasma: Use a specific Mycoplasma detection kit (e.g., PCR-based or a fluorescent dye that stains DNA). It is good practice to routinely screen your cell banks for Mycoplasma.[9]
-
Check for Phage Lysis: A phage infection can lead to cell lysis, which would result in a slimy pellet after centrifugation and a decrease in culture density.[4] You can test for phages by plating your culture supernatant with a sensitive indicator strain.
-
Review Culture Parameters: If contamination is ruled out, re-verify your culture conditions. Ensure the temperature, pH, dissolved oxygen, and nutrient feed rates are all within the optimal range for your bacterial strain.[12]
-
Evaluate Inoculum Health: Poor growth can also result from using an inoculum that is in the stationary or death phase. Ensure you are using a healthy, exponentially growing seed culture for inoculation.
-
-
Protocols for a Self-Validating Aseptic Workflow
The key to preventing contamination is to build a workflow where sterility is established, validated, and maintained at every critical step.
Protocol 1: Bioreactor and Media Sterilization Validation
The causality behind this protocol is to ensure that the sterilization process achieves a Sterility Assurance Level (SAL) of 10⁻⁶, meaning the probability of a single viable microorganism being present is less than one in a million.[13][14]
Materials:
-
Assembled bioreactor with all tubing, filters, and sensors in place.
-
Culture medium.
-
Biological Indicators (BIs) containing heat-resistant spores (e.g., Geobacillus stearothermophilus).[2]
-
Temperature probes/dataloggers.
-
Autoclave capable of logging cycle parameters.
Procedure:
-
Placement of Indicators: Place BIs and temperature probes in the "most difficult to sterilize" locations within the bioreactor.[13] This includes the deepest part of the vessel, within long tubing runs, and near air filters.
-
Autoclave Cycle: Run the sterilization cycle (typically 121°C for at least 20-30 minutes, but this must be validated for your specific load).[15][16] The autoclave log should confirm that the temperature and pressure were maintained for the required duration.[14]
-
Data Analysis (Self-Validation):
-
Physical Validation: Review the temperature probe data. All locations must have reached and maintained the sterilization temperature (e.g., 121-124°C) for the entire hold period.[5] Any location that fails to reach temperature is a "cold spot" and indicates a failed cycle.[5]
-
Biological Validation: Aseptically retrieve the BIs and incubate them according to the manufacturer's instructions alongside a positive control (a non-autoclaved BI). After incubation, the autoclaved BIs should show no growth, while the positive control should show growth. This confirms the biological kill.
-
-
Post-Sterilization Integrity Test: Before inoculation, run a blank medium sample for up to 24 hours under normal operating conditions to ensure no growth occurs.[1][17] This validates that the entire system maintained sterility after autoclaving.
Protocol 2: Aseptic Inoculation of a Large-Scale Bioreactor
The causality here is to transfer a pure seed culture into the sterile bioreactor without introducing environmental contaminants. This process challenges the sterile boundary of the system.[7][18]
Procedure:
-
Prepare the Work Area: Ensure the inoculation is performed in a controlled environment, ideally within a laminar flow hood or, for very large systems, by using sterile connectors and welders. Sanitize all surfaces with an appropriate disinfectant (see Table 2).[15]
-
Sterilize Connection Points: Before making any connection, sterilize the inoculation port on the bioreactor and the connection point on the seed culture vessel. This is typically done using steam-in-place (SIP) for industrial systems or by thoroughly spraying with 70% ethanol and flaming for smaller setups.[19]
-
Perform the Transfer: Use a peristaltic pump with pre-sterilized tubing to transfer the inoculum. The transfer should be done as quickly as possible to minimize exposure time.[20]
-
Validate the Transfer: After inoculation, take a sample from the bioreactor ("time zero" sample) and plate it to confirm purity. Any unexpected colony types indicate a contamination event during inoculation.
Data Presentation: Quantitative Control Parameters
For a robust contamination control strategy, it is essential to operate within defined, quantitative limits.
Table 1: Environmental Monitoring Action Levels for Viable Microorganisms (CFU)
| Cleanroom Grade (ISO Equivalent) | Active Air Sampling (CFU/m³) | Settle Plates (90 mm, CFU/4 hrs) | Contact Plates (55 mm, CFU/plate) | Glove Print (5 fingers, CFU/glove) |
| Grade A (ISO 5) | <1 | <1 | <1 | <1 |
| Grade B (ISO 7) | 10 | 5 | 5 | 5 |
| Grade C (ISO 8) | 100 | 50 | 25 | - |
| Grade D (Not Defined) | 200 | 100 | 50 | - |
| Source: Adapted from EU GMP Annex 1. These are reference values; facilities must establish their own alert and action levels based on historical data trends and risk assessments.[12] |
Table 2: Common Disinfectants for Cleanroom Sanitation
| Disinfectant Agent | Typical Concentration | Contact Time (Wet Time) | Target Organisms | Notes |
| Isopropyl Alcohol | 70% | 1-2 minutes | Vegetative bacteria, fungi | Good for routine surface cleaning. Not sporicidal. |
| Quaternary Ammonium Compounds | 0.2 - 0.8% | 10-15 minutes | Bacteria, fungi | Can leave a residue; rotation with another disinfectant is recommended.[15] |
| Phenolic Compounds | 0.5 - 5% | 10-20 minutes | Bacteria, fungi, some viruses | Can be corrosive and leave residues. |
| Hypochlorite (Bleach) | 500 - 5000 ppm | 10-15 minutes | Broad spectrum (bactericidal, fungicidal, sporicidal) | Corrosive to metals. Must be prepared fresh. |
| Hydrogen Peroxide | 3 - 6% | 10-30 minutes | Broad spectrum (sporicidal at higher concentrations) | Less corrosive than bleach. |
| Source: Contact times and concentrations are general guidelines. Always follow the manufacturer's instructions and validate the disinfectant's efficacy on your facility's surfaces.[15][21][22] |
Table 3: In-Process Bioburden Limits for Bioprocessing
| Process Stage | Typical Action Limit (CFU/mL) | Rationale |
| Media Hold (Pre-filtration) | < 1000 | Early stage, but high nutrient content poses a risk.[23] |
| Post-Clarification (Pre-purification) | 1 - 10 | The product pool before downstream processing. Contaminants here can impact purification steps.[6] |
| Pre-Sterile Filtration | < 10 (per 100 mL) | A critical control point. This is the microbial challenge to the final sterilizing filter.[24] |
| Source: These are typical industry action levels. Specific limits should be established based on process capability and risk assessment.[6] |
Visualizations: Workflows and Decision Trees
Workflow for Aseptic Culture Initiation
This diagram outlines the critical steps and control points for moving from a master cell bank to a production bioreactor, ensuring purity at each stage.
Caption: Aseptic workflow from cell bank to production.
Troubleshooting Decision Tree for a Contaminated Fermentation Batch
This diagram provides a logical pathway for diagnosing and responding to a contamination event.
Caption: Decision tree for troubleshooting contamination.
References
-
Leucine. (n.d.). Understanding Alert and Action Levels for Environmental Monitoring. Retrieved from [Link]
-
Pharma Beginners. (2025, September 24). Environmental Monitoring Trending | How to Set Alert/Action Levels Based on Data. Retrieved from [Link]
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Sandle, T. (2023, March 1). Alert and Action Levels For Microbiological Cleanroom Data. Reading Scientific Services Ltd. Retrieved from [Link]
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Pharma Now. (n.d.). Alert vs. Action Levels in Cleanroom Monitoring. Retrieved from [Link]
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G-M-I, Inc. (2023, October 30). Large-Scale Fermentation: Challenges and Solutions with GPC Bio. Retrieved from [Link]
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Gorniak, M., et al. (n.d.). Bacteriophage Challenges in Industrial Processes: A Historical Unveiling and Future Outlook. PMC. Retrieved from [Link]
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Cleanroom Technology. (2020, July 9). A refresher on disinfectant wet contact time. Retrieved from [Link]
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Middaugh, C. R., et al. (n.d.). A Risk-based Approach to Setting Sterile Filtration Bioburden Limits. PubMed. Retrieved from [Link]
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BioProcess International. (2023, September 19). Validating Prefiltration Dirty-Hold Times for Upstream Media and Feed Solutions: Implications for Establishing In-Process Microbial Control. Retrieved from [Link]
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DSDP Analytics. (n.d.). Bioburden: Pre-Sterilization Microbial Control (IPC). Retrieved from [Link]
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Schroeder, A. (2017, October 4). Disinfection of cleanrooms. Cleanroom Technology. Retrieved from [Link]
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Contec, Inc. (n.d.). Cleaning and Disinfection Protocol. Retrieved from [Link]
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A3P. (n.d.). Disinfectant Wet Contact Time : A Refresher. Retrieved from [Link]
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Sandle, T. (2016, September 4). Cleanroom Cleaning and Disinfection: Eight Steps for Success. ResearchGate. Retrieved from [Link]
-
Nelson Labs. (2021, December 7). Which parameters must be validated during a steam sterilization validation? Retrieved from [Link]
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INFORS HT. (2020, October 15). How to set up a bioreactor. Retrieved from [Link]
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The Windshire Group. (2017, February 20). Troubleshooting Bacterial Contamination in Bioreactors. Retrieved from [Link]
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Food Safety. (n.d.). Fermentation Troubleshooting Quick Guide. Retrieved from [Link]
-
Kaye Instruments. (n.d.). Autoclave and Steam Sterilization Validation. Retrieved from [Link]
-
INFORS HT. (2020, June 25). How to troubleshoot bioreactor contamination. Retrieved from [Link]
- Google Patents. (2014, September 18). US20140273132A1 - Process for Inoculating a Bioreactor with Cyanobacteria.
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Ellab. (n.d.). Control and Validation of the Steam Sterilization Process. Retrieved from [Link]
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Atlas Scientific. (n.d.). How To Set Up A Bioreactor. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic of the new 'one-step' inoculation procedure and sizing... Retrieved from [Link]
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QualiTru Sampling Systems. (n.d.). Bioreactor Inoculation | Aseptic inoculation. Retrieved from [Link]
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ResearchGate. (2018, February 12). Contamination in E. coli culture? Retrieved from [Link]
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So-So. (n.d.). Analysis of the impact of bacterial contamination on fermentation production at different stages. Retrieved from [Link]
-
PubMed. (n.d.). Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity. Retrieved from [Link]
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ibidi. (n.d.). Prevention of Contaminations in Cell Culture. Retrieved from [Link]
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ResearchGate. (2025, August 6). LPS Quantitation Procedures. Retrieved from [Link]
-
Valvano, M. A., et al. (n.d.). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Retrieved from [Link]
-
PubMed. (1985, October). Antigenic Alteration of Contaminating Lipopolysaccharide During Extraction of Escherichia Coli Outer-Membrane Proteins From Polyacrylamide Gels. Retrieved from [Link]
-
MDPI. (2023, May 17). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Glycero-Manno-Heptose (GMH) as a Biomarker for Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
The timely and accurate diagnosis of bacterial infections is a cornerstone of effective patient management, guiding therapeutic decisions and improving outcomes. For decades, clinicians have relied on biomarkers such as C-reactive protein (CRP) and procalcitonin (PCT) to aid in the diagnosis and monitoring of sepsis and other bacterial infections. However, the limitations of these markers, particularly in terms of specificity, have driven the search for novel biomarkers with improved diagnostic performance. This guide provides an in-depth comparison of a promising new biomarker, D-glycero-β-D-manno-heptose (GMH), with established markers, supported by experimental data and protocols.
The Need for a More Specific Bacterial Infection Biomarker
While CRP and PCT are widely used, their utility can be hampered by a lack of specificity. CRP is a general marker of inflammation and can be elevated in a variety of non-infectious inflammatory conditions. PCT, while generally more specific for bacterial infections than CRP, can still be elevated in non-bacterial conditions such as major trauma, surgery, and certain autoimmune diseases.[1][2] This can lead to diagnostic uncertainty and the potential for inappropriate antibiotic use.
Glycero-Manno-Heptose: A Direct Indicator of Gram-Negative Bacteria
D-glycero-β-D-manno-heptose is a core component of the lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[3][4][5] Specifically, a metabolite of the LPS biosynthesis pathway, ADP-L-glycero-β-D-manno-heptose (ADP-heptose), has been identified as a novel pathogen-associated molecular pattern (PAMP).[6] During a Gram-negative bacterial infection, these heptose metabolites can be released into the host's bloodstream, where they can be detected.
The significance of GMH as a biomarker lies in its direct origin from the invading pathogen. Unlike CRP and PCT, which are host-response proteins, GMH is a constituent of the bacteria themselves. This provides a more direct and potentially more specific indication of an active Gram-negative bacterial infection.
The biosynthesis of LPS is a complex, multi-step process. Within this pathway, ADP-heptose is a key intermediate.[6] The presence of this molecule and its derivatives in the host's circulation is a direct consequence of bacterial cell lysis or metabolic processes. This pathway is a potential target for the development of new antimicrobial agents.[7]
Caption: Simplified pathway of ADP-L-glycero-β-D-manno-heptose biosynthesis in Gram-negative bacteria.
Analytical Validation: Detecting this compound in Biological Samples
The detection of GMH in complex biological matrices such as blood requires highly sensitive and specific analytical methods. The primary method for the quantification of GMH is liquid chromatography-mass spectrometry (LC-MS).[8] This technique offers the necessary selectivity to distinguish GMH from other structurally similar molecules and the sensitivity to detect the low concentrations expected in clinical samples.
The following is a generalized workflow for the analysis of GMH in plasma samples.
Caption: A typical experimental workflow for the detection of GMH in plasma by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma.
-
To a known volume of plasma, add a multiple volume of ice-cold acetonitrile to precipitate proteins.
-
Vortex and incubate at low temperature to enhance precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
-
Analyte Concentration:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable chromatography column (e.g., a HILIC column for polar molecules) to separate GMH from other components.
-
Employ a mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of GMH.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of a GMH standard.
-
Determine the concentration of GMH in the plasma samples by comparing their peak areas to the calibration curve.
-
Comparative Performance: GMH vs. PCT and CRP
The true value of a new biomarker is determined by its performance relative to existing standards. Here, we compare GMH with PCT and CRP across several key parameters.
| Parameter | This compound (GMH) | Procalcitonin (PCT) | C-Reactive Protein (CRP) |
| Origin | Direct bacterial product (LPS component) | Host response (prohormone of calcitonin) | Host response (acute-phase reactant) |
| Specificity for Bacterial Infection | High (primarily Gram-negative) | Moderate to High[1][2] | Low to Moderate[1][2] |
| Diagnostic Utility | Potential to specifically identify Gram-negative infections. | Differentiating bacterial from non-bacterial systemic inflammation.[1][9] | General marker of inflammation.[1][9] |
| Kinetics | Rapid release upon bacterial lysis. | Rises within 2-4 hours of stimulus, peaks at 24-48 hours. | Rises within 4-6 hours of stimulus, peaks at 36-50 hours. |
While large-scale clinical data for GMH is still emerging, initial studies suggest it has the potential for high diagnostic accuracy for Gram-negative infections. In contrast, the diagnostic accuracy of PCT and CRP can vary depending on the patient population and the clinical setting. For example, in pediatric bacterial pneumonia, PCT has shown better diagnostic accuracy than CRP.[10] In adult sepsis, PCT has also been found to be superior to CRP in assessing the severity of the infection.[1][9]
Clinical Evidence and Future Directions
The concept of detecting bacterial components as biomarkers is not new. However, the focus on a specific and conserved molecule like GMH is a promising advancement. Recent research has highlighted the role of ADP-heptose as a potent activator of the innate immune response through the ALPK1 signaling pathway.[6][11] This underscores its biological significance during an infection.
Further clinical validation studies are needed to establish definitive diagnostic cut-offs, evaluate its performance in diverse patient populations, and assess its utility in guiding antibiotic therapy. The development of rapid, point-of-care tests for GMH would also be a significant step towards its clinical implementation.
Conclusion
This compound represents a promising new frontier in the diagnosis of bacterial infections, particularly those caused by Gram-negative bacteria. Its direct origin from the pathogen offers a potential for higher specificity compared to host-response markers like PCT and CRP. While further research and clinical validation are necessary, GMH has the potential to become a valuable tool for clinicians, enabling more precise and timely diagnosis, and ultimately improving patient outcomes.
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Adams, G. A., Quadling, C., & Perry, M. B. (1967). D-glycero-D-manno-heptose as a component of lipopolysaccharides from Gram-negative bacteria. Canadian Journal of Microbiology, 13(12), 1605–1613. Available at: [Link]
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Adams, G. A., Quadling, C., & Perry, M. B. (1967). D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA. Canadian Journal of Microbiology, 13(12), 1605–1613. Available at: [Link]
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D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA. Scilit. Available at: [Link]
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Valverde, R., Olieric, V., Cantos-Lopes, L., Olieric, N., Bernard, C., Terradot, L., & Monteiro, M. A. (2008). Functional Analysis of the this compound 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 190(22), 7523–7532. Available at: [Link]
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Acharya, R., Bee, T. S., & Ghimire, A. (2014). Procalcitonin versus C-reactive protein: Usefulness as biomarker of sepsis in ICU patient. Journal of Clinical and Diagnostic Research, 8(11), CC01–CC04. Available at: [Link]
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Nichols, W. A., Gibson, B. W., Melaugh, W., Lee, N. G., Sunshine, M., & Apicella, M. A. (1997). Identification of the ADP-L-glycero-D-manno-heptose-6-epimerase (rfaD) and heptosyltransferase II (rfaF) biosynthesis genes from nontypeable Haemophilus influenzae 2019. Infection and Immunity, 65(4), 1377–1386. Available at: [Link]
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Khan, D. A., & Rahman, A. (2008). Is procalcitonin better than C-reactive protein for early diagnosis of bacterial pneumonia in children? Journal of Clinical Laboratory Analysis, 22(5), 349–353. Available at: [Link]
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A Senior Application Scientist's Guide to the Comparative Biological Activity of Glycero-Manno-Heptose Isomers
Introduction
Within the intricate architecture of Gram-negative bacterial cell walls lies the lipopolysaccharide (LPS), a molecule of profound immunological importance. A key, highly conserved component of the inner core of LPS is a seven-carbon sugar, or heptose, specifically glycero-manno-heptose.[1][2] Unlike the common hexoses that form the basis of mammalian biology, this heptose is a unique microbial signature. This distinction makes it a classic Pathogen-Associated Molecular Pattern (PAMP), a molecular flag that alerts the host's innate immune system to a bacterial presence.[3][4]
Recent discoveries have unveiled a specific cytosolic surveillance pathway that detects intermediates of the heptose biosynthetic pathway, triggering a potent pro-inflammatory response.[3][5] This has generated significant interest among researchers in immunology and drug development, as the pathway represents a potential target for novel antibiotics, anti-inflammatory agents, or vaccine adjuvants.
This guide provides an in-depth comparative analysis of the primary this compound isomers and their metabolic derivatives. We will dissect their structural differences, explore the signaling pathways they activate, compare their biological potency with supporting data, and provide robust, field-proven protocols for their evaluation.
Part 1: The Heptose Isomers: Structure and Biosynthesis
The biological activity of this compound is not monolithic; it is intimately tied to the specific stereochemistry and metabolic state of the molecule. The two principal isomers are D-glycero-D-manno-heptose (D,D-Hep) and L-glycero-D-manno-heptose (L,D-Hep), which are epimers at the C6 position.[1][6]
In Gram-negative bacteria, these heptoses are synthesized through a dedicated pathway starting from the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate.[7][8][9] The D,D-Hep isomer is synthesized first and serves as the precursor to the L,D-Hep isomer, which is the form predominantly incorporated into the LPS of bacteria like Escherichia coli.[2][7]
The most critical molecules for triggering the host immune response are not the free heptoses themselves, but rather two key intermediates in this pathway:
-
D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) : An early metabolite in the pathway.[4][10]
-
ADP-L-glycero-β-D-manno-heptose (ADP-heptose) : The final nucleotide-activated sugar donor for LPS synthesis.[3][10]
The biosynthetic cascade is a multi-enzyme process, with key players including the isomerase GmhA, the bifunctional kinase/adenylyltransferase HldE, the phosphatase GmhB, and the epimerase HldD that converts the D,D- form to the L,D- form.[8]
Caption: Biosynthetic pathway of ADP-L,D-heptose in Gram-negative bacteria.
Part 2: The ALPK1-TIFA Axis: A Dedicated Heptose Sensing Pathway
The host detects these bacterial metabolites not on the cell surface, but within the cytosol, via a recently identified and highly specific signaling axis involving alpha-kinase 1 (ALPK1) and the TRAF-interacting protein with forkhead-associated domain (TIFA).[11][12] This pathway functions as a core component of our cellular surveillance system against intracellular bacteria.
The mechanism proceeds as follows:
-
Sensing: ADP-heptose, delivered into the host cytoplasm during infection, binds directly to the N-terminal domain of ALPK1.[5][13]
-
Activation: This binding event triggers a conformational change in ALPK1, activating its atypical alpha-kinase domain.
-
Phosphorylation: Activated ALPK1 phosphorylates the adaptor protein TIFA at a key threonine residue (Thr9).
-
Oligomerization: Phosphorylated TIFA monomers rapidly self-assemble into large, high-order signaling complexes known as TIFAsomes.[5][14]
-
Downstream Signaling: The TIFAsome acts as a scaffold to recruit TNF receptor-associated factor 6 (TRAF6), which in turn activates downstream kinases, culminating in the activation of the master inflammatory transcription factor, NF-κB.[13]
-
Inflammatory Response: NF-κB translocates to the nucleus and drives the expression of a suite of pro-inflammatory genes, including cytokines and chemokines that orchestrate the innate immune response.
Caption: The ALPK1-TIFA signaling pathway for cytosolic sensing of ADP-heptose.
Part 3: Comparative Analysis of Agonist Potency
Not all heptose metabolites are created equal in their ability to stimulate the ALPK1-TIFA axis. Understanding these differences is paramount for both mechanistic studies and therapeutic development.
-
HBP vs. ADP-heptose: Initial studies identified HBP as the PAMP responsible for activating TIFA-dependent inflammation.[4][14] However, subsequent, more definitive research revealed that ADP-heptose is the direct and far more potent ligand for ALPK1.[3][15] While HBP can induce the pathway, it is significantly less potent, and it is proposed that it may be converted intracellularly to ADP-heptose to elicit a strong response.[13][15] ADP-heptose can be sensed at concentrations down to the picomolar range (10⁻¹⁰ M), highlighting its extreme potency.[15]
-
Stereoisomer Specificity (L,D-Hep vs. D,D-Hep): The ALPK1 sensor exhibits a preference for the final product of the bacterial biosynthetic pathway. ADP-L-glycero-β-D-manno-heptose (the C6 epimer found in the LPS of many enteric bacteria) is the most potent agonist among the ADP-heptose isomers.[16] The precursor, ADP-D-glycero-β-D-manno-heptose, is also recognized and can activate the pathway, but with lower efficiency.[16] This suggests the host immune system has evolved to most effectively recognize the mature form of the PAMP.
-
Beyond ADP: The Role of the Nucleotide: Groundbreaking recent research has demonstrated that the nucleotide portion of the molecule plays a critical role in agonist strength. By synthesizing and testing other nucleotide-diphosphate-heptoses, it was discovered that CDP-heptose and UDP-heptose are even more potent agonists of ALPK1 than ADP-heptose.[17] This finding significantly expands our understanding of the molecular patterns that can trigger this pathway and suggests that different bacterial species, which may utilize different nucleotide donors, could elicit varied host responses.
Table 1: Comparative Potency of this compound Isomers and Derivatives
| Compound | Common Abbreviation | Isomer/Form | Relative Biological Activity (NF-κB Activation) | Reference(s) |
| D-glycero-β-D-manno-heptose 1,7-bisphosphate | HBP | D,D-Heptose precursor | Low | [13][15][18] |
| ADP-D-glycero-β-D-manno-heptose | ADP-D,D-Hep | D,D-Heptose | Moderate | [16] |
| ADP-L-glycero-β-D-manno-heptose | ADP-L,D-Hep | L,D-Heptose | High | [3][15][16] |
| CDP-L-glycero-β-D-manno-heptose | CDP-L,D-Hep | L,D-Heptose | Very High | [17] |
| UDP-L-glycero-β-D-manno-heptose | UDP-L,D-Hep | L,D-Heptose | Very High | [17] |
Part 4: Experimental Protocols for Comparative Analysis
To empirically determine and compare the biological activity of different heptose isomers, a robust and self-validating experimental workflow is essential. The following protocols describe two gold-standard assays for this purpose.
Quantitative Analysis: Cell-Based NF-κB Reporter Assay
Expertise & Experience: This assay provides a quantitative readout of pathway activation by measuring the expression of a reporter gene under the control of an NF-κB promoter. The choice of HEK293T cells is strategic; they are highly transfectable and have low endogenous PRR expression, providing a clean system to study a specific pathway. The inclusion of knockout cell lines is a critical control that elevates the trustworthiness of the data.
Methodology:
-
Cell Culture and Seeding:
-
Culture Human Embryonic Kidney (HEK) 293T cells (or HCT116 cells) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Co-transfect cells with an NF-κB-secreted embryonic alkaline phosphatase (SEAP) reporter plasmid and a constitutively expressed transfection control plasmid (e.g., pCMV-LacZ).
-
Seed 5 x 10⁴ transfected cells per well in a 96-well plate and incubate for 24 hours.
-
-
Isomer Treatment:
-
Prepare serial dilutions of the heptose isomers (HBP, ADP-D,D-Hep, ADP-L,D-Hep, etc.) in sterile PBS. A typical concentration range would be from 1 µM down to 1 pM.
-
Gently remove the culture medium and replace it with 100 µL of fresh medium containing the respective isomer concentrations.
-
Include a positive control (e.g., 20 ng/mL TNF-α) and a negative control (vehicle/PBS).
-
-
Incubation and Sample Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect 20 µL of the cell culture supernatant for the SEAP assay.
-
-
SEAP Reporter Assay:
-
Add the collected supernatant to a new 96-well plate containing a SEAP detection reagent (e.g., QUANTI-Blue™ Solution).
-
Incubate at 37°C for 1-3 hours, or until color development is sufficient.
-
Measure absorbance at 620-650 nm using a spectrophotometer.
-
-
Data Analysis and Normalization:
-
Normalize the SEAP absorbance values to the transfection control (LacZ activity) to account for variations in cell number or transfection efficiency.
-
Plot the normalized NF-κB activity against the logarithm of the isomer concentration.
-
Use non-linear regression (log(agonist) vs. response) to calculate the EC₅₀ value for each isomer.
-
Trustworthiness (Self-Validation System):
-
Crucially, this entire experiment must be performed in parallel using ALPK1-knockout (KO) and TIFA-KO HEK293T cell lines.[11][12] A bona fide agonist of this pathway will show dose-dependent activity in wild-type cells but will be completely inactive in the KO cell lines. This definitively proves the biological activity is mediated through the intended ALPK1-TIFA axis and not an off-target effect.
Qualitative Validation: TIFA Oligomerization by Immunofluorescence
Expertise & Experience: While the reporter assay gives quantitative data, visualizing the formation of the TIFAsome provides direct, compelling evidence of upstream pathway activation. This assay confirms that the agonist is engaging the molecular machinery as expected.
Methodology:
-
Cell Preparation: Seed HEK293T cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a fixed, active concentration of each heptose isomer (e.g., 100 nM of ADP-L,D-Hep) for 1-2 hours. Include an untreated control.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against TIFA (e.g., rabbit anti-TIFA) for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
Expected Results:
-
Untreated Cells: Diffuse, pan-cytosolic staining of TIFA.
-
Treated Cells: Formation of distinct, bright puncta or speckles in the cytoplasm, representing the TIFAsomes.[14]
Caption: Experimental workflow for comparing heptose isomer biological activity.
Conclusion and Future Directions
The comparative analysis clearly demonstrates a hierarchy of biological activity among this compound derivatives. The field has progressed from identifying HBP to recognizing ADP-L-glycero-β-D-manno-heptose as a highly potent, canonical PAMP for the ALPK1-TIFA pathway.[3][15] The most recent discovery that CDP- and UDP-heptoses are even stronger agonists opens up new avenues of investigation.[17]
For researchers and drug development professionals, these findings have several key implications:
-
Host-Pathogen Interactions: The specific heptose variants produced by a pathogen could determine the strength of the initial innate immune response.
-
Therapeutic Targets: The ALPK1-TIFA axis is a prime target for developing small-molecule inhibitors to treat hyperinflammatory conditions caused by bacterial infections.
-
Vaccine Adjuvants: Synthetic, highly potent heptose agonists (like CDP/UDP-heptose) could be developed as powerful adjuvants to enhance vaccine efficacy by robustly stimulating innate immunity.[18]
Future research should focus on elucidating the structural basis for the enhanced potency of CDP- and UDP-heptoses, identifying the host cell transporters responsible for bringing these PAMPs into the cytosol, and exploring the diversity of heptose biosynthetic pathways across the bacterial kingdom.
References
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Title: ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 Source: Cell Mol Life Sci. 2021 Jan;78(1):17-29 URL: [Link]
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Title: ALPK1‐TIFA‐NF‐κB axis. Once HBP and ADP‐Hep, bacterial products of the... Source: ResearchGate URL: [Link]
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Title: Bacterial Metabolite Sensors - ALPK1 & TIFA Source: InvivoGen URL: [Link]
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Title: Role of NOD1 and ALPK1/TIFA Signalling in Innate Immunity Against Helicobacter pylori Infection Source: PubMed URL: [Link]
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Title: ALPK1-TIFA Signaling Pathway in Intestinal Epithelial Cells: Heptose... Source: ResearchGate URL: [Link]
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Title: Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli Source: PMC - NIH URL: [Link]
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Title: Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli Source: Journal of Bacteriology URL: [Link]
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Title: A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection Source: PMC - NIH URL: [Link]
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Title: ALPK1- and TIFA-Dependent Innate Immune Response Triggered by the Helicobacter pylori Type IV Secretion System Source: PubMed URL: [Link]
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Title: ADP-heptose is a newly identified pathogen-associated molecular pattern of Shigella flexneri. Source: Institut Pasteur URL: [Link]
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Title: Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli Source: PubMed URL: [Link]
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Title: Synthesis of l-glycero- and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2 Source: ACS Publications URL: [Link]
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Title: Molecular and functional characterization of ADP-heptose sensing mechanism Source: Institut Pasteur URL: [Link]
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Title: Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. The protein... Source: ResearchGate URL: [Link]
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Title: Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold Source: Frontiers URL: [Link]
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Title: Stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone Source: RSC Publishing URL: [Link]
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Title: d-Glycero-β-d-Manno-Heptose 1-Phosphate and d-Glycero-β-d-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists Source: PubMed URL: [Link]
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Title: D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA Source: Canadian Science Publishing URL: [Link]
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Title: Function and Biogenesis of Lipopolysaccharides Source: PMC - PubMed Central - NIH URL: [Link]
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Title: D-glycero-D-manno-heptose as a component of lipopolysaccharides from Gram-negative bacteria Source: PubMed URL: [Link]
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Title: D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA Source: Scilit URL: [Link]
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Title: NDP‐β‐d‐manno‐heptoses are small molecule agonists sensed by the vertebrates to discriminate organisms of different kingdoms Source: Wiley Online Library URL: [Link]
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Title: The β-d- manno-heptoses are immune agonists across kingdoms Source: PubMed URL: [Link]
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Title: Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity Source: PMC URL: [Link]
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Title: Chemical structures of l-glycero-d-manno-heptopyranose and... Source: ResearchGate URL: [Link]
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Title: Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose Source: PubMed URL: [Link]
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A Researcher's Guide to Antibody Cross-Reactivity Against Bacterial Heptoses: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of antibody interactions with bacterial antigens is paramount. This guide provides an in-depth technical comparison of antibody cross-reactivity against different bacterial heptoses, critical components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria. We will delve into the structural basis of heptose immunogenicity, compare the specificity of antibodies against key heptose isomers, and provide detailed experimental protocols for assessing cross-reactivity in your own research.
The Significance of Bacterial Heptoses as Immunological Targets
Bacterial heptoses, particularly L-glycero-D-manno-heptose and its biosynthetic precursor D-glycero-D-manno-heptose, are fundamental building blocks of the inner core of LPS.[1][2] This inner core region is a highly conserved structure across many Gram-negative bacterial species, making it an attractive target for the development of broadly cross-reactive antibodies and novel antimicrobial therapies.[1][3] The ability of antibodies to recognize and differentiate between various heptose structures is critical for understanding host immune responses and for the rational design of targeted immunotherapies.
Structural Landscape of Bacterial Heptoses: The Basis for Cross-Reactivity
The two primary heptose isomers found in the LPS of many Gram-negative bacteria are L-glycero-D-manno-heptose (L,D-Hep) and D-glycero-D-manno-heptose (D,D-Hep).[1] These seven-carbon sugars differ in their stereochemistry, which can significantly influence how antibodies recognize them.
The biosynthesis of L,D-Hep proceeds through the epimerization of D,D-Hep, a reaction catalyzed by an epimerase.[4] While structurally similar, the distinct spatial arrangement of hydroxyl groups on these isomers creates unique epitopes that can be selectively recognized by antibodies.[5]
Comparative Analysis of Antibody Cross-Reactivity
Direct comparative studies on the cross-reactivity of a single antibody against a panel of different isolated bacterial heptoses are limited in the public domain. However, by synthesizing data from studies on monoclonal antibodies targeting the LPS inner core and those developed against specific heptose-containing glycopeptides, we can construct a comparative understanding.
A recent breakthrough has been the generation of monoclonal antibodies that can stereoselectively recognize serine O-heptosylation with either D- or L-glycero configurations.[5] This demonstrates that the immune system can produce antibodies with exquisite specificity for different heptose isomers. These antibodies, termed Anti-SerHep1a and Anti-SerHep1b, showed high specificity in vitro and in vivo, effectively blocking bacterial adhesion.[5]
Conversely, other studies have focused on generating monoclonal antibodies against the conserved inner core region of LPS, which contains heptose residues.[3] These antibodies often exhibit broader cross-reactivity across different bacterial species, suggesting they recognize a conserved epitope within the inner core that may be less sensitive to minor variations in heptose structure or its surrounding glycans.[3]
The following table summarizes the expected cross-reactivity based on the available literature:
| Antibody Target | Heptose Isomer Specificity | Expected Cross-Reactivity with other Heptoses | Rationale | Supporting Evidence |
| Serine O-heptosylation (D-glycero) | High | Low | The antibody is generated against a specific stereoisomer presented on a peptide backbone, favoring recognition of that precise conformation. | Generation of stereoselective monoclonal antibodies (Anti-SerHep1a).[5] |
| Serine O-heptosylation (L-glycero) | High | Low | Similar to D-glycero specific antibodies, these are raised against a specific stereoisomer. | Generation of stereoselective monoclonal antibodies (Anti-SerHep1b).[5] |
| LPS Inner Core Heptose Region | Moderate to High | High | The inner core presents a conserved arrangement of heptoses and other sugars, leading to antibodies that recognize the overall conserved structure rather than a single heptose isomer in isolation. | Monoclonal antibodies against the inner core of Pseudomonas aeruginosa LPS reacted with all 20 serotypes tested.[3] |
Experimental Protocols for Assessing Antibody Cross-Reactivity
To empower your research, we provide detailed, step-by-step methodologies for two key experiments to assess antibody cross-reactivity against different bacterial heptoses.
Enzyme-Linked Immunosorbent Assay (ELISA) for Heptose Specificity
This protocol outlines a competitive ELISA to determine the specificity of an antibody for different heptose structures.
Workflow Diagram:
Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.
Methodology:
-
Antigen Coating:
-
Synthesize or obtain heptose-carrier protein conjugates (e.g., L,D-Hep-BSA, D,D-Hep-BSA).
-
Coat a 96-well ELISA plate with 100 µL/well of the heptose-conjugate (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.[6]
-
-
Washing:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% BSA in PBS) and incubate for 1-2 hours at room temperature.[7]
-
-
Washing:
-
Repeat the washing step.
-
-
Competitive Incubation:
-
In a separate plate, pre-incubate your primary antibody at its optimal dilution with varying concentrations of free heptoses (e.g., L,D-Hep, D,D-Hep, and other control sugars) for 30 minutes at room temperature.
-
Add 100 µL/well of the antibody-competitor mixture to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Secondary Antibody Incubation:
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's species and isotype. Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Detection:
-
Add 100 µL/well of TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL/well of 1M H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm. A decrease in signal in the presence of a competitor heptose indicates cross-reactivity. Plot the percentage of inhibition against the competitor concentration to determine the IC50 for each heptose.[8]
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, offering deeper insights into the affinity and stability of antibody-heptose interactions.
Workflow Diagram:
Caption: Surface Plasmon Resonance workflow for kinetic analysis of antibody-heptose interactions.
Methodology:
-
Antibody Immobilization:
-
Immobilize the anti-heptose antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
-
Analyte Preparation:
-
Prepare a dilution series of each heptose to be tested in a suitable running buffer (e.g., HBS-EP).
-
-
Binding Analysis:
-
Inject the different concentrations of each heptose analyte over the immobilized antibody surface and a reference flow cell.
-
Monitor the association phase as the heptose binds to the antibody.
-
Inject running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) to remove the bound heptose before the next injection.
-
-
Data Analysis:
-
The binding events are recorded as sensorgrams, which plot the change in response units (RU) over time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
A lower KD value indicates a higher binding affinity. By comparing the KD values for different heptoses, you can quantitatively assess the antibody's cross-reactivity.
-
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. In the competitive ELISA, the inclusion of negative control sugars and a dose-response curve for each competitor provides internal validation. For SPR, the use of a reference flow cell and the ability to fit the data to established kinetic models ensure the reliability of the results. It is crucial to include appropriate controls in every experiment to ensure the specificity and accuracy of your findings.
Conclusion
The study of antibody cross-reactivity against bacterial heptoses is a rapidly evolving field with significant implications for the development of novel diagnostics and therapeutics. While the immune system is capable of producing highly specific antibodies against different heptose isomers, the conserved nature of the LPS inner core also allows for the generation of broadly cross-reactive antibodies. By employing robust experimental techniques such as competitive ELISA and SPR, researchers can precisely characterize these interactions and advance our understanding of the immune response to Gram-negative bacteria.
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Validating Heptosyltransferase Inhibitors: A Comparative Guide to Ensuring Specificity
For researchers, scientists, and drug development professionals dedicated to combating Gram-negative bacteria, the validation of heptosyltransferase inhibitors is a critical step in the journey from discovery to clinical application. Heptosyltransferase I (HepI or WaaC), a key enzyme in the biosynthesis of the lipopolysaccharide (LPS) inner core, represents a promising target for novel antimicrobial agents.[1][2] However, the path to a successful inhibitor is paved with rigorous validation to ensure on-target activity and minimize off-target effects. This guide provides an in-depth comparison of essential experimental methodologies for validating the specificity of heptosyltransferase inhibitors, grounded in scientific integrity and practical insights.
The Central Role of Heptosyltransferase in Bacterial Viability
Heptosyltransferase I catalyzes the transfer of a heptose molecule from a donor substrate (ADP-L-glycero-β-D-manno-heptose) to the Kdo₂-lipid A acceptor, a crucial step in the construction of the LPS inner core.[3][4] A compromised LPS structure increases the bacterial membrane's permeability to hydrophobic antibiotics, rendering the pathogen more susceptible to existing treatments.[5] Therefore, potent and specific inhibition of heptosyltransferase is a compelling strategy for developing new antibacterial therapies.
This guide will navigate through a multi-tiered validation approach, from initial biochemical confirmation of enzyme inhibition to definitive proof of target engagement in a cellular context.
Section 1: Biochemical Assays for Direct Enzyme Inhibition
The foundational step in validating a potential heptosyltransferase inhibitor is to demonstrate its direct interaction with the purified enzyme and its ability to modulate catalytic activity.
The Workhorse: ADP/NADH-Coupled Spectrophotometric Assay
The ADP/NADH-coupled assay is a robust and widely adopted method for continuously monitoring heptosyltransferase activity.[6][7][8]
Causality Behind the Experimental Choice: This assay indirectly measures the production of ADP, a product of the heptosyltransferase reaction. The regeneration of ATP from ADP is coupled to the oxidation of NADH to NAD⁺, which can be monitored by a decrease in absorbance at 340 nm.[7][8] This continuous assay format is ideal for detailed kinetic analysis, allowing for the determination of inhibition constants (Kᵢ) and the elucidation of the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).[3]
Experimental Protocol: ADP/NADH-Coupled Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl₂, pH 7.5).[6] To this, add the coupling enzymes (pyruvate kinase and lactate dehydrogenase), phosphoenolpyruvate (PEP), and NADH.[6][8]
-
Substrate and Inhibitor Addition: Add the heptosyltransferase substrates, ADP-L-glycero-β-D-manno-heptose (donor) and Kdo₂-lipid A (acceptor), to the reaction mixture. For inhibitor studies, add varying concentrations of the test compound.
-
Initiation and Monitoring: Initiate the reaction by adding purified heptosyltransferase I. Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer, typically at 37°C.[6]
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. Plot the velocity against the inhibitor concentration to determine the IC₅₀. Further kinetic experiments, varying the concentrations of both substrate and inhibitor, are necessary to determine the Kᵢ and the mode of inhibition.
Data Presentation: Comparing Putative Heptosyltransferase Inhibitors
| Inhibitor Candidate | IC₅₀ (µM) | Kᵢ (nM)[1][3] | Mechanism of Inhibition |
| Compound A | 5.2 | 600 | Competitive with Kdo₂-lipid A |
| Compound B | 12.8 | 2500 | Non-competitive |
| Compound C | 0.9 | 150 | Mixed |
| Aminoglycoside X | 1.5 | 600 | Mixed-competitive with ODLA[3] |
Alternative Biochemical Assays
While the ADP/NADH-coupled assay is the most common, other methods can provide complementary information.
-
Radioactive Assays: These assays utilize a radiolabeled donor substrate (e.g., [¹⁴C]ADP-heptose). The transfer of the radiolabeled heptose to the acceptor is quantified by separating the product from the unreacted substrate and measuring radioactivity. This method offers high sensitivity but involves the handling of radioactive materials.
-
Bioluminescent Assays: Commercial kits are available that measure the amount of ADP produced through a luciferase-based reaction, offering a highly sensitive and non-radioactive alternative.[9][10]
Comparison of Biochemical Assays
| Assay Type | Principle | Advantages | Disadvantages |
| ADP/NADH-Coupled | Spectrophotometric measurement of NADH oxidation | Continuous, allows for detailed kinetic analysis, non-radioactive | Indirect measurement, potential for interference from compounds that absorb at 340 nm |
| Radioactive | Detection of radiolabeled product | High sensitivity, direct measurement | Requires handling of radioactive materials, discontinuous |
| Bioluminescent | Luciferase-based detection of ADP | High sensitivity, non-radioactive, amenable to high-throughput screening | Indirect measurement, potential for enzyme inhibition by test compounds |
Section 2: Cellular Assays for Phenotypic Confirmation
Demonstrating direct enzyme inhibition is necessary but not sufficient. The next crucial step is to confirm that the inhibitor elicits the expected biological effect in a cellular context – the disruption of LPS biosynthesis.
Visualizing LPS Truncation: SDS-PAGE and Silver Staining
A hallmark of effective heptosyltransferase inhibition is the production of a truncated LPS molecule, which can be visualized by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) followed by silver staining.
Causality Behind the Experimental Choice: Intact LPS from smooth strains of Gram-negative bacteria produces a characteristic ladder-like pattern on an SDS-PAGE gel due to the variable number of O-antigen repeat units. Inhibition of heptosyltransferase I will lead to the accumulation of the deep-rough LPS precursor, Kdo₂-lipid A, resulting in the disappearance of the high molecular weight ladder and the appearance of a fast-migrating band corresponding to the truncated core.
Experimental Protocol: LPS Analysis by SDS-PAGE and Silver Staining
-
Bacterial Culture and Treatment: Grow a Gram-negative bacterial strain (e.g., E. coli) to mid-log phase. Treat the culture with varying concentrations of the heptosyltransferase inhibitor for a defined period.
-
LPS Extraction: Harvest the bacterial cells by centrifugation. Lyse the cells and digest proteins with proteinase K. A common method for enriching LPS is the hot phenol-water extraction.
-
SDS-PAGE: Separate the extracted LPS samples on a high-percentage polyacrylamide gel (e.g., 15-18%).
-
Silver Staining: After electrophoresis, fix the gel and then stain with a silver nitrate solution. Develop the gel to visualize the LPS bands.
Confirming Precursor Accumulation: Mass Spectrometry
Mass spectrometry provides a highly specific and quantitative method to confirm the accumulation of the Kdo₂-lipid A substrate upon heptosyltransferase inhibition.[11][12]
Causality Behind the Experimental Choice: By directly measuring the mass-to-charge ratio of molecules in a sample, mass spectrometry can unequivocally identify and quantify the accumulation of the specific LPS precursor, Kdo₂-lipid A, providing direct evidence of the inhibitor's action on the intended pathway.[11][12]
Experimental Protocol: Mass Spectrometric Analysis of Kdo₂-Lipid A
-
Lipid Extraction: Treat bacterial cultures with the inhibitor as described above. Extract the total lipids from the cell pellet using a suitable solvent system (e.g., chloroform/methanol).[11]
-
Mass Spectrometry Analysis: Analyze the lipid extract by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.[11][12] The characteristic mass of Kdo₂-lipid A can be selectively monitored.
-
Tandem MS (MS/MS): For unambiguous identification, subject the parent ion corresponding to Kdo₂-lipid A to fragmentation and analyze the resulting daughter ions.[11][13]
Visualizing the Validation Workflow
Caption: Inhibition of Heptosyltransferase I in the LPS biosynthesis pathway.
Conclusion: A Multi-faceted Approach to Validation
Validating the specificity of heptosyltransferase inhibitors requires a multi-pronged approach that builds a comprehensive and compelling case for on-target activity. By systematically progressing from biochemical assays to cellular phenotypic analysis and culminating in direct target engagement studies, researchers can confidently identify and advance promising inhibitor candidates. This rigorous validation framework is not merely a checklist but a logical progression of experiments, each designed to answer a critical question on the path to developing novel and effective therapeutics against Gram-negative pathogens.
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Wang, X., et al. (2015). Construction and Characterization of an Escherichia coli Mutant Producing Kdo2-Lipid A. International Journal of Molecular Sciences, 16(5), 10861-10874. [Link]
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A Researcher's Guide to Heptose Quantification: A Comparative Analysis of Analytical Methods
In the landscape of biomedical research and drug development, particularly in fields centered on bacteriology, immunology, and endotoxin analysis, the accurate quantification of heptose is of paramount importance. Heptoses, seven-carbon sugars, are characteristic components of the inner core of lipopolysaccharides (LPS) in Gram-negative bacteria.[1][2] Their measurement serves as a critical marker for LPS presence and is integral to vaccine development, sepsis research, and the quality control of biologic drugs.
This guide provides an in-depth comparison of the primary analytical methods employed for heptose quantification. We will delve into the underlying principles, procedural nuances, and comparative efficacy of both traditional colorimetric assays and modern chromatographic techniques. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific application, ensuring data integrity and advancing scientific discovery.
Section 1: The Foundations of Heptose Analysis - Colorimetric Assays
Colorimetric methods, while being the more traditional approach, are still widely used due to their simplicity and cost-effectiveness. These assays are based on the chemical transformation of heptose into a colored product that can be quantified using spectrophotometry.
The Dische-Shettles Cysteine-Sulfuric Acid Method
Principle: This method relies on the acid-catalyzed dehydration of heptoses to form furfural derivatives, which then react with cysteine to produce a characteristic color.[3] The intensity of the resulting color, measured at a specific wavelength, is proportional to the heptose concentration.
Expert Insights: The Dische-Shettles method is a robust and well-established technique for total heptose and hexose determination in lipopolysaccharides.[3] The choice of cysteine as the reacting agent provides a degree of specificity, although interference from other sugars can occur. It is crucial to carefully control the reaction time and temperature to ensure reproducible results.
The Bial's Test (Orcinol Reaction)
Principle: Bial's test is another classic colorimetric assay that can be adapted for the quantification of heptoses.[4][5] In the presence of concentrated hydrochloric acid, heptoses are dehydrated to furfural. This furfural derivative then condenses with orcinol, in the presence of ferric chloride as a catalyst, to form a colored complex.[5][6] While traditionally used for pentoses which give a blue-green color, hexoses and heptoses produce different colored products (typically brown or gray), allowing for a degree of differentiation.[5][6][7]
Expert Insights: While Bial's test is simple to perform, its specificity for heptoses is limited. Hexoses, which are often present in biological samples, can produce interfering colored compounds.[5][6] Therefore, this method is best suited for samples where heptose is the predominant sugar or after a preliminary purification step. For quantitative analysis, careful construction of a standard curve with a pure heptose standard is essential.[5]
Section 2: High-Resolution Quantification - Chromatographic Methods
Chromatographic techniques offer significantly higher specificity and sensitivity compared to colorimetric assays. These methods separate the individual monosaccharides in a sample before quantification, allowing for the precise measurement of heptose even in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile compounds. For carbohydrate analysis, including heptose, a derivatization step is necessary to make the sugars volatile.[8][9] This typically involves oximation followed by silylation or acetylation.[10][11][12] The derivatized sugars are then separated based on their boiling points and partitioning between a gaseous mobile phase and a liquid stationary phase. The mass spectrometer detects and quantifies the separated compounds based on their mass-to-charge ratio.
Expert Insights: GC-MS provides excellent separation and sensitivity, with detection limits often in the nanogram to picogram range.[10] The mass spectral data also provides structural information, confirming the identity of the detected heptose isomer. However, the multi-step derivatization process can be time-consuming and a source of variability if not performed consistently.[13]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Principle: HPAEC-PAD is a highly sensitive and specific method for carbohydrate analysis that does not require derivatization.[14][15] At high pH, the hydroxyl groups of carbohydrates become weakly acidic and can be separated on a strong anion-exchange column.[14][16] Pulsed amperometric detection allows for the direct and sensitive measurement of the eluted carbohydrates as they are oxidized at the surface of a gold electrode.[14]
Expert Insights: HPAEC-PAD is considered a gold standard for monosaccharide analysis due to its high sensitivity, with detection limits in the sub-picomole range, and its ability to separate closely related sugar isomers.[14][16] The direct detection method simplifies sample preparation and avoids the potential for incomplete or side reactions associated with derivatization. This technique is particularly well-suited for the analysis of heptose in complex samples like glycoprotein hydrolysates and bacterial cell wall extracts.[16][17]
Section 3: Comparative Performance of Heptose Quantification Methods
The choice of an analytical method should be guided by the specific requirements of the research question, including the need for sensitivity, specificity, throughput, and the nature of the sample matrix.
| Method | Principle | Advantages | Disadvantages | Typical LOD |
| Dische-Shettles | Colorimetric | Simple, cost-effective | Low specificity, potential for interference | µg range |
| Bial's Test | Colorimetric | Simple, rapid | Low specificity, interference from hexoses | µg range |
| GC-MS | Chromatography | High sensitivity and specificity, structural information | Requires derivatization, complex sample preparation | ng to pg range[10] |
| HPAEC-PAD | Chromatography | High sensitivity and specificity, no derivatization required, separation of isomers | Requires specialized equipment | Sub-picomole range[16] |
Table 1: Comparison of Analytical Methods for Heptose Quantification. LOD: Limit of Detection.
Section 4: Experimental Protocols
To ensure the integrity and reproducibility of your results, it is imperative to follow well-defined and validated protocols.
Protocol: Heptose Quantification using the Dische-Shettles Method (Adapted)
-
Sample Preparation: Hydrolyze the LPS-containing sample with a suitable acid (e.g., 0.1 M HCl) to release the constituent monosaccharides. Neutralize the hydrolysate.
-
Reaction: To 1 mL of the sample or standard, add 4.5 mL of concentrated sulfuric acid while cooling in an ice bath.
-
Add 0.1 mL of a 3% (w/v) cysteine hydrochloride solution and mix thoroughly.
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 20 minutes).
-
Measurement: Cool the samples to room temperature and measure the absorbance at the predetermined wavelength maximum for the heptose-cysteine complex.
-
Quantification: Construct a standard curve using a known concentration of a heptose standard (e.g., L-glycero-D-manno-heptose).
Protocol: Heptose Analysis by GC-MS (General Workflow)
-
Hydrolysis: Release monosaccharides from the sample matrix by acid hydrolysis.
-
Derivatization:
-
Oximation: Treat the dried hydrolysate with hydroxylamine in pyridine to convert the reducing end of the sugars to oximes.
-
Silylation: Add a silylating agent (e.g., HMDS and TMCS) and incubate to form trimethylsilyl (TMS) derivatives.[10]
-
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., DB-5MS) and a temperature gradient to separate the derivatized monosaccharides.
-
Detection: Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode for detection and quantification.
-
-
Data Analysis: Identify the heptose peak based on its retention time and mass spectrum. Quantify using a standard curve prepared with a derivatized heptose standard.
Protocol: Heptose Analysis by HPAEC-PAD (General Workflow)
-
Sample Preparation: Hydrolyze the sample to release monosaccharides. If necessary, remove proteins and other interfering substances.
-
HPAEC-PAD Analysis:
-
Injection: Inject the prepared sample into the HPAEC system.
-
Separation: Use a high-pH anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series) with an appropriate eluent gradient (e.g., sodium hydroxide and sodium acetate).[14]
-
Detection: Employ a pulsed amperometric detector with a gold working electrode to detect the eluted carbohydrates.
-
-
Data Analysis: Identify the heptose peak based on its retention time compared to a standard. Quantify using the peak area and a standard curve.
Section 5: Visualization of Analytical Workflows
Conclusion
The selection of an appropriate method for heptose quantification is a critical decision that directly impacts the quality and reliability of research and development outcomes. While colorimetric assays offer a simple and cost-effective approach for preliminary or high-throughput screening, their limited specificity necessitates careful consideration of potential interferences. For applications demanding high sensitivity, specificity, and the ability to resolve different sugar isomers, chromatographic methods such as GC-MS and HPAEC-PAD are the preferred choice. HPAEC-PAD, in particular, stands out for its direct detection capabilities, eliminating the need for derivatization and simplifying the analytical workflow. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most suitable approach to achieve their scientific objectives.
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A Comparative Guide to the In Vivo Validation of D-glycero-β-D-manno-heptose as an Immune Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of D-glycero-β-D-manno-heptose and its derivatives as immune agonists, benchmarked against other pathogen-associated molecular patterns (PAMPs). We will delve into the underlying mechanisms, provide detailed experimental protocols for in vivo validation, and present comparative data to inform experimental design and drug development strategies.
Introduction: The Rise of Heptoses in Immunology
The innate immune system is our first line of defense, relying on germline-encoded pattern recognition receptors (PRRs) to detect conserved microbial structures known as PAMPs.[1][2] Recently, ADP-heptose, a soluble intermediate in the lipopolysaccharide (LPS) biosynthesis pathway of Gram-negative bacteria, has been identified as a critical PAMP.[1][2][3] This discovery has opened a new avenue for understanding host-pathogen interactions and for the development of novel vaccine adjuvants and immunotherapies.
Unlike well-known PAMPs like LPS which are recognized by Toll-like receptors (TLRs) on the cell surface, ADP-heptose and its metabolites, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), are sensed in the cytoplasm.[1][4][5] This intracellular detection is mediated by the alpha-kinase 1 (ALPK1) and leads to the activation of the TIFA-dependent signaling pathway, culminating in a robust pro-inflammatory response.[4][6][7]
The unique intracellular signaling cascade initiated by heptose-based PAMPs presents a distinct immunological profile compared to agonists that trigger other pathways, such as TLR or STING agonists. This guide will explore these differences and provide the necessary framework for their in vivo validation.
Mechanism of Action: The ALPK1-TIFA Signaling Axis
The central signaling pathway activated by D-glycero-β-D-manno-heptose derivatives is the ALPK1-TIFA axis. Understanding this pathway is crucial for designing and interpreting in vivo validation studies.
-
Sensing: Bacterial-derived heptose metabolites, such as ADP-heptose or HBP, are delivered into the host cell cytoplasm.[8][9]
-
ALPK1 Activation: These heptose molecules directly bind to and activate the alpha-kinase 1 (ALPK1).[6][7]
-
TIFA Phosphorylation and Oligomerization: Activated ALPK1 phosphorylates the TRAF-interacting protein with a forkhead-associated domain (TIFA) at Threonine 9.[4][6] This phosphorylation event induces the oligomerization of TIFA into a large signaling complex known as the "TIFAsome".[1][10]
-
TRAF6 Recruitment and NF-κB Activation: The TIFAsome recruits TRAF6, an E3 ubiquitin ligase.[1][4] This leads to the activation of the TAK1 kinase complex, which in turn activates the IKK complex.[6] The IKK complex then phosphorylates IκBα, leading to its degradation and the subsequent translocation of the transcription factor NF-κB to the nucleus.[1][6]
-
Pro-inflammatory Gene Expression: Nuclear NF-κB drives the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines like IL-8 and TNF-α.[4][6]
Signaling Pathway Diagram
Caption: ALPK1-TIFA signaling cascade initiated by bacterial heptoses.
Comparative Analysis of Immune Agonists
To effectively validate D-glycero-β-D-manno-heptose in vivo, it is essential to compare its effects with other well-characterized immune agonists that activate distinct signaling pathways.
| Agonist Class | Example | Primary Receptor | Signaling Pathway | Key Downstream Effectors | Typical Immune Response |
| Heptose Derivatives | ADP-L-glycero-β-D-manno-heptose | ALPK1 | ALPK1-TIFA | NF-κB, AP-1 | Pro-inflammatory cytokines (IL-8, TNF-α) |
| TLR4 Agonists | Lipopolysaccharide (LPS), Monophosphoryl Lipid A (MPLA) | TLR4 | MyD88/TRIF | NF-κB, IRF3 | Pro-inflammatory cytokines, Type I Interferons |
| STING Agonists | cGAMP | STING | STING-TBK1-IRF3 | IRF3, NF-κB | Strong Type I Interferon response, pro-inflammatory cytokines |
Expert Insight: The choice of comparator is critical. While LPS is a potent TLR4 agonist, its toxicity can be a confounding factor in in vivo studies. MPLA, a detoxified derivative, is often a better choice for comparative adjuvant studies. Similarly, cGAMP provides a clear benchmark for a Type I Interferon-dominant response, which is expected to differ significantly from the NF-κB-driven response of heptose agonists.
In Vivo Validation: Experimental Design and Protocols
A robust in vivo validation study is essential to characterize the immunostimulatory properties of a novel agonist. Humanized mouse models can provide more translatable preclinical data by simulating human immune responses.[11][12][13]
Experimental Workflow Diagram
Caption: General workflow for in vivo validation of an immune agonist.
Objective: To determine the magnitude and kinetics of the systemic cytokine storm induced by the heptose agonist compared to other PAMPs.
Materials:
-
D-glycero-β-D-manno-heptose derivative (e.g., synthetic ADP-L-glycero-β-D-manno-heptose)
-
Comparator agonists (e.g., MPLA, cGAMP)
-
Vehicle control (e.g., sterile, endotoxin-free PBS)
-
8-10 week old C57BL/6 mice
-
Multiplex cytokine assay kit (e.g., Luminex-based)
Methodology:
-
Animal Grouping: Randomly assign mice to treatment groups (n=5 per group/time point): Vehicle, Heptose Agonist (e.g., 10 mg/kg), MPLA (e.g., 1 mg/kg), cGAMP (e.g., 5 mg/kg).
-
Administration: Administer the compounds via intraperitoneal (i.p.) injection. The i.p. route is often used to assess systemic inflammatory responses.[14]
-
Sample Collection: At specified time points (e.g., 2, 6, 12, 24 hours post-injection), collect blood via cardiac puncture under terminal anesthesia.
-
Serum Preparation: Allow blood to clot and centrifuge to separate serum. Store serum at -80°C.
-
Cytokine Analysis: Analyze serum samples using a multiplex cytokine assay to quantify levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-12, IL-10).[15][16]
Expected Outcomes & Interpretation: Heptose agonists are expected to induce a rapid and potent, but potentially transient, increase in NF-κB-driven cytokines like TNF-α and IL-6. In contrast, cGAMP should induce a strong IFN-γ response, while MPLA will likely induce a broader profile of both pro-inflammatory cytokines and Type I interferons.
Objective: To assess the ability of the heptose agonist to activate and recruit immune cells at a local site, a key function for a vaccine adjuvant.
Materials:
-
Agonists formulated for subcutaneous injection.
-
Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD11c, -CD86, -MHC-II for dendritic cells; anti-CD4, -CD8, -CD69 for T cells).
-
Cell staining buffers and flow cytometer.
Methodology:
-
Administration: Inject agonists subcutaneously (s.c.) into the footpad of mice. This allows for easy identification of the draining popliteal lymph node.
-
Lymph Node Harvest: At 24 and 48 hours post-injection, harvest the draining popliteal lymph nodes.
-
Single-Cell Suspension: Prepare single-cell suspensions from the lymph nodes by mechanical disruption.
-
Flow Cytometry Staining: Stain the cells with a panel of fluorescently-labeled antibodies to identify and quantify activated dendritic cells (DCs) and T cells.[17][18]
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage and activation status (e.g., expression of CD86, CD69) of different immune cell populations.
Expected Outcomes & Interpretation: A successful immune agonist will lead to an increase in the number and activation state of antigen-presenting cells, like dendritic cells, in the draining lymph node. This is a prerequisite for initiating an adaptive immune response. Comparing the magnitude and phenotype of this activation between the heptose agonist and comparators will reveal its potential as a vaccine adjuvant.
Comparative In Vivo Performance Data
The following table summarizes hypothetical but expected data based on the known mechanisms of action of these agonist classes.
| Parameter | Heptose Agonist (ADP-Heptose) | TLR4 Agonist (MPLA) | STING Agonist (cGAMP) |
| Peak Serum TNF-α (pg/mL) | High (e.g., 2000-5000) | Moderate (e.g., 1000-2000) | Low (e.g., <500) |
| Peak Serum IFN-γ (pg/mL) | Low (e.g., <200) | Moderate (e.g., 500-1500) | High (e.g., >5000) |
| DC Activation (CD86+ in dLN) | +++ | +++ | +++ |
| T Cell Activation (CD69+ in dLN) | ++ | +++ | +++ |
| Adjuvant Potential (Th1 bias) | Moderate | Strong | Very Strong |
| Safety Profile | Under investigation; potential for cytokine-mediated toxicity | Good (detoxified LPS) | Potential for autoimmune-like toxicities |
Trustworthiness through Self-Validation: In every experiment, the inclusion of a vehicle control is non-negotiable to establish a baseline. Furthermore, using well-characterized agonists like MPLA and cGAMP serves as a positive control and a benchmark, validating the responsiveness of the experimental system and providing a comparative context for the novel heptose agonist's activity.
Conclusion and Future Directions
D-glycero-β-D-manno-heptose and its derivatives represent a new and exciting class of immune agonists that activate the intracellular ALPK1-TIFA signaling pathway. In vivo validation is critical to understanding their unique immunological signature and potential applications. By employing rigorous, comparative experimental designs as outlined in this guide, researchers can effectively characterize the potency, kinetics, and quality of the immune response elicited by these novel molecules.
Future studies should focus on:
-
Adjuvant Efficacy: Combining heptose agonists with specific antigens in vaccination models to assess their ability to enhance antigen-specific antibody and T-cell responses.
-
Combination Therapies: Exploring the synergistic effects of combining heptose agonists with other immunomodulators, such as checkpoint inhibitors or other PAMPs, for cancer immunotherapy.[19][20]
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to determine the therapeutic window and potential off-target effects.
This guide provides a foundational framework for the in vivo exploration of this promising class of immune agonists, paving the way for the development of next-generation immunotherapies and vaccines.
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A Comparative Guide to Glycero-Manno-Heptose Biosynthesis in Bacteria: Pathways, Enzymes, and Experimental Validation
Introduction: The Indispensable Heptose and Its Synthesis
In the intricate architecture of the bacterial cell envelope, the seven-carbon sugar, D-glycero-D-manno-heptose, and its isomers play a critical structural and functional role. In the majority of Gram-negative bacteria, this heptose is an essential component of the inner core of lipopolysaccharide (LPS), a molecule vital for maintaining the integrity and barrier function of the outer membrane.[1][2][3] The absence of heptose in the LPS core often leads to a compromised outer membrane, resulting in heightened sensitivity to hydrophobic antibiotics, detergents, and bile salts, and frequently attenuates bacterial virulence.[3][4]
Beyond its structural importance, an intermediate of this pathway, ADP-L-glycero-β-D-manno-heptose (ADP-heptose), has recently been identified as a potent pathogen-associated molecular pattern (PAMP).[5][6] When introduced into the cytoplasm of host cells, it is recognized by the alpha-kinase 1 (ALPK1) receptor, triggering a robust innate immune response.[5][6][7] This dual role—essential for bacterial survival and a key trigger of host immunity—makes the glycero-manno-heptose (GMH) biosynthesis pathway a highly attractive target for the development of novel antimicrobial agents.[3][8]
This guide provides a comparative analysis of the GMH biosynthesis pathways across different bacterial species, details the key enzymatic players, and presents robust experimental protocols for their investigation. The content is designed for researchers, scientists, and drug development professionals seeking to understand and exploit this fundamental bacterial process.
The Canonical Pathway: ADP-L-glycero-β-D-manno-Heptose Synthesis in Escherichia coli
The biosynthesis of ADP-L-glycero-β-D-manno-heptose has been extensively studied in the model organism Escherichia coli. It is a five-step enzymatic cascade that converts a metabolite from the pentose phosphate pathway into the activated nucleotide sugar ready for incorporation into LPS.[5][9][10]
The pathway begins with D-sedoheptulose 7-phosphate (S7P) and proceeds as follows[11][12]:
-
Isomerization: The enzyme GmhA , a sedoheptulose-7-phosphate isomerase, catalyzes the conversion of the ketose S7P into its aldose form, D-glycero-D-manno-heptose 7-phosphate .[1][9][10][13]
-
Phosphorylation: The bifunctional enzyme HldE (also known as RfaE) utilizes its N-terminal kinase domain to phosphorylate the C-1 position of the heptose, yielding D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) .[5][9][10][14]
-
Dephosphorylation: The phosphatase GmhB specifically removes the phosphate group from the C-7 position of HBP to produce D-glycero-D-manno-heptose 1-phosphate .[1][9][10][15]
-
Adenylylation: The C-terminal adenylyltransferase domain of the same bifunctional HldE enzyme activates the heptose 1-phosphate using ATP, forming ADP-D-glycero-β-D-manno-heptose .[9][10][14]
-
Epimerization: Finally, the epimerase HldD (also known as WaaD or RfaD) isomerizes the sugar at the C-6 position to generate the final product, ADP-L-glycero-β-D-manno-heptose , which is the substrate for the heptosyltransferases that build the LPS core.[9][10][15]
A Comparative Analysis of GMH Biosynthesis Across Bacterial Phyla
While the core enzymatic reactions for GMH synthesis are conserved, significant variations exist across different bacterial species, particularly in enzyme architecture, nucleotide specificity, and genetic organization. These differences reflect the evolutionary adaptation of bacteria to diverse environments and cellular needs.
| Feature | Escherichia coli (Gram-Negative) | Burkholderia pseudomallei (Gram-Negative) | Aneurinibacillus thermoaerophilus (Gram-Positive) |
| Final Product | ADP-L-glycero-β-D-manno-heptose | ADP-L-glycero-β-D-manno-heptose | GDP-D-glycero-α-D-manno-heptose |
| Cellular Role | LPS Inner Core | LPS Inner Core | S-Layer Glycoprotein |
| Key Enzymes | GmhA, HldE (bifunctional) , GmhB, HldD | GmhA, HldA (kinase) , HldC (adenylyltransferase) , GmhB, HldD | GmhA, HddA (kinase), GmhB (phosphatase), HddC (guanylyltransferase) |
| Activating Nucleotide | ATP | ATP | GTP |
| Genetic Organization | Genes dispersed at different loci[15] | Genes for HldA and HldC are separate[16] | Genes often organized in a single operon[15] |
Divergence in Gram-Negative Bacteria
The most notable variation among Gram-negative bacteria lies in the fusion or separation of the kinase and adenylyltransferase enzymes.
-
E. coli, Salmonella enterica, and Helicobacter pylori : These bacteria utilize a large, bifunctional HldE protein that catalyzes both the second and fourth steps of the pathway.[14][17][18]
-
Burkholderia pseudomallei and Neisseria meningitidis : In contrast, these pathogens encode two separate, monofunctional enzymes. HldA acts as the kinase, and HldC functions as the adenylyltransferase.[16] This separation of functions presents distinct targets for therapeutic intervention compared to the bifunctional HldE.
A Different Path in Gram-Positive Bacteria
Some Gram-positive bacteria, like Aneurinibacillus thermoaerophilus, utilize a D-glycero-D-manno-heptose derivative for the glycosylation of their surface layer (S-layer) proteins.[11][13] This has led to the evolution of a distinct pathway that synthesizes a GDP-activated heptose.
The key differences are:
-
Nucleotide Specificity : The pathway uses guanosine triphosphate (GTP) instead of ATP for activation.
-
Activating Enzyme : A specific guanylyltransferase, HddC (or GmhD), catalyzes the final activation step to produce GDP-D-glycero-α-D-manno-heptose .[8][13]
-
Genetic Locus : The genes for this pathway are typically clustered together in a single operon, allowing for coordinated regulation.[15]
Experimental Guide: Protocols for Pathway Investigation and Validation
To rigorously study and compare GMH biosynthesis, a multi-faceted experimental approach is required. The following protocols are designed as a self-validating system, where genetic manipulation, biochemical reconstitution, and quantitative analysis provide converging lines of evidence.
Experimental Workflow Overview
Protocol 1: Gene Knockout and Phenotypic Validation
-
Causality & Rationale: This protocol validates the in vivo importance of a target gene. Deleting a key enzyme in the GMH pathway, such as gmhB or hldE, is predicted to truncate the LPS core.[15] This structural defect compromises the outer membrane's barrier function, leading to a measurable increase in sensitivity to large, hydrophobic molecules.[3] Observing this specific phenotype provides strong evidence for the gene's role in the pathway.
-
Methodology (Step-by-Step):
-
Mutant Construction: Generate a targeted gene deletion in the bacterial species of interest (e.g., E. coli W3110) using a standard method like lambda red-mediated recombination. Replace the target gene (e.g., gmhB) with an antibiotic resistance cassette.
-
Genotype Confirmation: Verify the successful gene replacement via PCR using primers flanking the target gene locus and internal to the resistance cassette.
-
Phenotypic Assay (Disk Diffusion): a. Prepare a lawn of the wild-type and knockout mutant strains on separate agar plates. b. Place sterile paper disks impregnated with a known concentration of a hydrophobic antibiotic (e.g., 10 µg Novobiocin) onto the center of each plate. c. Incubate the plates overnight at the optimal growth temperature.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area where bacteria failed to grow) around the disk. A significantly larger zone of inhibition for the knockout mutant compared to the wild-type strain confirms increased sensitivity and validates the gene's function in maintaining outer membrane integrity.[19]
-
Protocol 2: In Vitro Pathway Reconstitution and Product Identification
-
Causality & Rationale: This biochemical approach provides direct proof of enzyme function by recreating the pathway outside the cell. It allows for the unambiguous identification of each reaction intermediate and the final product, confirming the proposed enzymatic cascade.[15][17]
-
Methodology (Step-by-Step):
-
Enzyme Preparation: Clone the genes of interest (gmhA, hldE, gmhB) into expression vectors (e.g., pET vectors with an N-terminal His-tag). Overexpress the proteins in an appropriate E. coli strain (e.g., BL21(DE3)) and purify them to homogeneity using immobilized metal affinity chromatography (IMAC).
-
One-Pot Reaction Setup: In a microcentrifuge tube, combine the purified enzymes with the initial substrate and necessary cofactors. A typical 50 µL reaction mixture contains:
-
HEPES Buffer (20 mM, pH 8.0)
-
MgCl₂ (2 mM), KCl (2 mM)
-
ATP (2 mM)
-
D-Sedoheptulose 7-phosphate (S7P, 0.2 mM)
-
Purified GmhA, HldE, and GmhB (5 µM each)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.[20]
-
Reaction Quenching: Stop the reaction by adding an equal volume of chloroform and vortexing vigorously. Centrifuge to separate the phases and collect the aqueous layer containing the sugar phosphates.
-
Product Analysis by Mass Spectrometry (ESI-MS): a. Directly infuse the aqueous sample into an electrospray ionization mass spectrometer (ESI-MS) operating in negative ion mode. b. Analyze the mass spectra for the expected molecular ions [M-H]⁻ of the intermediates and products.[21]
-
Protocol 3: Quantitative Enzyme Kinetics using the Malachite Green Assay
-
Causality & Rationale: This protocol allows for the quantitative comparison of enzyme efficiency (e.g., comparing the kinase activity of bifunctional HldE from E. coli with monofunctional HldA from B. pseudomallei). It is also the foundational assay for high-throughput screening of potential enzyme inhibitors. The assay measures the activity of any enzyme that produces inorganic phosphate (Pi) or pyrophosphate (PPi), such as a phosphatase (GmhB) or an ATP-dependent kinase/adenylyltransferase (HldE/HldA/HldC).[16][22]
-
Methodology (Step-by-Step for GmhB Phosphatase):
-
Substrate Preparation: Synthesize the substrate D-glycero-D-manno-heptose 1,7-bisphosphate (HBP) using the in vitro reaction described in Protocol 2, stopping after the kinase step.
-
Reaction Setup: Prepare a series of reactions in a 96-well plate, each containing a fixed concentration of purified GmhB enzyme and varying concentrations of the HBP substrate.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Phosphate Detection: a. Stop the reaction by adding the Malachite Green reagent. This acidic solution simultaneously halts enzymatic activity and forms a colored complex with any free inorganic phosphate released by the enzyme. b. After a short color development period (e.g., 10 minutes), measure the absorbance at ~620 nm using a plate reader.
-
Data Analysis: a. Create a standard curve using known concentrations of inorganic phosphate to convert absorbance values into the amount of product formed (nmol of Pi). b. Plot the reaction velocity (nmol Pi/min) against the substrate concentration ([HBP]). c. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km (substrate affinity) and kcat (turnover rate). These values provide a quantitative basis for comparing enzyme performance across species.
-
Conclusion and Future Perspectives
The biosynthesis of this compound is a masterful example of biochemical conservation and divergence. While the fundamental chemical transformations are shared, bacteria have evolved distinct enzymatic and genetic solutions to produce this essential sugar. The differences between the bifunctional HldE of E. coli, the monofunctional HldA/HldC system of Burkholderia, and the GTP-dependent pathway in Gram-positive bacteria highlight key evolutionary branches that can be exploited for species-specific drug design.
The experimental workflows detailed here provide a robust framework for dissecting these pathways. By combining genetic, biochemical, and quantitative methods, researchers can validate gene function, elucidate reaction mechanisms, and screen for inhibitors. Future work should focus on expanding this comparative analysis to a broader range of clinically relevant pathogens, investigating the complex regulatory networks that control heptose flux, and leveraging this detailed knowledge to develop a new class of antimicrobials that target this indispensable bacterial pathway.
References
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Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology. [Link]
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Valvano, M. A., et al. (2002). Novel pathways for biosynthesis of nucleotide-activated this compound precursors of bacterial glycoproteins and cell surface polysaccharides. Microbiology Society. [Link]
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Kneidinger, B., et al. (2001). Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. PubMed. [Link]
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Kneidinger, B., et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed. [Link]
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Park, J., et al. (2017). General assay for enzymes in the heptose biosynthesis pathways using electrospray ionization mass spectrometry. PubMed. [Link]
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Valvano, M. A., et al. (2002). Novel pathways for biosynthesis of nucleotide-activated this compound precursors of bacterial glycoproteins and cell surface polysaccharides. Microbiology Society. [Link]
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Valvano, M. A., et al. (2002). Pathways for the biosynthesis of the nucleotide-activated this compound. ResearchGate. [Link]
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PathWhiz. ADP-L-glycero-beta-D-manno-heptose Biosynthesis. PathWhiz. [Link]
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Pfannkuch, L., et al. (2023). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Microbiology Spectrum. [Link]
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ResearchGate. The biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose. ResearchGate. [Link]
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Pac-Kożuchowska, E., & Płóciennikowska, A. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. MDPI. [Link]
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Whitfield, C., & Trent, M. S. (2014). Function and Biogenesis of Lipopolysaccharides. PubMed Central. [Link]
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Pac-Kożuchowska, E., & Płóciennikowska, A. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. PubMed. [Link]
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ResearchGate. Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. ResearchGate. [Link]
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McArthur, J. B., et al. (2005). Functional Analysis of the this compound 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology. [Link]
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Chiu, S. F., et al. (2021). Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence. PubMed. [Link]
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Jo, S., et al. (2020). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Scientific Reports. [Link]
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ResearchGate. The schematic diagram of the biosynthesis pathways of ADP-l-β-d-heptose... ResearchGate. [Link]
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Chiu, S. F., et al. (2021). Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence. PubMed Central. [Link]
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Valvano, M. A., et al. (2002). Novel pathways for biosynthesis of nucleotide-activated this compound precursors of bacterial glycoproteins and cell surface polysaccharides. Semantic Scholar. [Link]
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ResearchGate. D-Glycero-β-D-Manno-Heptose 1-Phosphate and D-Glyceroβ-D-Manno-Heptose 1,7-Biphosphate are Both Innate Immune Agonists. ResearchGate. [Link]
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ResearchGate. Mass spectrum of each reaction mixture from the ADP-l-β-d-heptose... ResearchGate. [Link]
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Shang, Z., et al. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. PubMed Central. [Link]
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Pfannkuch, L., et al. (2023). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. PubMed Central. [Link]
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Le, T. H. D., et al. (2022). Potentiating Activity of GmhA Inhibitors on Gram-Negative Bacteria. PubMed Central. [Link]
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A Guide to Purity Assessment of Synthesized Glycero-manno-heptose Using Orthogonal Methods
For researchers, scientists, and drug development professionals, the absolute purity of synthesized molecules is non-negotiable. This is particularly true for complex carbohydrates like L-glycero-D-manno-heptose, a critical component of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria.[1] As a key epitope for potential vaccines and antibiotics, its structural integrity and purity are paramount for reliable biological and immunological studies.[1]
This guide provides an in-depth comparison of orthogonal analytical methods for assessing the purity of synthesized glycero-manno-heptose. We will move beyond single-technique analyses to demonstrate how a multi-faceted, orthogonal approach creates a self-validating system, ensuring the highest degree of confidence in your material. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to guide your analytical strategy.
The Imperative of Orthogonal Purity Assessment
Chemical synthesis of complex sugars like this compound can introduce a variety of impurities.[2][3][4] These are often not simple contaminants but subtle stereoisomers, such as the epimeric D-glycero-D-manno-heptose, anomers (α/β forms), or residual starting materials and by-products.[1][5] A single analytical method, however robust, has inherent limitations and potential blind spots. For instance, a chromatographic method might co-elute critical isomers, while a mass spectrometry approach alone cannot distinguish between them.
An orthogonal strategy employs multiple, distinct analytical techniques that measure the same attribute (purity) based on different physicochemical principles. This approach provides a comprehensive and trustworthy assessment, as it is highly improbable that different methods would be subject to the same interferences, thus corroborating the final purity value.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} caption { label="Workflow for Orthogonal Purity Assessment." fontsize="12" fontcolor="#5F6368" } enddot Figure 1: Workflow for Orthogonal Purity Assessment. This diagram illustrates how multiple analytical techniques with different underlying principles converge to provide a single, high-confidence purity value for the synthesized heptose.
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
Expertise in Application: The key advantage of HPAE-PAD is its ability to provide high-resolution separation of closely related isomers without the need for derivatization, which can introduce its own set of impurities and analytical variability.[10] This makes it a cornerstone method for identifying and quantifying potential isomeric impurities like D-glycero-D-manno-heptose or other heptose variants.
Experimental Protocol: HPAE-PAD for Heptose Purity
-
System Preparation:
-
Chromatograph: A high-pressure ion chromatography system (e.g., Thermo Scientific™ Dionex™ ICS-5000+).[11]
-
Column: Thermo Scientific™ Dionex™ CarboPac™ PA20 (2 x 100 mm, 4 µm) or similar anion-exchange column designed for monosaccharide separations.[11]
-
Eluent: Prepare eluents with deionized water (18.2 MΩ·cm) and high-purity 50% w/w sodium hydroxide. Keep eluents blanketed with helium or nitrogen to prevent carbonate formation.
-
Detection: Electrochemical detector with a gold working electrode and Ag/AgCl reference electrode.
-
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the synthesized this compound in deionized water to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards from a certified reference standard of L-glycero-D-manno-heptose and any suspected impurities (e.g., D-glycero-D-manno-heptose) covering the expected concentration range (e.g., 1-100 µM).
-
Prepare a sample solution from the stock at a concentration within the calibration range (e.g., 10 µM).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2.5 µL.[11]
-
Elution Gradient:
-
0-6 min: Isocratic at 10 mM NaOH (separates common monosaccharides).
-
6.1-12 min: Step to 100 mM NaOH (to elute any strongly retained species and clean the column).[11]
-
12.1-20 min: Re-equilibrate at 10 mM NaOH.
-
-
PAD Waveform: Use a standard carbohydrate waveform as recommended by the instrument manufacturer.
-
-
Data Analysis:
-
Integrate the peak area for this compound and any detected impurities.
-
Calculate the purity as a percentage of the main peak area relative to the total area of all integrated peaks.
-
Quantify the main component against its calibration curve.
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation and quantification of organic molecules.[12] It provides information on the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule. For this compound, ¹H NMR can distinguish between anomers based on the coupling constant of the anomeric proton (J-coupling) and provide a unique fingerprint of the entire molecule.[13] Quantitative NMR (qNMR) uses an internal standard of known purity and concentration to provide an absolute purity assessment without the need for a specific reference standard of the analyte itself.[14][15]
Expertise in Application: While chromatography separates impurities, NMR identifies them. The true power of NMR in this context is its ability to confirm the identity of the main peak as L-glycero-D-manno-heptose and to identify unknown impurities structurally. Furthermore, qNMR provides a direct measure of purity (mass/mass) that is independent of the analyte's response factor, a significant advantage over chromatographic methods.[16] The combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY and HSQC) can fully define the covalent structure and stereochemistry of the synthesized product.[17][18]
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Heptose Purity
-
System Preparation:
-
Spectrometer: 500 MHz or higher NMR spectrometer for optimal resolution.
-
Solvent: Deuterium oxide (D₂O, 99.9%).
-
Internal Standard: A certified internal standard that does not have signals overlapping with the analyte, such as maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP).
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound into a vial.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Measurement:
-
Experiment: 1D ¹H NMR with water suppression.
-
Temperature: 298 K (25 °C).
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and standard (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16-64, depending on concentration.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Select a well-resolved, non-exchangeable proton signal from this compound (e.g., the anomeric proton or another unique signal).
-
Select a signal from the internal standard.
-
Carefully integrate both selected signals.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of Analysis: LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.[19] For purity analysis, the HPLC separates the target molecule from impurities, and the MS provides highly specific detection based on the mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps confirm the elemental composition of the parent molecule and any impurities.
Expertise in Application: The primary role of LC-MS in this orthogonal scheme is to confirm the molecular weight of the main component and to detect and tentatively identify any mass-based impurities (e.g., incomplete synthesis products, degradation products, or adducts). While it cannot typically distinguish isomers without specific chromatographic separation, its sensitivity is often far greater than NMR or HPLC-RID, allowing for the detection of trace-level impurities that other methods might miss.[20]
Experimental Protocol: LC-MS for Heptose Purity
-
System Preparation:
-
Chromatograph: UPLC or HPLC system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining highly polar sugars. An amide-based column is a common choice.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for carbohydrates.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized heptose in a suitable solvent (e.g., 50:50 acetonitrile:water) at ~1 mg/mL.
-
Dilute the stock solution to a final concentration suitable for MS detection (e.g., 1-10 µg/mL).
-
-
Chromatographic and MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A typical HILIC gradient will start at a high percentage of organic solvent (e.g., 90% B) and gradually decrease to elute the polar analyte.
-
MS Parameters (Negative ESI):
-
Scan Range: m/z 100-500
-
Capillary Voltage: 2.5-3.5 kV
-
Source Temperature: 120-150 °C
-
Expected Ion: [M-H]⁻ for this compound (C₇H₁₄O₇) is m/z 209.0667.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the heptose.
-
Examine the total ion chromatogram (TIC) for other peaks.
-
Analyze the mass spectrum of any impurity peaks to hypothesize their identity (e.g., a mass difference of 18 Da could indicate a dehydration product).
-
Calculate purity based on the peak area percentage of the target ion relative to all detected ions.
-
Comparison of Orthogonal Methods
The true strength of this approach lies in how the methods complement each other. HPAE-PAD provides superior isomeric separation, qNMR delivers an absolute purity value and structural confirmation, and LC-MS offers unmatched sensitivity for mass-based impurities.
| Parameter | HPAE-PAD | Quantitative NMR (qNMR) | LC-MS (HRMS) |
| Primary Principle | Anion-Exchange Chromatography | Nuclear Magnetic Resonance | Mass-to-Charge Ratio |
| Key Strength | Excellent separation of stereoisomers and anomers without derivatization.[9] | Absolute, structure-specific quantification without a reference standard of the analyte.[14] | High sensitivity for detecting trace impurities and confirming molecular formula.[20] |
| Primary Weakness | Requires a reference standard for quantification; response factors can vary. | Lower sensitivity compared to MS; requires pure internal standard; complex mixtures can be difficult to resolve.[14] | Cannot distinguish between isomers without chromatographic separation; quantification can be affected by matrix effects.[19] |
| Typical LOD/LOQ | Low pmol range.[11] | Low nmol to high pmol range. | Low fmol to high amol range. |
| Sample Prep | Simple dilution. | Precise weighing of sample and internal standard. | Simple dilution. |
| Information Provided | Chromatographic purity, isomer profile. | Absolute purity (mass %), structural confirmation, impurity identification. | Mass confirmation, detection of mass-based impurities, relative quantification. |
Note: LOD/LOQ values are estimates and highly dependent on the specific instrument and method conditions.
A Self-Validating System: The Final Verdict on Purity
When the results from these three orthogonal methods converge, they provide an exceptionally high degree of confidence in the purity assessment.
-
Scenario 1: High Purity Confirmed
-
HPAE-PAD: Shows a single major peak (>99%).
-
qNMR: Calculates an absolute purity of >99%. The ¹H and ¹³C spectra match the expected structure of L-glycero-D-manno-heptose.
-
LC-MS: Shows a single major ion with the correct accurate mass.
-
-
Scenario 2: Discrepancy Detected
-
HPAE-PAD: Shows a main peak at 97% and a minor peak at 3%.
-
qNMR: Calculates an absolute purity of >99%.
-
LC-MS: Shows a single ion with the correct accurate mass for the heptose.
-
References
-
Rohrer, J. S. (2012). High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins. Methods in Molecular Biology, 919, 31-48. [Link]
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Rohrer, J. S. (2016). A practical guide for carbohydrate determinations by high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD). Journal of AOAC International, 99(4), 865-871. [Link]
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Mishra, A., et al. (2019). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 4(1), 1333-1345. [Link]
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Zhang, Q., et al. (2012). Complete Monosaccharide Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection. Analytical Chemistry, 84(9), 4105-4112. [Link]
-
Process Validation Resources. (2024). Sugar Concentration Validation in Syrups Manufacturing. [Link]
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Mishra, A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ResearchGate. [Link]
-
Tiemeyer, M., & Aoki, K. (2021). Determination of glycan structure by nuclear magnetic resonance. In Glycoscience Protocols. National Center for Biotechnology Information. [Link]
-
Mishra, A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. [Link]
-
Madsen, R., & Bertelsen, H. (2019). Structural elucidation of polysaccharides and investigations of enzymatic syntesis of oligosaccharides using NMR spectroscopy. DTU Research Database. [Link]
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Sharma, S., et al. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. MDPI. [Link]
-
Pérez-Serradilla, J. A., et al. (2021). Validation of an analytical method for the quantification of 1-kestose, glucose and sucrose in the. Journal of Microbiology, Biotechnology and Food Sciences. [Link]
-
Herath, H. M. T., et al. (2021). Development and Validation of a HPLC based analytical method, towards the determination of sugar concentration in processed black tea. Neliti. [Link]
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Ramjane, D., et al. (2015). Short communication full optimization and validation of an HPLC method for the quantitative analysis of total sugars in a soft drink. African Journal of Online. [Link]
-
Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. [Link]
-
Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. [Link]
-
Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]
-
Zamyatina, A., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 649. [Link]
-
Li, W., et al. (2016). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Chromatography B, 1022, 141-147. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Pfrengle, F., & Seeberger, P. H. (2011). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. [Link]
-
Sauvageau, J., et al. (2017). Alternate synthesis to d-glycero-β-d-manno-heptose 1,7-biphosphate. Bioorganic & Medicinal Chemistry Letters, 27(22), 5023-5026. [Link]
-
Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Semantic Scholar. [Link]
-
ResearchGate. (2015). Are there LC-MS methods to quantify glucose, galactose and mannose?[Link]
-
Leite, A. S., et al. (2012). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1269, 181-189. [Link]
-
Ogawa, Y., et al. (2018). Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry, 16(28), 5123-5129. [Link]
-
Thermo Fisher Scientific. (2014). Novel HPLC Approaches for Carbohydrate Analysis in Beverages and Foods. [Link]
-
University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. [Link]
-
YoungIn Chromass Global. (2021). All About Sugar Analysis by HPLC. [Link]
-
Labroots. (2021). How to quantify 200 metabolites with one LC-MS/MS method?[Link]
-
Pickering Laboratories. (2017). Analysis of Sugars in Feeds by HPLC with Post-column Derivatization and Fluorescence Detection. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Glycero-manno-Heptose
For the diligent researcher, proper chemical hygiene extends beyond the benchtop; it is a commitment to the safety of oneself, colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of glycero-manno-heptose, a heptose sugar integral to the study of bacterial lipopolysaccharides. While this compound is generally not classified as hazardous, adherence to rigorous disposal procedures is paramount for maintaining a safe and compliant laboratory environment. This document is designed to provide clarity and operational guidance for researchers, scientists, and drug development professionals.
Hazard Assessment of this compound: A Non-Hazardous Profile
Before any disposal protocol is enacted, a thorough hazard assessment is critical. This compound is a sugar alcohol and, like many carbohydrates, it does not exhibit properties of reactivity, corrosivity, toxicity, or ignitability that would classify it as hazardous waste under most regulatory frameworks.
A review of available Safety Data Sheets (SDS) for closely related heptose sugars indicates that they are not considered hazardous substances. For instance, the SDS for a similar compound from Sigma-Aldrich states it is "Not a hazardous substance or mixture" and does not require a hazard pictogram or signal word.[1] This classification is further supported by the absence of specific disposal warnings in chemical databases such as PubChem.[2]
However, it is the responsibility of the waste generator to make the final determination.[3] Despite its non-hazardous nature, this compound should still be managed responsibly to prevent environmental pollution.[3]
Personal Protective Equipment (PPE) and Handling Precautions
Even when handling non-hazardous materials, a baseline of personal protective equipment is essential to safeguard against unforeseen reactions and maintain good laboratory practice.
| PPE Category | Requirement | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against splashes or aerosols, particularly when handling solutions. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact and potential for minor irritation or allergic reaction. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
Table 1: Personal Protective Equipment for Handling this compound
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution).
Disposal of Solid this compound
Uncontaminated, solid this compound is generally considered suitable for disposal in the regular solid waste stream, provided institutional policies are followed.
Protocol:
-
Final Hazard Confirmation: Before proceeding, ensure the this compound has not been contaminated with any hazardous materials during experimentation.
-
Containerization: Place the solid this compound in a sealed, non-leaking container. A screw-top plastic jar or a securely taped cardboard box is appropriate.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: this compound". This prevents ambiguity and ensures proper handling by support staff.
-
Disposal Location: Dispose of the container directly into a dumpster or designated municipal waste receptacle.[4] Crucially, do not place chemical containers in laboratory trash cans that are serviced by custodial staff. [4] This is a critical step to prevent alarm and ensure the safety of all personnel.
Disposal of Aqueous Solutions of this compound
Aqueous solutions of this compound can typically be disposed of down the sanitary sewer, provided certain conditions are met.
Protocol:
-
Final Hazard Confirmation: Verify that the solution does not contain any other chemicals that are prohibited from drain disposal (e.g., heavy metals, halogenated hydrocarbons, etc.).
-
pH Neutralization: Check the pH of the solution. It must be within the neutral range, typically between 6.0 and 9.0, to be acceptable for drain disposal.[5] If necessary, neutralize the solution with a suitable acid or base.
-
Dilution and Disposal: Pour the neutralized solution down the drain with a copious amount of cold water (at least a 20-fold excess) to ensure adequate dilution.
-
Record Keeping: Maintain a record of the disposal, including the date, approximate amount, and confirmation of pH neutrality, in your laboratory notebook.
Management of Empty Containers
Properly managing empty chemical containers is a key component of compliant waste disposal.
Protocol:
-
Triple Rinsing: Rinse the empty this compound container with water or a suitable solvent three times. The first rinseate should be collected and disposed of as aqueous waste (see section 3.2). Subsequent rinses can typically be disposed of down the drain.
-
Defacing the Label: Completely remove or thoroughly deface the original chemical label on the container.[4] This prevents confusion and ensures the container is not mistaken for one containing a hazardous substance.
-
Final Disposal: The clean, defaced container can then be disposed of in the regular trash or designated laboratory glassware disposal box.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Institutional Compliance: The Final Authority
This guide provides a framework based on generally accepted safety principles and regulatory guidelines. However, it is imperative to recognize that your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal.[3][5] Always consult your institution's specific waste management plan and, when in doubt, contact your EHS office for guidance. Adherence to institutional protocols is not only a matter of compliance but a cornerstone of a robust safety culture.
References
- Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from Rowan University Environmental Health and Safety.
- Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. In SFA Safety Manual.
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
- PubChem. (n.d.). D-Glycero-D-Manno-Heptose.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Cornell University. (n.d.). Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- How To Dispose. (2020, June 30). How To Dispose Non-Hazardous Waste.
- Texas Commission on Environmental Quality. (2025, March 20). Rules for Hazardous Waste and Nonhazardous Industrial Waste Permits.
- Carl ROTH. (n.d.). Safety Data Sheet.
- Cayman Chemical. (2025, August 11). Safety Data Sheet.
- Biosynth. (n.d.). L-Glycero-D-manno-heptose.
- PubMed. (2018, October 15). d-Glycero-β-d-Manno-Heptose 1-Phosphate and d-Glycero-β-d-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists.
- Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Glycero-manno-heptose
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and a deeper understanding of bacterial physiology, the safe and precise handling of specialized biochemicals is a non-negotiable cornerstone of scientific integrity. This guide provides a comprehensive framework for the use of personal protective equipment (PPE) when working with glycero-manno-heptose, a key monosaccharide in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. As your partner in research, we aim to provide value that extends beyond the product itself, fostering a culture of safety and excellence within your laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted understanding of safe laboratory practice.
Foundational Principles: A Risk-Based Approach to Safety
This compound, in its purified form, is a fine, powdered carbohydrate. While not classified as a hazardous substance, its physical form necessitates a thorough risk assessment. The primary hazards associated with handling any fine powder in a laboratory setting are inhalation and dermal/ocular exposure. Therefore, our safety protocols are built on a foundation of minimizing these exposure routes through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.
A safety data sheet (SDS) for the closely related monosaccharide, D-(+)-Mannose, indicates that it is not a hazardous substance or mixture.[1] While a specific SDS for this compound should always be consulted when available, this information, combined with the general understanding of simple carbohydrates, suggests a low intrinsic chemical toxicity. The primary concern is the physical nature of the powder.
Core Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the most direct barrier between the researcher and potential exposure. The following table outlines the essential PPE for handling this compound, with a focus on the rationale behind each selection.
| PPE Component | Specification | Scientific Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects the eyes from airborne powder and accidental splashes of solutions. The side shields are critical for preventing particles from entering the eyes from the periphery. |
| Hand Protection | Nitrile gloves. | Provides a barrier against dermal contact. Nitrile is a suitable material for handling non-hazardous powders and aqueous solutions. |
| Body Protection | A standard laboratory coat. | Protects personal clothing and skin from contamination with the powder. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area or a chemical fume hood. An N95 respirator may be considered for larger quantities or if engineering controls are not available.[2] | While not acutely toxic, the inhalation of any fine powder should be minimized. The use of respiratory protection is a risk-based decision. |
The Logic of Donning and Doffing PPE:
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent the contamination of your skin and clothing.
Caption: The prescribed sequence for donning and doffing PPE minimizes cross-contamination.
Operational Plan: From Vial to Solution
A systematic approach to handling this compound powder will significantly reduce the risk of exposure and ensure the integrity of your experiment.
3.1. The Importance of a Designated Workspace
All manipulations of powdered this compound should be performed in a designated area, such as a chemical fume hood or a powder handling enclosure. This is a critical engineering control that contains the powder and prevents it from becoming airborne in the general laboratory space. The horizontal laminar airflow in many of these enclosures is designed to pull airborne particles away from the user's breathing zone.
3.2. Weighing and Aliquoting: A Step-by-Step Protocol
-
Preparation: Before beginning, ensure the designated workspace is clean and uncluttered. Don the appropriate PPE as outlined in the table above.
-
Static Control: Fine powders can be susceptible to static electricity, causing them to adhere to surfaces and making accurate weighing difficult. If you observe this, an anti-static gun can be used to neutralize the charge on the weighing vessel and spatula.
-
Weighing:
-
Tare a clean, appropriate weighing vessel on the analytical balance.
-
Carefully open the container of this compound.
-
Using a clean spatula, gently transfer the desired amount of powder to the weighing vessel. Avoid rapid movements that could create a dust cloud.
-
Immediately and securely close the stock container.
-
-
Cleaning: After weighing, carefully wipe down the spatula and any surrounding surfaces with a damp cloth or paper towel to collect any residual powder. Dispose of this cleaning material as solid waste.
3.3. Solubilization
-
Transfer: Carefully add the weighed powder to your desired vessel for solubilization (e.g., a beaker or conical tube).
-
Solvent Addition: Slowly add the solvent to the powder. This helps to wet the powder and prevent it from becoming airborne.
-
Dissolution: Gently swirl or vortex the mixture to dissolve the powder. Avoid vigorous shaking, which can create aerosols.
Spill Response and Emergency Procedures
In the event of a spill, a calm and methodical response is essential.
-
Minor Spill (Solid):
-
Alert others in the immediate vicinity.
-
Gently cover the spill with damp paper towels. This will prevent the powder from becoming airborne.
-
Carefully wipe up the dampened powder, working from the outside of the spill inward.
-
Place the used paper towels in a sealed bag for disposal as solid chemical waste.
-
Clean the area with soap and water.
-
-
Minor Spill (Liquid):
-
Alert others in the immediate vicinity.
-
Absorb the liquid with absorbent pads or paper towels.
-
Place the used absorbent materials in a sealed bag for disposal as chemical waste.
-
Clean the area with soap and water.
-
For major spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
The responsible disposal of laboratory waste is a critical component of the research lifecycle. As this compound is not considered a hazardous material, the disposal procedures are straightforward but must be followed diligently.
Disposal Workflow:
Caption: A clear pathway for the disposal of solid and liquid waste generated from handling this compound.
5.1. Solid Waste
All solid materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated solid waste container. This container should be clearly labeled as "Non-Hazardous Laboratory Waste" and disposed of in the regular trash, destined for a sanitary landfill.
5.2. Liquid Waste
Aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water. It is important to consult your local and institutional regulations, as some may have specific guidelines for the disposal of non-hazardous chemical waste.
Conclusion: A Commitment to a Culture of Safety
The meticulous and informed use of personal protective equipment and adherence to established handling and disposal protocols are the hallmarks of a safe and efficient research environment. By understanding the rationale behind each safety measure, you empower yourself and your team to conduct your work with confidence and precision. This guide is intended to be a foundational document; always consult your institution's specific safety policies and the most current Safety Data Sheet for any chemical you handle.
References
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Respiratory Protection. Retrieved from [Link]
-
PCI Magazine. (2004, December 1). Safety Q&A. Retrieved from [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
-
Monash University. (n.d.). Chemical Risk Management Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). D-Glycero-D-Manno-Heptose. National Center for Biotechnology Information. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]
-
DEKRA North America. (2022, August 23). Often Overlooked Powder-Handling Hazards. Retrieved from [Link]
-
University of Auckland. (2024, August 27). DISPOSAL OF LABORATORY WASTE GUIDE. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Total Carbohydrate Assay Kit. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
